Product packaging for 2-Propionylthiazole(Cat. No.:CAS No. 43039-98-1)

2-Propionylthiazole

Cat. No.: B1293893
CAS No.: 43039-98-1
M. Wt: 141.19 g/mol
InChI Key: TYRAENAWSLPSLW-UHFFFAOYSA-N
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Description

2-Propanoylthiazole, also known as fema 3611, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 2-Propanoylthiazole is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2-propanoylthiazole is primarily located in the cytoplasm. 2-Propanoylthiazole is a bread, cereal, and nutty tasting compound that can be found in fats and oils and green vegetables. This makes 2-propanoylthiazole a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NOS B1293893 2-Propionylthiazole CAS No. 43039-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-thiazol-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NOS/c1-2-5(8)6-7-3-4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRAENAWSLPSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195651
Record name 2-Propionylthiazole
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Molecular Weight

141.19 g/mol
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Physical Description

Pale yellow, oily liquid; brown-roasted, vanilla-like odour
Record name 2-Propionylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/975/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; Soluble in fats, oils, most organic solvents, Miscible at room temperature (in ethanol)
Record name 2-Propionylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/975/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.205-1.210
Record name 2-Propionylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/975/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

43039-98-1
Record name 1-(2-Thiazolyl)-1-propanone
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Record name 2-Propionylthiazole
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Record name 2-Propionylthiazole
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Record name 1-Propanone, 1-(2-thiazolyl)
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Record name 2-PROPIONYLTHIAZOLE
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Record name 2-Propanoylthiazole
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Foundational & Exploratory

An In-depth Technical Guide to 2-Propionylthiazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionylthiazole is a heterocyclic organic compound that plays a significant role as a flavoring agent, valued for its nutty, bready, and popcorn-like aroma.[1] While its primary application lies within the food and fragrance industries, the thiazole ring system is a core structural motif in numerous pharmacologically active compounds, making a thorough understanding of its chemical properties and structure valuable for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the core chemical characteristics of this compound, including its physical and chemical properties, structural information, and a representative synthetic pathway.

Chemical and Physical Properties

This compound is typically a pale yellow, oily liquid.[2] The quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₇NOS[3]
Molecular Weight 141.19 g/mol [2][3]
Boiling Point 95.0 °C @ 1.00 mm Hg110.0 °C @ 5.00 mm Hg[4][5]
Density 1.171 - 1.210 g/cm³[2][4]
Refractive Index 1.528 - 1.533 @ 20.0 °C[2][4]
Flash Point > 93.33 °C (> 200.00 °F)[5]
Vapor Pressure 0.0836 mm/Hg @ 25.00 °C[4]
Solubility Insoluble in water; Soluble in alcohol, fats, and most organic solvents.[2][5][2][5]
Appearance Pale yellow, oily liquid.[2]
Odor Described as bready, nutty, and resembling popcorn.[4][4]

Chemical Structure and Identifiers

The structure of this compound consists of a thiazole ring substituted at the 2-position with a propionyl group.

  • IUPAC Name : 1-(1,3-thiazol-2-yl)propan-1-one[2]

  • CAS Number : 43039-98-1[3]

  • SMILES : CCC(=O)C1=NC=CS1[2]

  • InChI Key : TYRAENAWSLPSLW-UHFFFAOYSA-N[2]

2-Propionylthiazole_Structure N1 N C2 C N1->C2 C3 C C2->C3 C6 C C2->C6 S4 S C3->S4 H1 H C3->H1 C5 C S4->C5 C5->N1 H2 H C5->H2 O7 O C6->O7 C8 C C6->C8 C9 C C8->C9 H3 H2 C8->H3 H4 H3 C9->H4

Figure 1: Chemical structure of this compound.

Experimental Protocols: Synthesis

A common and established method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thioamide. For the specific synthesis of this compound, this would involve the reaction of a 1-halo-2-pentanone with thioformamide.

General Hantzsch Thiazole Synthesis Workflow:

The logical workflow for the synthesis of a thiazole, such as this compound, via the Hantzsch method is depicted below.

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_product Final Product alpha_haloketone α-Haloketone (e.g., 1-chloro-2-pentanone) reaction Condensation Reaction (Solvent, e.g., Ethanol) alpha_haloketone->reaction thioamide Thioamide (e.g., Thioformamide) thioamide->reaction neutralization Neutralization (e.g., with a weak base) reaction->neutralization extraction Solvent Extraction neutralization->extraction purification Purification (e.g., Distillation or Chromatography) extraction->purification product This compound purification->product

Figure 2: Hantzsch synthesis workflow for thiazoles.

Detailed Methodology:

  • Reaction Setup : The appropriate α-haloketone (e.g., 1-chloro-2-pentanone) and thioamide (e.g., thioformamide) are dissolved in a suitable solvent, typically a lower alcohol such as ethanol.

  • Condensation : The reaction mixture is heated under reflux for a period sufficient to complete the reaction, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up : After cooling, the reaction mixture is often neutralized with a mild base (e.g., sodium bicarbonate solution) to quench any remaining acid.

  • Extraction : The product is then extracted from the aqueous mixture using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification : The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure this compound.

Biological Activities and Drug Development Context

While this compound itself is primarily recognized as a flavoring agent, the thiazole scaffold is of great interest in drug development.[2] Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. The specific biological activity of this compound is not extensively documented in the context of drug development. However, its structure can serve as a valuable starting point or fragment for the design and synthesis of more complex molecules with potential therapeutic applications. Researchers in drug development may utilize this compound as a building block in the synthesis of novel compounds for biological screening.

References

An In-depth Technical Guide to 2-Propionylthiazole (CAS: 43039-98-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-propionylthiazole (CAS Number: 43039-98-1), a key aroma compound with significant applications in the flavor and fragrance industry. This document consolidates its physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its formation through the Maillard reaction. While this compound is primarily recognized for its sensory characteristics, this guide also touches upon the broader biological context of thiazole derivatives. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz, adhering to specified formatting requirements.

Physicochemical Properties

This compound, also known as 1-(1,3-thiazol-2-yl)propan-1-one, is a pale yellow, oily liquid recognized for its distinct bready, nutty, and popcorn-like aroma.[1][2] Its molecular and physical characteristics are summarized in the tables below.

Table 1: Chemical Identification

IdentifierValue
CAS Number 43039-98-1[1]
Molecular Formula C₆H₇NOS[3]
Molecular Weight 141.19 g/mol [1]
IUPAC Name 1-(1,3-thiazol-2-yl)propan-1-one[1]
Synonyms 2-Propionyl thiazole, Ethyl 2-thiazolyl ketone[1]

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Pale yellow, clear liquid[4]
Odor Profile Bready, nutty, popcorn-like[2]
Boiling Point 110 °C @ 5.00 mm Hg[4]
Specific Gravity 1.205 - 1.210 @ 25 °C[4]
Refractive Index 1.528 - 1.533 @ 20 °C[4]
Flash Point > 93.33 °C (> 200 °F)[4]
Solubility Insoluble in water; soluble in fats, oils, and most organic solvents.[1]

Synthesis of this compound

Proposed Synthesis Workflow: Hantzsch Thiazole Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Final Product reactant1 1-Bromo-2-pentanone (α-haloketone) reaction Condensation & Cyclization reactant1->reaction reactant2 Thioformamide (Thioamide) reactant2->reaction extraction Solvent Extraction reaction->extraction chromatography Column Chromatography extraction->chromatography product This compound chromatography->product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Hantzsch Synthesis

Materials:

  • 1-Bromo-2-pentanone

  • Thioformamide

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1 equivalent) in absolute ethanol.

  • Addition of α-haloketone: To the stirred solution, add 1-bromo-2-pentanone (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Analytical Methods

The purity and structure of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Workflow

G cluster_sample Sample cluster_analysis Analysis cluster_data Data Output cluster_result Confirmation sample This compound gcms GC-MS sample->gcms nmr NMR sample->nmr ftir FTIR sample->ftir mass_spec Mass Spectrum gcms->mass_spec nmr_spec NMR Spectrum nmr->nmr_spec ir_spec IR Spectrum ftir->ir_spec confirmation Structure & Purity mass_spec->confirmation nmr_spec->confirmation ir_spec->confirmation

Caption: General workflow for the analytical characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

  • Injection Mode: Split (split ratio 50:1).

MS Parameters:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.[5]

¹H NMR (400 MHz, CDCl₃):

  • Expected chemical shifts (δ, ppm): ~8.0-7.5 (m, 2H, thiazole protons), 3.0 (q, 2H, -CH₂-), 1.2 (t, 3H, -CH₃).

¹³C NMR (100 MHz, CDCl₃):

  • Expected chemical shifts (δ, ppm): ~195 (-C=O), ~170 (C2 of thiazole), ~145 (C4 of thiazole), ~122 (C5 of thiazole), ~30 (-CH₂-), ~8 (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

  • Attenuated Total Reflectance (ATR) is a suitable method for the liquid sample.

  • Place a drop of this compound directly onto the ATR crystal.

  • Record the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Peaks (cm⁻¹):

  • ~1680 (C=O stretching)

  • ~1500-1600 (C=N and C=C stretching in the thiazole ring)

  • ~2900-3000 (C-H stretching of the ethyl group)

Formation in the Maillard Reaction

This compound is a known product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food.[6] This reaction is responsible for the development of characteristic flavors and aromas in cooked foods.

Maillard Reaction Pathway to Thiazoles

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_formation Formation cluster_product Product amino_acid Amino Acid (e.g., Cysteine) strecker Strecker Degradation amino_acid->strecker sugar Reducing Sugar (e.g., Glucose) sugar->strecker dicarbonyls Dicarbonyls (e.g., Methylglyoxal) strecker->dicarbonyls h2s_nh3 H₂S & NH₃ strecker->h2s_nh3 condensation Condensation dicarbonyls->condensation h2s_nh3->condensation thiazole Thiazole Derivatives (e.g., this compound) condensation->thiazole

Caption: Simplified pathway for thiazole formation in the Maillard reaction.

The formation of this compound in this pathway likely involves the reaction of dicarbonyl compounds, such as methylglyoxal, with hydrogen sulfide (H₂S) and ammonia (NH₃), which are generated from the Strecker degradation of cysteine.[6]

Biological Activity and Safety

The primary biological role of this compound is related to its interaction with olfactory receptors, resulting in its characteristic aroma. In the context of drug development, there is no specific evidence to suggest that this compound modulates any particular signaling pathways. However, the thiazole ring is a common scaffold in many biologically active compounds with a wide range of therapeutic applications.

Table 3: Toxicological Data

TestSpeciesRouteValueSource
LD₅₀ MouseOral2113 mg/kg[7]

Safety Summary:

  • This compound is classified as irritating to the eyes, respiratory system, and skin.[4]

  • It is considered to have no safety concern at current levels of intake when used as a flavoring agent.[8]

Conclusion

This compound is a well-characterized aroma compound with significant industrial importance. This technical guide has provided a detailed summary of its physicochemical properties, plausible and detailed protocols for its synthesis and analysis, and an overview of its formation and biological context. The provided information is intended to be a valuable resource for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who may encounter or utilize this compound in their work. Further research could focus on elucidating more efficient and sustainable synthesis routes and exploring the potential for other biological activities of this and related thiazole derivatives.

References

An In-depth Technical Guide to 1-(1,3-thiazol-2-yl)propan-1-one (2-Propionylthiazole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1,3-thiazol-2-yl)propan-1-one, commonly known as 2-propionylthiazole. It details its chemical and physical properties, synthesis methodologies, and its significant role as a versatile building block in medicinal chemistry and drug discovery.

Nomenclature and Chemical Identity

The formal IUPAC name for this compound is 1-(1,3-thiazol-2-yl)propan-1-one .[1][2] This designation precisely describes its structure: a propan-1-one group attached to the second position of a 1,3-thiazole ring.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name 1-(1,3-thiazol-2-yl)propan-1-one[1][2]
Common Name This compound
CAS Number 43039-98-1[2]
Molecular Formula C₆H₇NOS[2]
Molecular Weight 141.19 g/mol [1][2]
InChI InChI=1S/C6H7NOS/c1-2-5(8)6-7-3-4-9-6/h3-4H,2H2,1H3[1][2]
SMILES CCC(=O)C1=NC=CS1[1]
Synonyms Ethyl 2-thiazolyl ketone, 1-(2-Thiazolyl)-1-propanone, 2-Propanoylthiazole[1][2]

Physicochemical Properties

This compound is a pale yellow, oily liquid.[1] It is primarily recognized for its distinct aroma profile, often described as nutty, bready, and popcorn-like, which leads to its use as a flavoring agent in the food industry.[3][4] However, its chemical reactivity makes it a valuable intermediate in organic synthesis.

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Physical State Liquid[5]
Appearance Pale yellow, oily[1]
Odor Brown-roasted, vanilla-like, nutty, bready[1][3]
Solubility Insoluble in water; Soluble in fats, oils, and most organic solvents.[1]
Boiling Point 110 °C @ 5.00 mm Hg; ~95 °C @ 1 mm Hg[5]
Density 1.205 - 1.210 g/cm³ @ 25 °C[1][5]
Refractive Index 1.528 - 1.533 @ 20 °C[1][5]
Flash Point > 93.33 °C (> 200 °F)[5]

Synthesis of this compound

The synthesis of the thiazole core is a cornerstone of heterocyclic chemistry. The most prominent and versatile method is the Hantzsch thiazole synthesis , which involves the condensation reaction between an α-haloketone and a thioamide.[6][7] For this compound, this would involve the reaction of propanethioamide with a suitable α-halocarbonyl compound.

Hantzsch_Synthesis Hantzsch Thiazole Synthesis Pathway Propanethioamide Propanethioamide Intermediate Thiazoline Intermediate Propanethioamide->Intermediate + AlphaHalo α-Halocarbonyl (e.g., 2-bromo-1,1-diethoxyethane) AlphaHalo->Intermediate Product 1-(1,3-thiazol-2-yl)propan-1-one Intermediate->Product Dehydration/ Aromatization

Caption: General workflow for Hantzsch synthesis of a 2-substituted thiazole.

This protocol outlines a general procedure for the synthesis of a 2-substituted thiazole, adaptable for 1-(1,3-thiazol-2-yl)propan-1-one.

  • Reagent Preparation:

    • Dissolve propanethioamide (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

    • In a separate flask, dissolve the α-halocarbonyl compound (e.g., 2-chloro-1,1-dimethoxyethane as a chloroacetaldehyde equivalent) (1.0 equivalent) in the same solvent.

  • Condensation Reaction:

    • Add the α-halocarbonyl solution dropwise to the stirred solution of propanethioamide at room temperature.

    • The reaction mixture is then heated to reflux (typically between 60-100 °C, solvent-dependent) for a period of 2-7 hours.[8]

    • Reaction progress should be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium acetate solution.[6]

    • The solvent is removed under reduced pressure (rotary evaporation).

    • The crude product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification:

    • The solvent is evaporated from the filtrate to yield the crude product.

    • Purification is achieved via column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 1-(1,3-thiazol-2-yl)propan-1-one.

Role in Drug Discovery and Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[9][10][11] Its presence is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[11][12][13] this compound, with its reactive ketone group and stable thiazole core, serves as an essential building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3][11][14]

  • Scaffold for Synthesis: The thiazole nucleus acts as a rigid and stable core from which various functional groups can be elaborated. The propionyl group can be modified through reactions like reduction, oxidation, or condensation to build diverse molecular architectures.

  • Bioisosteric Replacement: In drug design, a thiazole ring can be used as a bioisostere for other aromatic or heterocyclic rings, such as phenyl or pyridine rings.[1][15] This strategy is employed to modulate a drug's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, potentially improving its pharmacokinetic and pharmacodynamic profile.[15]

  • Fragment-Based Drug Discovery (FBDD): As a fragment-sized molecule, this compound can be used in FBDD campaigns.[16] It can be screened for binding to a biological target, and if identified as a "hit," it serves as a starting point for growing a more potent, lead-like molecule.

Drug_Discovery_Workflow Start Thiazole Building Block (e.g., this compound) Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Screening High-Throughput Screening (HTS / FBDD) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR / Bioisosterism) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Studies (In vitro / In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical drug discovery workflow starting from a thiazole building block.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation. It may also cause respiratory irritation.[3] Standard laboratory safety protocols should be strictly followed when handling this compound.

Table 3: Hazard and Safety Information

CategoryInformation
GHS Hazard Statements H302: Harmful if swallowed.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a fume hood.
Handling Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[3]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and locked up.[3][8]
Spill Response Absorb spills with an inert material (e.g., sand, vermiculite) and dispose of in a sealed container according to local regulations.[8]

Conclusion

1-(1,3-thiazol-2-yl)propan-1-one is a molecule of significant interest, bridging the gap between flavor chemistry and pharmaceutical sciences. While its organoleptic properties are well-documented, its true potential for drug development professionals lies in its utility as a versatile and reactive chemical intermediate. The stable thiazole core, combined with a modifiable propionyl side chain, makes it an invaluable building block for creating novel molecular entities with diverse pharmacological potential. A thorough understanding of its synthesis, reactivity, and role in medicinal chemistry is crucial for leveraging this compound in the design and development of next-generation therapeutics.

References

2-Propionylthiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of 2-propionylthiazole, a heterocyclic compound of significant interest in the fields of flavor chemistry, organic synthesis, and potentially, drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, synthesis, and analysis.

Core Molecular Data

This compound, with the IUPAC name 1-(1,3-thiazol-2-yl)propan-1-one, is a pale yellow, oily liquid known for its characteristic brown-roasted, vanilla-like odor.[1] Its fundamental molecular attributes are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₇NOS[1][2][3]
Molecular Weight 141.19 g/mol [1][2][4]
CAS Number 43039-98-1[2]
IUPAC Name 1-(1,3-thiazol-2-yl)propan-1-one[1]

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound involves the reaction of a 2-substituted thiazole with an appropriate propionylating agent. One potential route is the reaction of 2-lithiothiazole with propionyl chloride or propanoic anhydride.

Methodology:

  • Preparation of 2-Lithiothiazole: Thiazole is dissolved in a dry, aprotic solvent such as anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature, typically -78 °C. An organolithium reagent, such as n-butyllithium in hexanes, is then added dropwise to the stirred solution. The reaction mixture is stirred at this low temperature for a period to ensure complete formation of 2-lithiothiazole.

  • Acylation: A solution of propionyl chloride or propanoic anhydride in the same anhydrous solvent is then added slowly to the 2-lithiothiazole solution, maintaining the low temperature to control the exothermic reaction.

  • Quenching and Work-up: After the addition is complete, the reaction is allowed to stir for a specified time before being quenched by the slow addition of a saturated aqueous solution of ammonium chloride or water.

  • Extraction and Purification: The reaction mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is typically extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is then purified, commonly by vacuum distillation or column chromatography on silica gel, to yield pure this compound.

Analytical Characterization: Gas Chromatography (GC)

The purity and identity of this compound can be effectively determined using gas chromatography, often coupled with mass spectrometry (GC-MS).

Methodology:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent, such as dichloromethane or hexane.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. A capillary column with a suitable stationary phase (e.g., a non-polar phase like DB-1 or a polar phase like FFAP) is installed.

  • GC Conditions:

    • Injector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: An initial temperature of around 60 °C is held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of approximately 250 °C.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

    • Detector Temperature: For an FID, this is typically set around 270 °C. For a mass spectrometer, the transfer line temperature is set appropriately.

  • Data Analysis: The retention time of the peak corresponding to this compound is used for identification by comparison with a standard. The peak area provides quantitative information about the concentration of the compound in the sample. When using GC-MS, the mass spectrum of the peak is compared with a library spectrum for positive identification.

Logical and Experimental Workflow

The following diagrams illustrate the logical progression from starting materials to the final product and its subsequent analysis.

Synthesis_Workflow Thiazole Thiazole Reaction Lithiation & Acylation Thiazole->Reaction nBuLi n-Butyllithium nBuLi->Reaction PropionylChloride Propionyl Chloride PropionylChloride->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Purification Purification (Distillation/Chromatography) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Analytical_Workflow Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS Data Data Acquisition (Retention Time, Mass Spectrum) GCMS->Data Analysis Data Analysis & Comparison Data->Analysis Result Purity & Identity Confirmation Analysis->Result

References

Spectroscopic Profile of 2-Propionylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Propionylthiazole, a heterocyclic compound of interest in flavor chemistry and as a potential building block in medicinal chemistry. Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.05Doublet1HH5 (Thiazole ring)
~7.65Doublet1HH4 (Thiazole ring)
~3.10Quartet2H-CH₂- (Propionyl group)
~1.25Triplet3H-CH₃ (Propionyl group)

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (ppm)Assignment
~192C=O (Ketone)
~168C2 (Thiazole ring)
~145C4 (Thiazole ring)
~122C5 (Thiazole ring)
~32-CH₂- (Propionyl group)
~8-CH₃ (Propionyl group)
Table 3: Predicted Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3100-3000MediumC-H stretch (aromatic/heteroaromatic)
~2980-2850MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (ketone)
~1580-1450Medium-StrongC=C and C=N stretching (thiazole ring)
~1460MediumC-H bend (aliphatic)
~1100-1000MediumC-C stretch
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/zProposed Fragment Ion
141[M]⁺ (Molecular Ion)
112[M - C₂H₅]⁺ (Loss of ethyl group)
85[Thiazole-C=O]⁺
58[C₂H₅CO]⁺ (Propionyl cation)
57[C₂H₅C]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of a reference standard, such as TMS, if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the clean, empty salt plates to subtract any atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the IR spectrum. Typically, a range of 4000 to 400 cm⁻¹ is scanned.

  • Data Analysis: Identify and label the significant absorption peaks. Correlate the peak positions (wavenumbers) with known functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be optimized to avoid overloading the GC column.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).

  • Data Interpretation: The mass spectrum for this compound is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the molecule's structure.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data NMR_Interp ¹H & ¹³C Chemical Shifts, Multiplicity, Integration NMR_Data->NMR_Interp IR_Interp Characteristic Absorption Wavenumbers IR_Data->IR_Interp MS_Interp Molecular Ion & Fragmentation Pattern (m/z) MS_Data->MS_Interp

Caption: General workflow for spectroscopic analysis of this compound.

Navigating the Physicochemical Landscape of 2-Propionylthiazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability of 2-Propionylthiazole, a key heterocyclic compound utilized in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, providing a centralized resource on the physicochemical properties of this compound, alongside standardized methodologies for its analysis.

Executive Summary

This compound (CAS No. 43039-98-1) is a pale yellow, oily liquid known for its characteristic brown-roasted, vanilla-like odor.[1] Its utility in various applications is fundamentally governed by its solubility in different solvent systems and its stability under diverse environmental conditions. This guide synthesizes the available data on these critical parameters and outlines established experimental protocols for their determination. While specific quantitative data for this compound is limited in publicly accessible literature, this guide provides a framework for its empirical evaluation.

Solubility Profile of this compound

The solubility of a compound is a critical factor in its formulation, synthesis, and biological application. This compound exhibits a solubility profile characteristic of a moderately polar organic molecule.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for this compound are summarized in the table below. It is noteworthy that there is a scarcity of comprehensive quantitative solubility data across a wide range of organic solvents and temperatures.

SolventTemperature (°C)SolubilityData Type
Water258381 mg/LEstimated[2]
WaterNot SpecifiedInsolubleQualitative[1]
EthanolRoom TemperatureMiscibleQualitative[1]
AlcoholNot SpecifiedSolubleQualitative[2]
FatsNot SpecifiedSolubleQualitative[1]
OilsNot SpecifiedSolubleQualitative[1]
Most Organic SolventsNot SpecifiedSolubleQualitative[1]
Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solute from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep1 Add excess this compound to a known volume of solvent equilibration1 Agitate at constant temperature (e.g., 24-48 hours) prep1->equilibration1 Establish Equilibrium separation1 Centrifuge or filter to separate solid from liquid equilibration1->separation1 Isolate Saturated Solution quantification1 Analyze supernatant concentration (e.g., via HPLC, GC, or UV-Vis) separation1->quantification1 Measure Concentration

Workflow for determining the solubility of this compound.

Stability of this compound

The chemical stability of a compound dictates its shelf-life, storage requirements, and compatibility with other substances.

General Stability Profile

This compound is generally considered to be stable under normal storage conditions.[4] It is notably used as a more stable alternative to other flavor compounds such as 2-acetyl-2-thiazoline and 2-acetylpyrroline, suggesting a favorable stability profile in relevant applications.[2] For optimal preservation, it is recommended to store the compound in a cool, dry, and well-ventilated area, protected from direct sunlight and heat sources.[5]

Factors Affecting Stability

The stability of this compound can be influenced by several factors, including pH, temperature, and light. While specific degradation studies on this compound are not widely published, general principles of chemical stability for similar heterocyclic compounds apply.

  • pH: Thiazole rings can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening or other degradative reactions.

  • Temperature: Elevated temperatures can accelerate degradation processes. Thermal decomposition may lead to the formation of various volatile and non-volatile byproducts.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in some thiazole-containing compounds, leading to degradation.[6]

Experimental Protocol for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Subject solutions of this compound to various stress conditions, including:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid or a solution at a high temperature.

    • Photodegradation: Exposing a solution to a controlled light source (e.g., UV lamp).

  • Time-Point Sampling: Samples are withdrawn at various time intervals.

  • Analysis: The samples are analyzed using a stability-indicating method, typically HPLC with a photodiode array (PDA) detector, to separate and quantify the parent compound and any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.

stability_factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes main This compound Stability pH pH (Acidic/Basic Conditions) main->pH Temp Temperature main->Temp Light Light Exposure (UV/Visible) main->Light Oxidation Oxidizing Agents main->Oxidation Degradation Chemical Degradation pH->Degradation Temp->Degradation Light->Degradation Oxidation->Degradation Loss Loss of Potency Degradation->Loss Impurities Formation of Impurities Degradation->Impurities

Factors influencing the stability of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While there is a clear need for more extensive quantitative data, the information and standardized protocols presented herein offer a robust framework for researchers and drug development professionals. The established qualitative solubility in organic solvents and its recognized stability under normal conditions underscore its viability in various applications. The detailed experimental methodologies provide a clear path for generating the specific, high-quality data required for formulation development, quality control, and regulatory submissions.

References

An In-depth Technical Guide to the Synthesis of 2-Propionylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-propionylthiazole, a key intermediate in the flavor, fragrance, and pharmaceutical industries. This document details established methodologies, providing in-depth experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound, also known as 1-(thiazol-2-yl)propan-1-one, is a heterocyclic ketone that contributes to the characteristic nutty and roasted aromas of various food products. Beyond its sensory applications, the thiazole moiety is a prominent scaffold in medicinal chemistry, rendering this compound a valuable building block for the synthesis of novel therapeutic agents. This guide will explore the most prevalent and effective synthetic strategies, focusing on reaction efficiency, substrate availability, and scalability.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: the functionalization of a pre-formed thiazole ring and the construction of the thiazole ring with the propionyl group already incorporated. The most prominent methods include:

  • Acylation of 2-Metallated Thiazoles: This classic and reliable approach involves the deprotonation or metal-halogen exchange of a thiazole derivative to generate a nucleophilic species at the C2 position, which is then acylated.

  • Direct C-H Acylation: A more modern approach that avoids the pre-functionalization of the thiazole ring, offering a more atom-economical route.

  • Hantzsch Thiazole Synthesis: A convergent approach where the thiazole ring is constructed from acyclic precursors, one of which contains the propionyl moiety.

Method 1: Acylation of 2-Metallated Thiazoles

This method is one of the most widely employed for the synthesis of 2-acylthiazoles due to its high efficiency and predictability. The key step is the generation of a nucleophilic carbon at the 2-position of the thiazole ring, which readily reacts with an electrophilic propionyl source.

Pathway 1.1: Via 2-Lithiothiazole

This pathway involves the deprotonation of thiazole at the C2 position using a strong organolithium base, followed by quenching with a propionylating agent.

Experimental Workflow:

Thiazole Thiazole in Anhydrous THF Cooling1 Cool to -78 °C (Dry Ice/Acetone Bath) Thiazole->Cooling1 LithiatedThiazole Formation of 2-Lithiothiazole Cooling1->LithiatedThiazole nBuLi n-Butyllithium (n-BuLi) nBuLi->LithiatedThiazole Acylation Acylation Reaction (-78 °C to RT) LithiatedThiazole->Acylation PropionylChloride Propionyl Chloride PropionylChloride->Acylation Quench Aqueous Quench (e.g., sat. NH4Cl) Acylation->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via 2-lithiothiazole.

Detailed Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 10 mL) and thiazole (1.0 eq).

  • Lithiattion: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 30 minutes.

  • Acylation: Propionyl chloride (1.2 eq) is added dropwise to the solution of 2-lithiothiazole at -78 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Pathway 1.2: Via Grignard Reagent

An alternative to organolithium reagents, Grignard reagents can be prepared from 2-bromothiazole and magnesium. This method is often preferred for its milder reactivity and operational simplicity.

Reaction Scheme:

cluster_0 Synthesis via Grignard Reagent 2-Bromothiazole 2-Bromothiazole 2-Thiazolylmagnesium bromide 2-Thiazolylmagnesium bromide 2-Bromothiazole->2-Thiazolylmagnesium bromide Mg, THF This compound This compound 2-Thiazolylmagnesium bromide->this compound 1. Propionyl Chloride 2. H3O+ workup

Caption: Synthesis of this compound using a Grignard reagent.

Detailed Experimental Protocol:

  • Grignard Reagent Formation: A flame-dried flask under a nitrogen atmosphere is charged with magnesium turnings (1.5 eq). A small crystal of iodine can be added to initiate the reaction. A solution of 2-bromothiazole (1.0 eq) in anhydrous THF is added dropwise to the magnesium turnings. The mixture is gently heated to initiate the reaction, which is then maintained at a gentle reflux until the magnesium is consumed.

  • Acylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of propionyl chloride (1.1 eq) in anhydrous THF is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by vacuum distillation or column chromatography.

Quantitative Data for Method 1:

ParameterVia 2-LithiothiazoleVia Grignard Reagent
Starting Material Thiazole2-Bromothiazole
Key Reagents n-Butyllithium, Propionyl ChlorideMagnesium, Propionyl Chloride
Typical Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Reaction Temperature -78 °C to Room TemperatureRoom Temperature to Reflux
Reported Yield 60-80%55-75%
Purity (Post-Purification) >98%>97%

Method 2: Direct C-H Acylation

Direct C-H functionalization represents a more sustainable and efficient approach to synthesis. In this method, the C2-H bond of thiazole is directly acylated, avoiding the need for pre-functionalization and the generation of stoichiometric byproducts.

Reaction Scheme:

cluster_1 Direct C-H Acylation Thiazole Thiazole Product This compound Thiazole->Product Oxidant (e.g., TBHP) Catalyst (optional) Propionaldehyde Propionaldehyde Propionaldehyde->Product Oxidant (e.g., TBHP) Catalyst (optional)

Caption: Direct C-H acylation of thiazole.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of thiazole (1.0 eq) and propionaldehyde (2.0 eq) in a suitable solvent (e.g., acetonitrile), tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 eq) is added.

  • Reaction Execution: The reaction mixture is heated at 80 °C for 12-24 hours in a sealed tube. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Method 2:

ParameterDirect C-H Acylation
Starting Material Thiazole, Propionaldehyde
Key Reagents tert-Butyl Hydroperoxide (TBHP)
Typical Solvent Acetonitrile, Dichloromethane
Reaction Temperature 80-120 °C
Reported Yield 40-60%
Purity (Post-Purification) >95%

Method 3: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for the formation of the thiazole ring itself. For the synthesis of this compound, this would involve the condensation of an α-haloketone bearing a propionyl equivalent with a thioamide.

Logical Relationship of Reactants:

cluster_2 Hantzsch Thiazole Synthesis Reactants Haloketone α-Haloketone (e.g., 1-bromo-2-pentanone) Product This compound Haloketone->Product Thioamide Thioamide (e.g., Thioformamide) Thioamide->Product

Caption: Reactant relationship in Hantzsch synthesis for this compound.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, a thioamide (e.g., thioformamide, 1.0 eq) is dissolved in a suitable solvent such as ethanol.

  • Condensation: To this solution, an α-haloketone (e.g., 1-bromo-2-pentanone, 1.0 eq) is added. The mixture is heated to reflux for 2-4 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography or distillation.

Quantitative Data for Method 3:

ParameterHantzsch Thiazole Synthesis
Starting Materials α-Haloketone, Thioamide
Key Reagents e.g., 1-bromo-2-pentanone, Thioformamide
Typical Solvent Ethanol, Methanol
Reaction Temperature Reflux
Reported Yield 50-70%
Purity (Post-Purification) >96%

Conclusion

The synthesis of this compound can be achieved through several effective routes. The choice of method will depend on factors such as the availability of starting materials, desired scale of production, and tolerance to certain reaction conditions. The acylation of 2-metallated thiazoles offers a reliable and high-yielding approach, while direct C-H acylation presents a more modern and atom-economical alternative. The Hantzsch synthesis is a valuable tool for constructing the thiazole ring and can be advantageous if the required α-haloketone is readily accessible. This guide provides the necessary technical details for researchers and developers to select and implement the most suitable synthetic strategy for their specific needs.

The Pivotal Role of 2-Propionylthiazole in Maillard Reaction Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry and a significant pathway in various physiological and pathological processes, produces a complex array of compounds. Among these, 2-propionylthiazole has emerged as a key analyte due to its distinct sensory properties and its role as an indicator of specific reaction pathways. This technical guide provides a comprehensive overview of the formation, analysis, and significance of this compound in Maillard reaction studies. It details experimental protocols for its quantification, summarizes the impact of reaction conditions on the formation of related compounds, and presents visual workflows and reaction pathways to aid researchers in their study design and interpretation.

Introduction: The Significance of this compound

This compound is a volatile heterocyclic compound renowned for its characteristic bready, nutty, and popcorn-like aroma.[1] Its presence is a hallmark of the Maillard reaction, particularly in systems containing sulfur-containing amino acids like cysteine and specific sugar degradation products. Beyond its contribution to the desirable flavors developed during food processing, this compound serves as a valuable marker for researchers studying the intricate network of reactions that constitute the Maillard cascade. Understanding its formation provides insights into the generation of flavor, the impact of processing on food quality, and the formation of both beneficial and potentially detrimental compounds in biological systems.

Formation of this compound in the Maillard Reaction

The formation of this compound is a multi-step process initiated by the non-enzymatic reaction between a reducing sugar and an amino acid, followed by a cascade of rearrangements, degradations, and condensations. The key precursors for this compound are a source of sulfur and ammonia, typically the amino acid cysteine, and a specific dicarbonyl compound, 1-hydroxy-2-propanone (hydroxyacetone), which can be formed from the degradation of pentoses and hexoses.

The proposed pathway involves the Strecker degradation of cysteine to produce hydrogen sulfide (H₂S), ammonia (NH₃), and propanal. Concurrently, sugar fragmentation leads to the formation of α-dicarbonyl compounds. A key intermediate is the reaction between cysteamine (formed from the decarboxylation of cysteine) and a three-carbon carbonyl species.

Proposed Formation Pathway

The formation of this compound is believed to proceed through the reaction of key intermediates derived from both sugar and amino acid degradation. A plausible pathway involves the reaction of cysteamine with 1-hydroxy-2-propanone, followed by oxidation to yield the final product. While the exact mechanism is a subject of ongoing research, the pathway for the analogous compound, 2-acetylthiazole, provides a strong model. In that case, cysteamine reacts with methylglyoxal (a 2-oxoaldehyde).[2] For this compound, the corresponding precursor is likely a 3-carbon α-dicarbonyl or a related reactive species.

2-Propionylthiazole_Formation Cysteine Cysteine Strecker_Degradation Strecker Degradation Cysteine->Strecker_Degradation Reducing_Sugar Reducing Sugar (e.g., Pentose) Sugar_Fragmentation Sugar Fragmentation Reducing_Sugar->Sugar_Fragmentation Cysteamine Cysteamine Strecker_Degradation->Cysteamine H2S_NH3 H₂S + NH₃ Strecker_Degradation->H2S_NH3 Condensation Condensation & Cyclization Cysteamine->Condensation H2S_NH3->Condensation Hydroxypropanone 1-Hydroxy-2-propanone Sugar_Fragmentation->Hydroxypropanone Dicarbonyls Other α-Dicarbonyls Sugar_Fragmentation->Dicarbonyls Hydroxypropanone->Condensation Intermediate Thiazoline Intermediate Condensation->Intermediate Propionylthiazole This compound Intermediate->Propionylthiazole Oxidation

Proposed formation pathway of this compound.

Quantitative Analysis of this compound

Accurate quantification of this compound is crucial for understanding its role in the Maillard reaction. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose, often coupled with a pre-concentration step such as headspace solid-phase microextraction (HS-SPME).

Data Presentation: Factors Influencing Thiazole Formation

While specific quantitative data for this compound formation is limited in the literature, studies on analogous compounds like 2-acetylthiazole provide valuable insights into the key parameters influencing yields. The following tables illustrate the expected impact of various reaction conditions on the formation of 2-acylthiazoles.

Table 1: Effect of Temperature on 2-Acylthiazole Formation (Illustrative)

Temperature (°C)Reaction Time (min)Relative Yield of 2-Acylthiazoles
10060Low
12060Moderate
14060High
16060High (potential for degradation)

Table 2: Effect of pH on 2-Acylthiazole Formation (Illustrative)

Initial pHRelative Yield of 2-AcylthiazolesNotes
4.0LowAcidic conditions can inhibit certain Maillard reaction pathways.
6.0ModerateNeutral pH generally favors the reaction.
8.0HighAlkaline conditions can accelerate the Maillard reaction.[3]

Table 3: Effect of Precursor Concentration on 2-Acylthiazole Formation (Illustrative)

Cysteine (mmol)Reducing Sugar (mmol)Relative Yield of 2-Acylthiazoles
11Baseline
21Increased
12Increased
22Highest

Note: The data in these tables are illustrative and based on general principles of the Maillard reaction and studies on analogous compounds. Actual yields of this compound will vary depending on the specific model system.

Experimental Protocols

Protocol for Maillard Reaction Model System

This protocol describes a typical laboratory-scale experiment to study the formation of this compound in a model system.

  • Reactant Preparation: Prepare aqueous solutions of L-cysteine and a reducing sugar (e.g., ribose or xylose) in a phosphate buffer (0.1 M).

  • Reaction Setup: In a sealed reaction vessel, combine the cysteine and sugar solutions to achieve the desired molar ratios. Adjust the pH of the solution using NaOH or HCl.

  • Heating: Place the sealed vessel in a temperature-controlled oil bath or heating block for a specified duration.

  • Cooling and Extraction: After the reaction time, immediately cool the vessel in an ice bath to quench the reaction. The volatile compounds, including this compound, can then be extracted for analysis.

Protocol for HS-SPME-GC-MS Analysis of this compound

This protocol outlines a general method for the extraction and quantification of this compound from a liquid or solid matrix.

  • Sample Preparation: Place a known amount of the sample (liquid from the model reaction or a homogenized solid food sample) into a headspace vial. Add a known concentration of an internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog of this compound if available).

  • HS-SPME Extraction:

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms or equivalent).

    • Use a temperature program to achieve optimal separation (e.g., start at 40°C, ramp to 240°C).

    • The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

  • Quantification: Identify this compound based on its retention time and mass spectrum. Quantify by comparing the peak area of this compound to that of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.

Experimental_Workflow Start Start: Maillard Reaction Model System or Food Sample Sample_Prep Sample Preparation: - Homogenization (if solid) - Aliquoting - Addition of Internal Standard Start->Sample_Prep HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_Prep->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HS_SPME->GC_MS Data_Analysis Data Analysis: - Peak Identification - Peak Integration - Quantification GC_MS->Data_Analysis End End: Quantitative Results of This compound Data_Analysis->End

General experimental workflow for this compound analysis.

Conclusion

This compound is a significant compound in the study of the Maillard reaction, offering insights into flavor formation and complex reaction networks. While specific quantitative data on its formation remains an area for further research, the established analytical protocols and the understanding of the formation of analogous compounds provide a solid foundation for its investigation. The methodologies and pathways detailed in this guide are intended to equip researchers with the necessary tools and knowledge to effectively study the role of this compound in their respective fields of interest, from food science to biomedical research.

References

The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them privileged scaffolds in the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of thiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The guide details experimental protocols for key biological assays, presents quantitative data for comparative analysis, and visualizes critical signaling pathways and experimental workflows.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[3]

Mechanisms of Anticancer Action

1.1.1. Inhibition of Signaling Pathways: PI3K/Akt/mTOR

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Several thiazole derivatives have been developed as potent inhibitors of this pathway, acting as either single or dual inhibitors of PI3K and mTOR.[5][6]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Thiazole [label="Thiazole\nDerivatives", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP3 -> PDK1; PDK1 -> Akt [label="Phosphorylates"]; mTORC2 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Akt -> Survival; Thiazole -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Thiazole -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; }

Thiazole derivatives inhibiting the PI3K/Akt/mTOR pathway.

1.1.2. Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[7] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine binding site on β-tubulin. This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]

// Nodes Tubulin [label="α/β-Tubulin\nHeterodimers", fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubule [label="Microtubule", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitosis [label="Mitosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiazole [label="Thiazole\nDerivatives", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Tubulin -> Microtubule [label="Polymerization"]; Microtubule -> Mitosis; Thiazole -> Tubulin [arrowhead=tee, color="#4285F4", style=dashed, label="Inhibits\nPolymerization"]; Mitosis -> Apoptosis [style=dashed, label="Arrest leads to"]; }

Inhibition of tubulin polymerization by thiazole derivatives.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045[2]
Compound 5b MCF-7 (Breast Cancer)0.48 ± 0.03[7]
Compound 5b A549 (Lung Cancer)0.97 ± 0.13[7]
Compound 4c MCF-7 (Breast Cancer)2.57 ± 0.16[10]
Compound 4c HepG2 (Liver Cancer)7.26 ± 0.44[10]
Compound 3b PI3Kα0.086 ± 0.005[5]
Compound 3b mTOR0.221 ± 0.014[5]
Thiazole 2a MDA-MB-231 (Breast)1.5[2]
Thiazole 2e MDA-MB-231 (Breast)0.8[2]
Thiazole 2f HeLa (Cervical)1.2[2]
Thiazole 2h HeLa (Cervical)0.9[2]
Thiazole 2i MDA-MB-231 (Breast)0.7[2]
Compound 3j T47D (Breast Cancer)0.51 ± 0.15[11]
Compound 3f T47D (Breast Cancer)0.66 ± 0.38[11]
Compound 3d T47D (Breast Cancer)0.93 ± 0.51[11]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[12][13][14] Their amphiphilic character, possessing both hydrophobic and hydrophilic parts, may facilitate their penetration into microbial cell membranes.[12]

Mechanism of Antimicrobial Action

One of the proposed mechanisms of action for the antibacterial activity of some thiazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[13]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 38 E. coli3.92 - 4.60[12]
Compound 37c Bacteria46.9 - 93.7[13]
Compound 37c Fungi5.8 - 7.8[13]
Compound 43a S. aureus16.1 (µM)[15]
Compound 43a E. coli16.1 (µM)[15]
Compound 43b A. niger16.2 (µM)[15]
Compound 43c B. subtilis28.8 (µM)[15]
Compound 3 Various Bacteria230 - 700[15]
Compound 8 Various Fungi80 - 230[15]
Compound 9 Various Fungi60 - 230[15]
Compound 16 Various Bacteria1.56 - 6.25[16]
Thiazole Analogs B. subtilis4.51[17]
Thiazole Analogs S. aureus4.60[17]
Thiazole Analogs E. coli4.32[17]

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a variety of diseases. Thiazole derivatives have shown potent anti-inflammatory effects in several preclinical models.[18][19]

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of thiazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key enzymes in the inflammatory cascade.[20]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of selected thiazole derivatives in the carrageenan-induced rat paw edema model, expressed as the percentage of edema inhibition.

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Time (h)Reference
Compound 3c 20303[21]
Compound 3d 20443[21]
Compound 3a -293[21]
Compound 3c -363[21]
Compound 3d -413[21]
Compound 1 20096.314[22]
Compound 2 20072.084[22]
Compound 3 20099.694[22]
Compound 7h -63-[23]
Thiazolidinone 15a-h -Significant-[20]

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral properties against a range of viruses, including influenza virus, coronaviruses, and human immunodeficiency virus (HIV).[11][24]

Mechanism of Antiviral Action

The mechanisms of antiviral action for thiazole derivatives are varied and virus-specific. For some picornaviruses, they have been shown to be irreversible inhibitors of the 3C protease, an enzyme essential for viral replication.

Quantitative Data: Antiviral Activity

The following table presents the in vitro antiviral activity of selected thiazole derivatives, expressed as EC50 values (the concentration required to achieve 50% of the maximum effect).

Compound IDVirusCell LineEC50 (µM)Reference
Gly-Thz-rimantadine Influenza A/Hongkong/68-0.00011 (mg/mL)[25]
Compound 52 Bovine Viral Diarrhoea Virus-6.6[6]
Compound 13 Coxsackie Virus B2->40[6]
Compound 73 Coxsackie Virus B2->18[6]
N-acetyl 4,5-dihydropyrazole 7 Vaccinia VirusHEL0.007 (mg/mL)[26]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of thiazole derivatives.

Synthesis of Thiazole Derivatives

5.1.1. Hantzsch Thiazole Synthesis

This is a classic and widely used method for the synthesis of thiazole rings.[12]

  • Reaction: The reaction involves the condensation of an α-haloketone with a thioamide.

  • Procedure:

    • Dissolve the thioamide (e.g., thiourea) in a suitable solvent (e.g., ethanol).

    • Add the α-haloketone (e.g., 2-bromoacetophenone) to the solution.

    • Reflux the mixture for a specified period (e.g., 30 minutes to several hours).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the thiazole product.

    • Collect the product by filtration, wash with water, and dry.[12]

5.1.2. Cook-Heilbron Thiazole Synthesis

This method is particularly useful for the synthesis of 5-aminothiazoles.[27]

  • Reaction: This synthesis involves the reaction of an α-aminonitrile with carbon disulfide or other dithioacid derivatives.

  • Procedure:

    • React the α-aminonitrile with carbon disulfide in the presence of a base.

    • The reaction proceeds through a dithiocarbamate intermediate.

    • Intramolecular cyclization of the intermediate leads to the formation of the 5-aminothiazole ring.[27]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the thiazole derivative for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to determine the antimicrobial susceptibility of a compound.

  • Procedure:

    • Prepare a nutrient agar plate and inoculate it with a standardized suspension of the target microorganism.

    • Create wells in the agar using a sterile cork borer.

    • Add a known concentration of the thiazole derivative solution to each well.

    • Incubate the plate under appropriate conditions for microbial growth.

    • Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.

  • Procedure:

    • Administer the thiazole derivative or a control vehicle to a group of rats.

    • After a specific time, inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat to induce inflammation and edema.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

    • Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

This assay measures the ability of a compound to protect host cells from the destructive effects of a virus.[28][29]

  • Procedure:

    • Seed host cells in a 96-well plate.

    • Treat the cells with serial dilutions of the thiazole derivative.

    • Infect the cells with a specific virus at a known multiplicity of infection (MOI).

    • Incubate the plate until a significant cytopathic effect (e.g., cell rounding, detachment) is observed in the virus-infected, untreated control wells.

    • Assess cell viability using a suitable method, such as staining with crystal violet or using a cell viability assay like the MTT assay.

    • The EC50 value is determined as the concentration of the compound that protects 50% of the cells from the viral CPE.[16]

Experimental and Drug Discovery Workflows

The following diagrams illustrate typical workflows for the synthesis, screening, and preclinical development of thiazole derivatives as potential therapeutic agents.

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// Edges Synthesis -> Purification; Purification -> Primary_Screening; Primary_Screening -> Hit_Identification; Hit_Identification -> Secondary_Screening [label="Active"]; Hit_Identification -> Inactive [label="Inactive"]; Secondary_Screening -> Lead_Selection; }

Workflow for synthesis and in vitro screening of thiazole derivatives.

// Nodes Lead_Opt [label="Lead Optimization\n(Structure-Activity Relationship)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo_Efficacy [label="In Vivo Efficacy Studies\n(e.g., Xenograft models)", fillcolor="#F1F3F4", fontcolor="#202124"]; ADMET [label="ADMET Studies\n(Absorption, Distribution,\nMetabolism, Excretion, Toxicology)", fillcolor="#F1F3F4", fontcolor="#202124"]; Safety_Pharm [label="Safety Pharmacology", fillcolor="#F1F3F4", fontcolor="#202124"]; IND_Enabling [label="IND-Enabling Studies", fillcolor="#F1F3F4", fontcolor="#202124"]; IND_Submission [label="Investigational New Drug (IND)\nApplication Submission", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Lead_Opt -> In_Vivo_Efficacy; In_Vivo_Efficacy -> ADMET; ADMET -> Safety_Pharm; Safety_Pharm -> IND_Enabling; IND_Enabling -> IND_Submission; }

Preclinical development workflow for a lead thiazole derivative.

Conclusion

Thiazole derivatives represent a versatile and highly valuable class of compounds in the field of medicinal chemistry. Their diverse biological activities, coupled with their synthetic accessibility, continue to make them attractive candidates for the development of new drugs to treat a wide range of diseases. This guide provides a foundational understanding of their biological potential and the experimental approaches used to evaluate their efficacy, serving as a valuable resource for researchers dedicated to advancing therapeutic innovation.

References

2-Propionylthiazole: A Versatile Synthon in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Propionylthiazole, a five-membered heterocyclic ketone, has emerged as a valuable and versatile synthon in organic chemistry. Its unique structural motif, featuring a reactive ketone functionality appended to an aromatic thiazole ring, provides a powerful platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of this compound, detailing its synthesis, physical and spectroscopic properties, and its application as a strategic building block in the synthesis of biologically active molecules and pharmaceuticals.

Physicochemical and Spectroscopic Data

This compound is a colorless to amber solid with a characteristic bready, nutty, and popcorn-like aroma, which has led to its use as a flavoring agent.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₇NOS[2]
Molecular Weight141.19 g/mol [2]
Boiling Point95 °C @ 1 mmHg[1]
Specific Gravity1.205 - 1.210 @ 25 °C[1]
Refractive Index1.528 - 1.533 @ 20 °C[1]
Flash Point> 93.33 °C[1]

Spectroscopic Characterization:

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

TechniqueKey Data
¹H NMR Signals corresponding to the ethyl group (triplet and quartet) and the two protons on the thiazole ring.
¹³C NMR Resonances for the carbonyl carbon, the ethyl group carbons, and the three carbons of the thiazole ring.
IR Spectroscopy A strong absorption band characteristic of the C=O stretching vibration of the ketone, along with bands for C-H, C=N, and C-S stretching of the thiazole ring.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, with characteristic fragmentation patterns involving cleavage of the propionyl group and the thiazole ring.[3]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide.

Diagram: Hantzsch Synthesis of this compound

Hantzsch_Synthesis cluster_reagents Reactants cluster_product Product reagents product product reagents->product Hantzsch Reaction thioformamide Thioformamide propionylthiazole This compound bromobutanone 1-Bromo-2-butanone

Caption: General scheme for the Hantzsch synthesis of this compound.

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.

Materials:

  • 1-Bromo-2-butanone

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 1-bromo-2-butanone (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Expected Yield: Yields for Hantzsch thiazole syntheses are typically moderate to high, ranging from 60% to 85%, depending on the specific reaction conditions and purity of the starting materials.

This compound as a Synthon

The synthetic utility of this compound lies in the reactivity of both the thiazole ring and the propionyl side chain. The ketone carbonyl group is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Reactions at the Carbonyl Group

The propionyl group's carbonyl carbon is electrophilic and readily undergoes nucleophilic attack. This allows for a range of classical organic reactions.

Diagram: Key Reactions of the Propionyl Group

Carbonyl_Reactions cluster_reactions Carbonyl Transformations cluster_products Products start This compound reduction Reduction (e.g., NaBH4) start->reduction grignard Grignard Reaction (e.g., R-MgBr) start->grignard wittig Wittig Reaction (e.g., Ph3P=CHR) start->wittig alcohol 2-(1-Hydroxypropyl)thiazole reduction->alcohol tertiary_alcohol Tertiary Alcohol grignard->tertiary_alcohol alkene Alkene Derivative wittig->alkene

Caption: Synthetic transformations of the carbonyl group in this compound.

Experimental Protocol: Reduction to 2-(1-Hydroxypropyl)thiazole

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in methanol in an ice bath.

  • Reduction: Add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quenching: Carefully add water to quench the excess NaBH₄.

  • Extraction: Extract the mixture with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-(1-hydroxypropyl)thiazole.

Expected Yield: Typically >90%.

Experimental Protocol: Grignard Reaction for Carbon Chain Extension

Materials:

  • This compound

  • Methylmagnesium bromide (CH₃MgBr) in THF (or other Grignard reagent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Grignard Addition: Cool the solution in an ice bath and add the Grignard reagent (1.1 equivalents) dropwise via a syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Cool the reaction in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether, dry the combined organic layers, and concentrate. Purify the resulting tertiary alcohol by column chromatography.

Expected Yield: 60-80%.

Applications in Drug Development

The thiazole nucleus is a prominent scaffold in a multitude of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. This compound serves as a key starting material for the synthesis of more complex thiazole-containing drug candidates. For instance, derivatives of 2-aminothiazole, which can be accessed from precursors related to this compound, are core components of drugs like the kinase inhibitor Dasatinib. The propionyl side chain can be elaborated to introduce further diversity and functionality, enabling the exploration of structure-activity relationships in drug discovery programs.

Conclusion

This compound is a highly valuable and versatile synthon in organic synthesis. Its straightforward preparation via the Hantzsch synthesis and the reactivity of its propionyl group make it an attractive starting material for the construction of a wide range of more complex molecules. For researchers and professionals in drug development, this compound offers a reliable and adaptable platform for the synthesis of novel thiazole-containing compounds with potential therapeutic applications. The experimental protocols provided herein serve as a practical guide for the synthesis and manipulation of this important chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Analytical Identification of 2-Propionylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of 2-propionylthiazole, a key aroma compound found in various food products and a potential impurity or synthetic intermediate in pharmaceutical applications. The following sections detail protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Overview of Analytical Methods

This compound (C₆H₇NOS, Molar Mass: 141.19 g/mol ) is a volatile organic compound with a characteristic nutty, bready, and popcorn-like aroma. Its analysis is crucial for quality control in the food and fragrance industries and for purity assessment in chemical synthesis. The primary analytical techniques for its identification and quantification are GC-MS, due to its volatility, and HPLC for non-volatile matrices or when derivatization is employed. NMR spectroscopy is invaluable for unambiguous structure elucidation.

Sample Preparation Protocols

The choice of sample preparation method is critical and depends on the sample matrix. The goal is to efficiently extract this compound while minimizing the co-extraction of interfering compounds.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis from Solid and Liquid Samples

HS-SPME is a solvent-free, sensitive, and simple technique for extracting volatile and semi-volatile compounds from a sample's headspace.

Experimental Protocol:

  • Sample Preparation:

    • For solid samples (e.g., baked goods, coffee beans), weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • For liquid samples (e.g., beverages, reaction mixtures), pipette 1-5 mL of the sample into a 20 mL headspace vial.

  • Matrix Modification (Optional):

    • Add a salt (e.g., 1 g of NaCl) to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.

  • Internal Standard Spiking:

    • Spike the sample with a known concentration of an appropriate internal standard (e.g., 2-acetylpyrazine or a deuterated analog of this compound) for quantitative analysis.

  • Incubation and Extraction:

    • Seal the vial with a PTFE/silicone septum.

    • Incubate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15-30 minutes) to allow the analytes to equilibrate in the headspace.

    • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

  • Desorption:

    • Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

Ultrasound-Assisted Extraction (UAE) for Solid Samples

UAE is a rapid and efficient method for extracting semi-volatile and non-volatile compounds from solid matrices using a solvent.

Experimental Protocol:

  • Sample Preparation:

    • Weigh 1-10 g of the ground and homogenized solid sample into a beaker or flask.

  • Solvent Addition:

    • Add a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

  • Internal Standard Spiking:

    • Add a known amount of an internal standard.

  • Ultrasonication:

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for a defined period (e.g., 15-30 minutes) at a controlled temperature.

  • Extraction and Filtration:

    • After sonication, centrifuge the mixture to separate the solid residue from the extract.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Concentration (Optional):

    • If necessary, concentrate the extract under a stream of nitrogen before analysis.

Solvent Extraction for Liquid and Solid Samples

This is a conventional method for extracting compounds based on their solubility in a particular solvent.

Experimental Protocol:

  • Sample Preparation:

    • For liquid samples, take a known volume. For solid samples, use a known weight of the homogenized material.

  • Solvent Addition:

    • Add a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the sample.

  • Extraction:

    • Shake the mixture vigorously for a set time (e.g., 30 minutes).

  • Phase Separation:

    • Allow the layers to separate. For emulsions, centrifugation may be necessary.

  • Collection and Drying:

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the solvent to a smaller volume for analysis.

Analytical Methods and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the identification and quantification of this compound due to its volatility and the high sensitivity and selectivity of the mass spectrometer.

Experimental Protocol:

  • Gas Chromatograph (GC) System:

    • Injector: Split/splitless inlet, operated in splitless mode for high sensitivity.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A non-polar DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar FFAP (30 m x 0.32 mm i.d., 0.25 µm film thickness) capillary column is recommended.[1]

    • Oven Temperature Program (for DB-5ms):

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at 5 °C/min.

      • Ramp 2: Increase to 250 °C at 15 °C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Key Ions for SIM: The molecular ion (m/z 141) and major fragment ions should be monitored.

Mass Spectrum and Fragmentation:

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak at m/z 141. The primary fragmentation involves the cleavage of the bond between the carbonyl group and the ethyl group (alpha-cleavage), leading to the formation of a stable thiazole-2-carbonyl cation at m/z 113. Another significant fragmentation is the loss of the propionyl group, resulting in the thiazole radical cation at m/z 85.

GC_MS_Fragmentation parent This compound [M]+• m/z 141 frag1 [M - C2H5]+ m/z 113 parent->frag1 - C2H5• frag2 [M - C2H5CO]+ m/z 85 parent->frag2 - C2H5CO• frag3 C2H5+ m/z 29 parent->frag3

Predicted EI-MS fragmentation of this compound.
High-Performance Liquid Chromatography (HPLC)

While less common for this volatile compound, HPLC can be used, particularly for less volatile matrices or after derivatization. A reversed-phase method is generally suitable.

Experimental Protocol:

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for better peak shape).

    • Gradient Program:

      • Start with 20% acetonitrile, hold for 2 minutes.

      • Increase to 80% acetonitrile over 10 minutes.

      • Hold at 80% acetonitrile for 2 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at a wavelength where the thiazole ring shows absorbance (e.g., around 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural confirmation of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Expected Chemical Shifts (δ) and Multiplicities:

      • A triplet corresponding to the -CH₃ protons of the ethyl group.

      • A quartet corresponding to the -CH₂- protons of the ethyl group.

      • Two doublets corresponding to the two protons on the thiazole ring.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Expected Chemical Shifts (δ):

      • A signal for the carbonyl carbon.

      • Signals for the carbons of the thiazole ring.

      • Signals for the two carbons of the ethyl group.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy) to establish proton-proton couplings within the ethyl group and the thiazole ring.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations, for example, from the carbonyl carbon to the protons of the ethyl group and the thiazole ring, confirming the connectivity.

Data Presentation: Quantitative Analysis

The following tables present illustrative quantitative data for the analysis of this compound. Please note that this data is representative and may vary depending on the specific instrumentation, method, and matrix. It is essential to perform in-house validation to determine the actual performance characteristics of the method.

Table 1: Illustrative GC-MS Method Validation Parameters

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (Recovery %) 85 - 115%

Table 2: Illustrative HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 10 - 50 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL
Precision (%RSD) < 15%
Accuracy (Recovery %) 90 - 110%

Experimental Workflows

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample (Solid/Liquid) Sample (Solid/Liquid) Homogenization Homogenization Sample (Solid/Liquid)->Homogenization Extraction Extraction (HS-SPME, UAE, Solvent) Homogenization->Extraction Filtration/Concentration Filtration/Concentration Extraction->Filtration/Concentration Analytical Technique Analytical Technique (GC-MS, HPLC, NMR) Filtration/Concentration->Analytical Technique Data Acquisition Data Acquisition Analytical Technique->Data Acquisition Identification Identification Data Acquisition->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

General analytical workflow for this compound.

HPLC_Method_Development start Define Analyte Properties col_select Select Column (e.g., C18) start->col_select mob_phase Optimize Mobile Phase (Acetonitrile/Water Ratio, pH) col_select->mob_phase detection Select Detection Wavelength (UV Scan) mob_phase->detection gradient Develop Gradient Program detection->gradient validate Method Validation (Linearity, Precision, Accuracy) gradient->validate

Logical steps for HPLC method development.

References

Application Note: Quantification of 2-Propionylthiazole in a Food Matrix using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the quantification of 2-propionylthiazole in a food matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key flavor compound found in a variety of food products, contributing to their desirable aroma and taste profiles.[1] The described protocol provides a robust framework for the extraction, separation, and quantification of this volatile compound, essential for quality control, product development, and safety assessment in the food and beverage industry. The method validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery, are presented to ensure data accuracy and reliability.

Introduction

This compound is a volatile heterocyclic compound that imparts characteristic nutty, roasted, and savory notes to a wide range of food products, including baked goods, coffee, and savory snacks. Accurate quantification of this flavor compound is crucial for maintaining product consistency, optimizing manufacturing processes, and ensuring compliance with regulatory standards. This application note presents a validated HS-SPME-GC-MS method, a powerful analytical technique for the analysis of volatile and semi-volatile compounds in complex matrices.[2][3] HS-SPME is a solvent-free sample preparation technique that is both simple and efficient, allowing for the extraction and concentration of analytes from the headspace of a sample.[4] Subsequent analysis by GC-MS provides high separation efficiency and definitive identification and quantification.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to create a homogenous sample suitable for HS-SPME analysis. The following protocol is a general guideline and may require optimization based on the specific food matrix.

  • Homogenization: A representative 100 g sample of the food matrix (e.g., ground coffee, crushed biscuits, or a liquid beverage) is homogenized to ensure a uniform distribution of the analyte. For solid samples, cryogenic grinding can be employed to prevent the loss of volatile compounds.

  • Sample Aliquoting: A 5 g (± 0.1 g) aliquot of the homogenized sample is accurately weighed into a 20 mL headspace vial.

  • Internal Standard Spiking: To each vial, 10 µL of an internal standard (IS) solution (e.g., 2-methyl-3-heptanone in methanol, 10 µg/mL) is added. The use of an internal standard is critical for correcting variations in sample extraction and injection.

  • Matrix Modification (Optional): For certain matrices, the addition of a saturated salt solution (e.g., NaCl) may be beneficial to increase the volatility of the target analyte by the "salting-out" effect. Add 2 mL of saturated NaCl solution to the vial.

  • Vial Sealing: The vial is immediately sealed with a magnetic crimp cap containing a PTFE/silicone septum.

HS-SPME Parameters

The selection of the SPME fiber and the optimization of extraction parameters are crucial for achieving high sensitivity and reproducibility.

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (e.g., 50/30 µm) is recommended for its broad selectivity for volatile and semi-volatile compounds.

  • Incubation Temperature: The sealed vial is incubated at 60°C in a thermostatted agitator. This temperature facilitates the release of this compound into the headspace without causing thermal degradation.

  • Incubation Time: An incubation time of 20 minutes is allowed for the sample to reach equilibrium between the matrix and the headspace.

  • Extraction Time: The SPME fiber is exposed to the headspace of the vial for 30 minutes with continuous agitation to ensure efficient adsorption of the analyte.

GC-MS Parameters

The following GC-MS conditions are recommended for the separation and detection of this compound.

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250°C (Splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Ramp: 20°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Quantifier Ion: m/z 141 (Molecular Ion)

    • Qualifier Ions: m/z 113, 84

Method Validation and Data Presentation

The analytical method was validated according to international guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized in the tables below.

Linearity and Range

A calibration curve was constructed by analyzing a series of standard solutions of this compound in a matrix-matched blank at concentrations ranging from 1 to 100 ng/g.

ParameterValue
Linearity Range1 - 100 ng/g
Correlation Coefficient (r²)> 0.995
Regression Equationy = mx + c

Table 1: Linearity of the method for the quantification of this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms obtained from the analysis of low-concentration standards.

ParameterValue (ng/g)
Limit of Detection (LOD) (S/N = 3)0.5
Limit of Quantification (LOQ) (S/N = 10)1.5

Table 2: Limit of Detection and Limit of Quantification for this compound.

Accuracy and Precision (Recovery and Repeatability)

The accuracy of the method was assessed by performing recovery studies on a blank food matrix spiked with known concentrations of this compound (low, medium, and high levels). Precision was evaluated by calculating the relative standard deviation (RSD) of replicate measurements.

Spiked Concentration (ng/g)Mean Recovery (%)RSD (%) (n=6)
592.54.8
2595.83.2
7598.12.5

Table 3: Recovery and precision data for this compound in a spiked food matrix.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis homogenization Homogenization of Food Matrix aliquoting Weighing 5g into 20mL Headspace Vial homogenization->aliquoting spiking Addition of Internal Standard aliquoting->spiking sealing Vial Sealing spiking->sealing incubation Incubation at 60°C (20 min) sealing->incubation extraction SPME Fiber Exposure (30 min) incubation->extraction injection Thermal Desorption in GC Inlet extraction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification reporting Result Reporting quantification->reporting

References

Application Notes and Protocols for the GC-MS Analysis of 2-Propionylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionylthiazole is a volatile heterocyclic compound of significant interest in the food, flavor, and pharmaceutical industries. It is known for its characteristic nutty, roasted, and bready aroma, making it a key component in the flavor profile of various food products. Accurate and reliable quantitative analysis of this compound is crucial for quality control, formulation development, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the GC-MS analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to developing and optimizing analytical methods.

PropertyValue
Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
Boiling Point 110 °C at 5 mmHg
Appearance Pale yellow clear liquid
Odor Cereal, bready, nutty, popcorn
Solubility Soluble in alcohol

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated GC-MS method for the quantitative analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L
Accuracy (Recovery %) 90 - 110%
Precision (RSD %) < 15%

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples such as beverages or liquid flavor formulations, a direct liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) is suitable. For solid samples like baked goods or powders, headspace sampling or solvent extraction followed by cleanup may be necessary.

4.1.1. Liquid-Liquid Extraction (LLE) Protocol

  • To 5 mL of the liquid sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Add a known amount of an appropriate internal standard (e.g., 2-acetylpyridine).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the extract to a GC vial for analysis.

4.1.2. Headspace Solid-Phase Microextraction (HS-SPME) Protocol

  • Place 2 g of the solid sample or 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add a known amount of the internal standard.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at 60°C for 30 minutes in a heating block with agitation.

  • Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes at the same temperature.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS instrument parameters for the analysis of this compound. These conditions may require optimization for specific instruments and applications.

ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions for this compound m/z 141, 112, 85, 58 (quantifier in bold)

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Receipt InternalStandard Internal Standard Spiking Sample->InternalStandard Extraction Extraction (LLE or SPME) InternalStandard->Extraction Concentration Concentration / Desorption Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Scan or SIM) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Report Generation Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

Proposed Mass Spectral Fragmentation Pathway of this compound

Fragmentation_Pathway M This compound C6H7NOS (m/z 141, Molecular Ion) F1 [M - C2H5]+ m/z 112 M->F1 - C2H5• F3 [C2H5CO]+ m/z 57 M->F3 - C3H2NS• F2 [Thiazole ring]+ m/z 85 F1->F2 - HCN F4 [C3H4S]+ m/z 84 F1->F4 - CO

Caption: Proposed fragmentation of this compound in EI-MS.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the robust and reliable analysis of this compound using GC-MS. Adherence to these guidelines, with appropriate optimization for specific laboratory conditions and sample matrices, will enable researchers, scientists, and drug development professionals to achieve accurate and precise quantification of this important flavor and aroma compound.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Propionylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Propionylthiazole is a key aroma compound found in various food products, contributing to their characteristic flavor profiles.[1][2][3] Accurate and reliable quantification of this compound is crucial for quality control in the food and fragrance industries, as well as for research in flavor chemistry. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is suitable for routine analysis, providing excellent sensitivity, selectivity, and reproducibility.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is essential for developing an effective HPLC method.

PropertyValueReference
Molecular FormulaC6H7NOS[1][2][3]
Molecular Weight141.19 g/mol [1][2][3]
AppearancePale yellow, oily liquid[3]
SolubilityInsoluble in water; Soluble in organic solvents (e.g., ethanol, methanol, acetonitrile)[3]
UV AbsorbanceExpected to have significant UV absorbance due to the thiazole ring.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • 0.45 µm syringe filters

2. Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Diode Array Detector (DAD)

  • Data Acquisition and Processing Software

3. Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

4. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Liquid Samples (e.g., flavor extracts): Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.

  • Solid Samples (e.g., food products): An appropriate extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be required to isolate this compound from the sample matrix. The final extract should be dissolved in the mobile phase.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

6. Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Accuracy Recovery between 98% and 102%
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank or placebo at the retention time of the analyte

Data Presentation

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Retention Time (min) 4.5± 2%
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 2000> 2000

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25379.5
50758.9
1001517.3
Correlation Coefficient (r²) 0.9998

Visualizations

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System prep->hplc Injection separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (254 nm) separation->detection data Data Acquisition & Processing detection->data analysis Quantification & Reporting data->analysis

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship analyte This compound Properties method HPLC Method Development analyte->method column Column Selection (C18) method->column mobile_phase Mobile Phase Optimization method->mobile_phase detector Detector Selection (UV) method->detector validation Method Validation column->validation mobile_phase->validation detector->validation quantification Accurate Quantification validation->quantification

Caption: Logical relationship of steps in HPLC method development for this compound.

References

Application Notes and Protocols: 2-Propionylthiazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionylthiazole is a readily available heterocyclic ketone, recognized for its characteristic nutty and popcorn-like aroma, which has led to its widespread use in the flavor and fragrance industry.[1] Beyond its sensory applications, the unique chemical structure of this compound, featuring a reactive ketone and an aromatic thiazole ring, makes it a valuable and versatile building block for the synthesis of more complex molecules. The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds and approved drugs, exhibiting a wide range of therapeutic activities including antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for utilizing this compound in key organic transformations, with a focus on generating derivatives with potential applications in drug discovery and development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for planning synthetic procedures, including solvent selection and purification methods.

PropertyValueReference
Molecular Formula C₆H₇NOS[1]
Molecular Weight 141.19 g/mol [1]
Appearance Pale yellow clear liquid[1]
Boiling Point 110 °C @ 5.00 mm Hg[1]
Specific Gravity 1.205 - 1.210 @ 25 °C[1]
Refractive Index 1.528 - 1.533 @ 20 °C[1]
Flash Point > 93.33 °C[1]
Solubility Soluble in alcohol[1]

Application 1: Synthesis of Thiazole-Based Chalcones via Aldol Condensation

Chalcones, characterized by an α,β-unsaturated ketone core, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds. Thiazole-containing chalcones have demonstrated significant potential as antimicrobial and anticancer agents. The following protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.

Experimental Protocol: Synthesis of (E)-1-(Thiazol-2-yl)-3-arylprop-2-en-1-ones

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-20%)

  • Hydrochloric Acid (HCl), dilute

  • Deionized Water

  • Crushed Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0-1.1 eq) in ethanol.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add the aqueous NaOH solution dropwise to the cooled mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

  • The precipitated solid (the chalcone product) is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Expected Yields: Based on similar reactions with other heterocyclic ketones, yields are expected to be in the range of 60-85%, depending on the specific aldehyde used.

Downstream Synthesis: Pyrimidine Derivatives

The resulting thiazole-chalcones can be further elaborated into more complex heterocyclic systems. For example, reaction with guanidine hydrochloride in the presence of a base can yield 2-amino-4,6-disubstituted pyrimidines, a scaffold known for its diverse biological activities.[2]

G This compound This compound Thiazole-Chalcone Thiazole-Chalcone This compound->Thiazole-Chalcone Aldol Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Thiazole-Chalcone Aminopyrimidine Derivative Aminopyrimidine Derivative Thiazole-Chalcone->Aminopyrimidine Derivative Cyclocondensation Guanidine Guanidine Guanidine->Aminopyrimidine Derivative

Caption: Synthesis of aminopyrimidine derivatives from this compound.

Application 2: Carbon Chain Elongation via Wittig Reaction

The Wittig reaction is a powerful tool for converting ketones into alkenes. By reacting this compound with a phosphorus ylide, a variety of substituted alkenes can be synthesized. These products can serve as precursors for further functionalization.

Experimental Protocol: Synthesis of 2-(1-Alkenyl)thiazoles

Materials:

  • This compound

  • Triphenylphosphine

  • Alkyl Halide (e.g., methyl iodide, benzyl bromide)

  • Strong Base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous Solvent (e.g., THF, DMSO)

  • Anhydrous Diethyl Ether

Procedure:

  • Preparation of the Phosphonium Salt: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve triphenylphosphine (1.0 eq) in an anhydrous solvent. Add the alkyl halide (1.0 eq) and stir the mixture at room temperature or with gentle heating until the phosphonium salt precipitates. Collect the salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Generation of the Ylide: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere. Cool the suspension in an ice or dry ice/acetone bath. Add a strong base (1.0 eq) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or red).

  • Wittig Reaction: To the ylide solution, add a solution of this compound (0.9-1.0 eq) in anhydrous THF dropwise at low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.

Expected Yields: Yields for Wittig reactions can vary widely (40-90%) depending on the reactivity of the ylide and the ketone.

G Alkyl Halide Alkyl Halide Phosphonium Salt Phosphonium Salt Alkyl Halide->Phosphonium Salt Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium Salt Phosphorus Ylide Phosphorus Ylide Phosphonium Salt->Phosphorus Ylide Strong Base Strong Base Strong Base->Phosphorus Ylide Alkene Derivative Alkene Derivative Phosphorus Ylide->Alkene Derivative Wittig Reaction This compound This compound This compound->Alkene Derivative Triphenylphosphine Oxide Triphenylphosphine Oxide

Caption: General workflow for the Wittig reaction with this compound.

Application 3: Introduction of Amino Groups via the Mannich Reaction

The Mannich reaction is a three-component condensation that introduces an aminomethyl group adjacent to a carbonyl. The resulting β-amino ketones, or "Mannich bases," are valuable precursors for the synthesis of pharmaceuticals and other biologically active compounds.

Experimental Protocol: Synthesis of β-Amino Ketones from this compound

Materials:

  • This compound

  • Formaldehyde (or paraformaldehyde)

  • Secondary Amine (e.g., dimethylamine, piperidine, morpholine) as the hydrochloride salt

  • Ethanol

  • Hydrochloric Acid (concentrated)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), paraformaldehyde (1.2 eq), and the secondary amine hydrochloride (1.1 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the Mannich base hydrochloride.

  • Collect the product by filtration, wash with cold ethanol, and then with diethyl ether.

  • The free base can be obtained by treating the hydrochloride salt with a base such as aqueous sodium carbonate, followed by extraction with an organic solvent.

Expected Yields: Mannich reactions typically proceed in good yields, often in the range of 70-90%.

Application 4: Synthesis of Chiral Alcohols via Reduction and Grignard Addition

The carbonyl group of this compound can be readily transformed into a secondary alcohol, which can be a chiral center in biologically active molecules. This can be achieved through reduction or by the addition of an organometallic reagent.

Experimental Protocol 4a: Reduction to 1-(Thiazol-2-yl)propan-1-ol

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Add sodium borohydride (1.0-1.5 eq) portion-wise with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the alcohol product.

  • Purification can be achieved by column chromatography if necessary.

Expected Yields: Reductions with sodium borohydride are generally high-yielding (>90%).

Experimental Protocol 4b: Grignard Reaction for Tertiary Alcohol Synthesis

Materials:

  • This compound

  • Organomagnesium Halide (Grignard reagent, e.g., phenylmagnesium bromide, ethylmagnesium bromide) in an ethereal solvent (THF or diethyl ether)

  • Anhydrous Diethyl Ether or THF

  • Saturated Aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, inert atmosphere flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution in an ice bath.

  • Add the Grignard reagent (1.1-1.2 eq) dropwise via a syringe or an addition funnel.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Cool the reaction in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography or recrystallization.

Expected Yields: Grignard reactions typically provide good to excellent yields (70-95%), provided that anhydrous conditions are maintained.

G This compound This compound Reduction Reduction This compound->Reduction e.g., NaBH4 Grignard Addition Grignard Addition This compound->Grignard Addition e.g., RMgBr Secondary Alcohol Secondary Alcohol Reduction->Secondary Alcohol Tertiary Alcohol Tertiary Alcohol Grignard Addition->Tertiary Alcohol

Caption: Pathways to thiazole-containing alcohols from this compound.

Biological Activity of this compound Derivatives

The synthetic routes outlined above provide access to a diverse range of thiazole derivatives. Many of these molecular scaffolds are of significant interest to drug development professionals due to their reported biological activities.

Derivative ClassPotential Biological ActivityRationale and References
Thiazole-Chalcones Antimicrobial, Antifungal, AnticancerThe α,β-unsaturated ketone is a Michael acceptor and can interact with biological nucleophiles. Thiazole-chalcones have shown potent activity against various bacterial and fungal strains.[3][4]
Thiazole-Pyrimidines Antidiabetic, AnticancerThe pyrimidine ring is a key component of many therapeutic agents. Hybrid molecules containing both thiazole and pyrimidine motifs have been explored for various biological targets.[2][5]
Thiazole-Alkenes Enzyme InhibitionThe introduction of a substituted double bond can modulate the lipophilicity and conformational flexibility of the molecule, influencing its interaction with enzyme active sites.
Thiazole-β-Amino Ketones Antimicrobial, CNS ActivityThe β-amino ketone functionality is a common pharmacophore in a variety of biologically active compounds.
Thiazole-Alcohols Enzyme Inhibition, Precursors for further synthesisThe hydroxyl group can act as a hydrogen bond donor/acceptor, which is crucial for binding to biological targets. These alcohols are also versatile intermediates for further derivatization. Thiazole derivatives are known to inhibit enzymes like carbonic anhydrase and cholinesterase.[6][7]

Conclusion

This compound is a cost-effective and versatile starting material for the synthesis of a wide array of more complex molecules. The protocols provided herein for key transformations such as aldol condensation, Wittig reaction, Mannich reaction, and carbonyl reductions/additions, offer a robust toolkit for chemists in both academic and industrial settings. The resulting thiazole derivatives, particularly chalcones, pyrimidines, and substituted alcohols, represent promising scaffolds for the development of novel therapeutic agents, warranting further investigation in the field of medicinal chemistry.

References

Synthesis of Novel Thiazole Derivatives from 2-Propionylthiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel thiazole derivatives starting from 2-propionylthiazole. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This guide will focus on three versatile synthetic transformations of this compound: the Claisen-Schmidt condensation to form thiazolyl chalcones, the Mannich reaction to generate β-aminoketones, and the Knoevenagel condensation to produce α,β-unsaturated systems.

Synthesis of Thiazolyl Chalcones via Claisen-Schmidt Condensation

Chalcones, or α,β-unsaturated ketones, are important intermediates in the synthesis of flavonoids and other biologically active molecules.[3] Thiazole-containing chalcones have demonstrated notable anticancer and antimicrobial activities.[4][5] The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, involving the base-catalyzed reaction of a ketone with an aromatic aldehyde.[2]

Experimental Protocol: Synthesis of (E)-1-(thiazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

  • Beakers

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.41 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 30 mL of ethanol.

  • While stirring, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • A yellow precipitate will form. Stir the mixture for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water until the washings are neutral.

  • Dry the product in a desiccator.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-(thiazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one.

Expected Yield: 75-85%

Characterization: The structure of the synthesized chalcone can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Anticancer Activity of Thiazolyl Chalcones

Several thiazole-chalcone hybrids have been reported to exhibit significant anticancer activity, with some acting as tubulin polymerization inhibitors or VEGFR-2 inhibitors.[1][7]

Compound IDCancer Cell LineIC50 (µM)Reference
Thiazolyl-Chalcone 1 BGC-823 (Gastric)<10[5]
Thiazolyl-Chalcone 2 PC-3 (Prostate)<10[5]
Thiazolyl-Chalcone 3 NCI-H460 (Lung)<10[5]
Thiazole-Chalcone Hybrid 4 DU-145 (Prostate)6.86 ± 1[4]
Thiazole-based Chalcone 5 Ovar-3 (Ovarian)1.55[1]
Thiazole-based Chalcone 6 MDA-MB-468 (Breast)2.95[1]

Synthesis of Thiazolyl Mannich Bases

The Mannich reaction is a three-component condensation of an active hydrogen compound (in this case, this compound), an aldehyde (typically formaldehyde), and a primary or secondary amine.[8] The resulting Mannich bases are valuable intermediates for the synthesis of more complex molecules and have shown a range of biological activities.

Experimental Protocol: Synthesis of 1-(thiazol-2-yl)-3-(dimethylamino)propan-1-one

Materials:

  • This compound

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.41 g, 10 mmol), dimethylamine hydrochloride (0.82 g, 10 mmol), and paraformaldehyde (0.30 g, 10 mmol).

  • Add 25 mL of ethanol and a few drops of concentrated hydrochloric acid.

  • Reflux the mixture with stirring for 6-8 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with dichloromethane to remove any unreacted starting material.

  • Make the aqueous layer basic (pH 9-10) by the dropwise addition of a 2M NaOH solution.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude Mannich base.

  • The product can be further purified by column chromatography on silica gel.

Expected Yield: 60-70%

Synthesis of α,β-Unsaturated Thiazole Derivatives via Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound, catalyzed by a weak base.[9] This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Synthesis of (E)-2-cyano-3-(thiazol-2-yl)pent-2-enenitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.41 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure and cool in an ice bath.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

Expected Yield: 70-80%

Visualizations

Reaction Schemes

Claisen_Schmidt_Condensation start This compound + Ar-CHO reagents NaOH, Ethanol start->reagents Base-catalyzed aldol condensation product Thiazolyl Chalcone reagents->product caption Claisen-Schmidt Condensation Workflow

Caption: Claisen-Schmidt Condensation Workflow

Mannich_Reaction start This compound + CH2O + R2NH reagents Acid catalyst start->reagents Aminomethylation product Thiazolyl Mannich Base reagents->product caption Mannich Reaction Workflow

Caption: Mannich Reaction Workflow

Knoevenagel_Condensation start This compound + Active Methylene Compound reagents Weak base (e.g., Piperidine) start->reagents Condensation product α,β-Unsaturated Thiazole Derivative reagents->product caption Knoevenagel Condensation Workflow

Caption: Knoevenagel Condensation Workflow

Signaling Pathways

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Inhibition of Polymerization Inhibition of Polymerization Tubulin Dimers->Inhibition of Polymerization Microtubule->Tubulin Dimers Depolymerization Thiazole Derivative Thiazole Derivative Thiazole Derivative->Tubulin Dimers Binds to Colchicine Site Mitotic Arrest Mitotic Arrest Inhibition of Polymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis caption Tubulin Polymerization Inhibition Pathway

Caption: Tubulin Polymerization Inhibition Pathway

VEGFR2_Signaling_Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Downstream Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR-2->Downstream Signaling Activates Thiazole Derivative Thiazole Derivative Thiazole Derivative->VEGFR-2 Inhibits Kinase Activity Cellular Responses Angiogenesis, Cell Proliferation, Cell Survival Downstream Signaling->Cellular Responses Promotes caption VEGFR-2 Signaling Inhibition Pathway

Caption: VEGFR-2 Signaling Inhibition Pathway

Biological Activity Evaluation Protocols

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized thiazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized thiazole derivatives in the growth medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Synthesized thiazole derivatives

  • 96-well microtiter plates

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a twofold serial dilution of the thiazole derivatives in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. The absorbance can also be read using a microplate reader.

Antimicrobial Activity of Thiazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Thiazole Derivative 1 Staphylococcus aureus125-150
Thiazole Derivative 2 Escherichia coli125-150
Thiazole Derivative 3 Aspergillus niger125-150
Thiazole Derivative 4 Candida albicans0.008–7.81[4]
Thiazole Derivative 5 Listeria monocytogenes64

References

Application Notes and Protocols for Thiazole Derivatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Propionylthiazole is a heterocyclic compound primarily recognized for its contribution to the flavor and fragrance industry, imparting nutty and roasted notes to a variety of consumer products.[1] While not a pharmaceutical agent itself, its core chemical structure, the thiazole ring, is a privileged scaffold in medicinal chemistry. Thiazole-containing compounds are integral to the development of a wide array of therapeutic agents due to their ability to engage in various biological interactions. This document provides an overview of the applications of thiazole derivatives in pharmaceutical research, along with protocols for their synthesis and biological evaluation.

Application Notes: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a key component in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Its prevalence in drug development stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing potency and pharmacokinetic profiles.

Therapeutic Areas of Interest:

  • Anticancer Agents: Thiazole derivatives have been extensively investigated for their potential as anticancer agents. They are known to inhibit various targets involved in cancer progression, including protein and lipid kinases, and to induce apoptosis.[2][3] For instance, some thiazole-bearing drugs like Dasatinib (a BCR-ABL kinase inhibitor) are already in clinical use.[2]

  • Antimicrobial Agents: The thiazole moiety is a common feature in compounds with antibacterial and antifungal properties.[4][5] For example, certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have shown promising inhibitory activity against pathogenic Candida strains.[5]

  • Anti-inflammatory Agents: Thiazole derivatives have been explored as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[6][7] This dual inhibition is a promising strategy for developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[7]

  • Other Applications: The versatility of the thiazole scaffold extends to other therapeutic areas, including the development of H1-antihistamine agents and antimycobacterial compounds.[8][9]

Quantitative Data on Thiazole Derivatives

The following table summarizes the biological activity of selected thiazole derivatives from the literature.

Compound ClassTarget/AssayKey Findings (IC50/MIC)Reference
2-Aminothiazole DerivativesAnticancer (HS 578T breast cancer cells)IC50 = 0.8 µM[4]
2-Hydrazinyl-4-phenyl-1,3-thiazole DerivativesAntifungal (C. albicans)MIC = 3.9 µg/mL[5]
Thiazole-based dual inhibitorCOX-2 and 5-LOX inhibitionIC50 = 0.09 µM (COX-2), 0.38 µM (5-LOX)[7]
N-[4-(2-substituted hydrazine-1-carbonyl)thiazole-2-yl]acetamidesAnticancer (HeLa cells)IC50 = 1.67 µM[10]
2-Phenylthiazole DerivativesAntifungal (CYP51 inhibition)Potent activity against seven common fungal strains[11]

Experimental Protocols

1. Synthesis of 2-Aminothiazole Derivatives via Hantzsch Condensation

This protocol describes a general method for the synthesis of the 2-aminothiazole scaffold, a common starting point for further derivatization.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Stir plate and stir bar

  • Round bottom flask

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Crystallization dish

Procedure:

  • Dissolve the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in ethanol in a round-bottom flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated product by filtration.

  • Wash the product with cold water and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

2. In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the determination of the cytotoxic effects of newly synthesized thiazole derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized thiazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the thiazole compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3. Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is used to determine the lowest concentration of a thiazole derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Synthesized thiazole compounds dissolved in DMSO

  • 96-well microtiter plates

  • Incubator (37°C for bacteria, 30°C for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the thiazole compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Visually inspect the plates for turbidity or use a microplate reader to measure absorbance at 600 nm.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_development Preclinical & Clinical Development start Thiazole Scaffold (e.g., this compound) synthesis Chemical Synthesis (e.g., Hantzsch reaction) start->synthesis derivatives Library of Thiazole Derivatives synthesis->derivatives purification Purification & Characterization derivatives->purification invitro In Vitro Screening (e.g., MTT, MIC assays) purification->invitro hit_id Hit Identification invitro->hit_id lead_opt Lead Optimization hit_id->lead_opt invivo In Vivo Studies lead_opt->invivo preclinical Preclinical Studies invivo->preclinical clinical Clinical Trials preclinical->clinical drug New Drug Candidate clinical->drug

Caption: Workflow for the development of thiazole-based pharmaceutical agents.

Hantzsch_Thiazole_Synthesis reactants α-Haloketone + Thiourea intermediate [Intermediate] reactants->intermediate Condensation reagents + Ethanol, Reflux product 2-Aminothiazole Derivative intermediate->product Cyclization

Caption: Hantzsch synthesis of 2-aminothiazole derivatives.

Kinase_Inhibition_Pathway receptor Growth Factor Receptor kinase Tyrosine Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (Proliferation, Survival) p_substrate->response inhibitor Thiazole-based Kinase Inhibitor inhibitor->kinase

Caption: Inhibition of a kinase signaling pathway by a thiazole derivative.

References

Application of 2-Propionylthiazole in Agrochemical Research: A Review of the Thiazole Moiety's Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole ring is a pivotal heterocyclic scaffold in the development of modern agrochemicals, demonstrating a broad spectrum of biological activities.[1][2][3][4] While direct and extensive research on the specific application of 2-propionylthiazole in agrochemical contexts is not widely published, its structural feature—the thiazole moiety—is a key component in numerous commercially successful and experimental fungicides, insecticides, and herbicides.[1][2][3][4] This document provides detailed application notes and protocols based on the established activities of structurally related thiazole derivatives, offering a foundational guide for researchers exploring the potential of this compound and similar compounds in agrochemical research and development. The information presented herein is intended to serve as a valuable resource for designing new active ingredients and formulating novel crop protection products.

Application Notes

The thiazole functional group is integral to the efficacy of various agrochemicals due to its ability to interact with biological targets in pests, fungi, and plants.

Insecticidal Applications

Thiazole-containing compounds have been successfully developed as potent insecticides. A notable class includes the N-pyridylpyrazole thiazole derivatives, which have shown excellent efficacy against lepidopteran pests.[5][6] These compounds often act on the insect's nervous system, providing effective control at low application rates.

Fungicidal Applications

The thiazole ring is a cornerstone of many fungicidal compounds. Derivatives such as 2-thiazolamide and 2-phenyl thiazole have demonstrated significant activity against a range of plant pathogenic fungi, including Botrytis cinerea and Sclerotinia sclerotiorum.[2][7] The mechanism of action for some thiazole-based fungicides, like thiabendazole, involves the disruption of the fungal mitochondrial electron transport chain.[8]

Herbicidal and Plant Growth Regulation Applications

In herbicidal research, thiazole derivatives have been designed to inhibit essential plant processes. For instance, certain 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates have been identified as potent post-emergence herbicides for controlling broadleaf weeds.[9][10] Additionally, some thiazole derivatives have been investigated as herbicide safeners, protecting crops from the phytotoxic effects of certain herbicides.[11]

Quantitative Data

The following tables summarize the biological activity of various thiazole derivatives as reported in the literature.

Table 1: Insecticidal Activity of Thiazole Derivatives

Compound ClassTarget PestBioassayQuantitative MetricValueReference
N-pyridylpyrazole thiazole derivativesPlutella xylostellaLarval mortalityLC505.32 mg/L[5][6]
Spodoptera exiguaLarval mortalityLC506.75 mg/L[5][6]
Spodoptera frugiperdaLarval mortalityLC507.64 mg/L[5][6]
Pyridine and thiazole derivativesSaissetia oleae (nymphs)MortalityLC500.502 ppm[12]
Saissetia oleae (adult female)MortalityLC501.009 ppm[12]

Table 2: Fungicidal Activity of Thiazole Derivatives

Compound ClassFungal PathogenBioassayQuantitative MetricValueReference
2-Thiazolamide cyclohexylsulfonamidesBotrytis cinereaMycelial growth inhibitionEC501.72 µg/mL (comparable to Boscalid)[7]
2-Phenyl thiazole derivativesSclerotinia sclerotiorumMycelial growth inhibitionEC504.90 mg/L[2]
Botrytis cinereaMycelial growth inhibitionEC507.57 mg/L[2]
Rhizoctonia cerealisMycelial growth inhibitionEC507.84 mg/L[2]
Isothiazole–thiazole derivativesPseudoperonospora cubensisIn vivoEC500.046 mg/L[13]
Phytophthora infestansIn vivoEC500.20 mg/L[13]

Table 3: Herbicidal Activity of Thiazole Derivatives

Compound ClassWeed SpeciesApplicationEfficacyDosageReference
2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionatesAmaranthus retroflexusPost-emergenceComplete growth inhibition75 g/ha[9]
Abutilon theophrastiPost-emergenceComplete growth inhibition75 g/ha[9]
Portulaca oleraceaPost-emergenceComplete growth inhibition75 g/ha[9]

Experimental Protocols

The following are representative protocols for evaluating the agrochemical activity of thiazole derivatives.

Protocol 1: Insecticidal Bioassay against Lepidopteran Pests

Objective: To determine the lethal concentration (LC50) of a test compound against third-instar larvae of Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda.

Materials:

  • Test compounds (e.g., N-pyridylpyrazole thiazole derivatives)

  • Acetone (analytical grade)

  • Triton X-100

  • Distilled water

  • Cabbage or lettuce leaves

  • Petri dishes (9 cm diameter)

  • Third-instar larvae of target pests

  • Micropipettes

  • Incubator (25 ± 1 °C, 60-70% relative humidity, 16:8 h light:dark cycle)

Procedure:

  • Preparation of Test Solutions: Dissolve the test compound in a small amount of acetone and then dilute with distilled water containing 0.1% (v/v) Triton X-100 to achieve a series of desired concentrations (e.g., 100, 50, 25, 12.5, 6.25 mg/L). A control solution is prepared with acetone and Triton X-100 in water only.

  • Leaf-Dip Method: Fresh cabbage or lettuce leaves are cut into discs (approx. 5 cm diameter) and dipped into the test solutions for 10-15 seconds. The treated leaf discs are then allowed to air-dry at room temperature.

  • Experimental Setup: Place one treated leaf disc into each Petri dish lined with a moist filter paper.

  • Larval Introduction: Introduce ten healthy third-instar larvae into each Petri dish. Each concentration is replicated three times.

  • Incubation: The Petri dishes are maintained in an incubator under the specified conditions.

  • Data Collection: Assess larval mortality after 48 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 values using Probit analysis.[5]

Protocol 2: In Vitro Fungicidal Bioassay (Mycelial Growth Inhibition)

Objective: To determine the effective concentration (EC50) of a test compound required to inhibit the mycelial growth of a target fungus (e.g., Botrytis cinerea).

Materials:

  • Test compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (9 cm diameter)

  • Target fungal culture

  • Cork borer (5 mm diameter)

  • Incubator (25 ± 1 °C)

  • Micropipettes

Procedure:

  • Preparation of Test Medium: Dissolve the test compound in DMSO to create a stock solution. Add appropriate aliquots of the stock solution to molten PDA medium (cooled to about 50 °C) to obtain a range of final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). A control medium is prepared with DMSO only.

  • Plating: Pour the amended PDA into Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial disc, taken from the edge of an actively growing culture of the target fungus, at the center of each PDA plate.

  • Incubation: Incubate the plates in the dark at 25 ± 1 °C.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after a specified incubation period (e.g., 72 hours), or until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC50 value by Probit analysis of the inhibition data.[7]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Bioassay cluster_incubation Incubation cluster_data Data Analysis prep_solution Prepare Test Solutions (Serial Dilutions) treatment Treat Leaf Discs prep_solution->treatment prep_media Prepare Leaf Discs (Insecticidal Assay) prep_media->treatment setup Place in Petri Dish treatment->setup introduce_larvae Introduce Larvae setup->introduce_larvae incubate Incubate at 25°C for 48 hours introduce_larvae->incubate assess_mortality Assess Larval Mortality incubate->assess_mortality calculate_lc50 Calculate LC50 (Probit Analysis) assess_mortality->calculate_lc50

Caption: Workflow for the insecticidal leaf-dip bioassay.

Signaling Pathway

G cluster_fungus Fungal Mitochondrion etc Electron Transport Chain (ETC) atp ATP Synthesis etc->atp Drives sdh Complex II (Succinate Dehydrogenase) sdh->etc Feeds electrons into inhibition Inhibition thiazole Thiazole-based Fungicide (e.g., Thiabendazole) thiazole->sdh

Caption: Putative mechanism of action for some thiazole fungicides.

The thiazole moiety is a well-established pharmacophore in the agrochemical industry, contributing to the development of effective insecticides, fungicides, and herbicides. While this compound itself has not been extensively reported in this context, its chemical structure suggests potential for biological activity. The application notes, quantitative data, and experimental protocols provided for related thiazole derivatives offer a solid foundation for researchers to explore the agrochemical potential of this compound. Future research should focus on the synthesis and bio-evaluation of this compound and its derivatives to ascertain their specific activities and potential for development as novel crop protection agents.

References

Application Notes and Protocols for Investigating the Antioxidant Properties of 2-Propionylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases.[1] Thiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antioxidant properties.[2][3] These compounds can mitigate oxidative damage through various mechanisms, such as scavenging free radicals and modulating cellular antioxidant defense systems.[4][5] Specifically, 2-propionylthiazole derivatives represent a promising scaffold for the development of novel antioxidant agents.

This document provides a comprehensive guide for researchers investigating the antioxidant potential of this compound derivatives. It includes detailed protocols for essential in vitro and cell-based assays, methodologies for elucidating underlying molecular mechanisms, and templates for data presentation.

Part 1: In Vitro Chemical Assays for Antioxidant Capacity

Initial screening of antioxidant activity is typically performed using chemical assays. These methods are rapid and cost-effective for determining a compound's ability to scavenge synthetic radicals or reduce metal ions.[6] The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[7][8]

Data Presentation: In Vitro Antioxidant Activity

Quantitative results from these assays, typically expressed as IC50 values (the concentration required to inhibit 50% of the radical) or Trolox Equivalents (TE), are crucial for comparing the potency of different derivatives.

Table 1: Summary of In Vitro Antioxidant Activity of Exemplary Thiazole Derivatives

Compound IDAssayIC50 (µM)Reference StandardSource
Compound Ve (Ar= 4-methoxyphenyl)DPPH23.71Ascorbic Acid[2]
Compound Vd (Ar= 4-aminophenyl)DPPH32.11Ascorbic Acid[2]
Compound Vc (Ar= 4-chlorophenyl)DPPH47.3Ascorbic Acid[2]
Thiazole-carboxamide (LMH6)DPPH0.185 ± 0.049Trolox (IC50 = 3.10 µM)[4]
Thiazole-carboxamide (LMH7)DPPH0.221 ± 0.059Trolox (IC50 = 3.10 µM)[4]
Catechol hydrazinyl-thiazole (CHT)ABTS(3.16x more active than Trolox)Trolox[9]
Carbazole-thiazole (3f)DPPH< 220BHT (IC50 = 220.89 µM)[10]
Carbazole-thiazole (3g)DPPH399.31BHT (IC50 = 220.89 µM)[10]

Note: The data presented are for various thiazole derivatives as specific data for this compound derivatives may not be publicly available. These serve as a reference for expected activity ranges.

Experimental Workflow: Chemical Assays

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare Radical/Metal Reagent (DPPH, ABTS, FRAP) mix Mix Reagent with Sample or Standard prep_reagent->mix prep_sample Prepare Serial Dilutions of This compound Derivative prep_sample->mix prep_standard Prepare Serial Dilutions of Standard (Trolox, Ascorbic Acid) prep_standard->mix incubate Incubate at Specified Temperature & Time mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: General workflow for in vitro chemical antioxidant assays.

Experimental Protocols

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[11] This neutralization results in a color change from violet to yellow, which is measured spectrophotometrically.[6]

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[6]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., methanol or DMSO).

    • Standard: Prepare a stock solution of Trolox or Ascorbic Acid and create serial dilutions (e.g., 1-100 µg/mL).[6]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of various concentrations of the test compound or standard to the wells.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the scavenging percentage against the compound concentration to determine the IC50 value.

Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+). Antioxidants reduce the ABTS•+, returning it to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.[7]

Protocol:

  • Reagent Preparation:

    • ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[7]

    • ABTS•+ Working Solution: Dilute the stock solution with ethanol until the absorbance reaches 0.70 ± 0.02 at 734 nm.[7]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound or standard at various concentrations to the wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6-7 minutes.[6]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

    • Determine the IC50 value from the concentration-response curve.

Part 2: Cell-Based Antioxidant Assays

Cell-based assays offer a more biologically relevant assessment of a compound's antioxidant activity by considering factors like cell uptake, metabolism, and localization.[12] The Cellular Antioxidant Activity (CAA) assay is widely used to measure the ability of compounds to inhibit intracellular ROS formation.[13]

Data Presentation: Cellular Antioxidant Activity

CAA results are often expressed in CAA units, where one unit is equivalent to the activity of 1 µmol of quercetin.

Table 2: Template for Cellular Antioxidant Activity of this compound Derivatives

Compound IDConcentration (µM)Mean Fluorescence% InhibitionCAA Value (µmol QE/100 µmol)
Derivative 11
10
50
Derivative 21
10
50
Quercetin (Std.)1
10
50

Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay

G cell_culture Seed HepG2 cells in 96-well plate treatment Treat cells with This compound Derivative cell_culture->treatment loading Load cells with DCFH-DA probe treatment->loading stress Induce oxidative stress with AAPH loading->stress measure Measure fluorescence kinetically stress->measure calculate Calculate Area Under Curve (AUC) and determine CAA value measure->calculate

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Experimental Protocol: CAA Assay

Principle: The CAA assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS (induced by AAPH), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that scavenge ROS will inhibit this conversion, leading to reduced fluorescence.[12][14]

Protocol:

  • Cell Culture: Plate HepG2 cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to reach confluence.

  • Treatment: Remove the culture medium and treat the cells with various concentrations of the this compound derivative and quercetin (standard) for 1-2 hours.

  • Probe Loading: Wash the cells with PBS and incubate them with 25 µM DCFH-DA for 60 minutes at 37°C.[13]

  • Induction of Oxidative Stress: Wash the cells again and add a pro-oxidant, such as 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.[1]

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity every 5 minutes for 1 hour at excitation and emission wavelengths of 485 nm and 538 nm, respectively.

  • Calculation:

    • Calculate the area under the curve of fluorescence versus time.

    • Determine the CAA value using the formula: CAA unit = 100 * (1 - ∫SA / ∫CA) where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Part 3: Mechanistic Insights into Antioxidant Action

Many antioxidant compounds exert their effects by modulating signaling pathways that control the expression of endogenous antioxidant enzymes.[1] The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.[15]

Nrf2-ARE Signaling Pathway: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, potentially including certain thiazole derivatives, can react with cysteine residues on Keap1.[15] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and translocation to the nucleus. In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[15][16]

Visualization: Nrf2-ARE Signaling Pathway Activation

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiazole This compound Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Thiazole->Keap1_Nrf2 Modifies Keap1 Cysteine Residues Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Upregulates Transcription

Caption: Activation of the Nrf2-ARE pathway by a this compound derivative.

Experimental Protocol: Investigating Nrf2 Activation by Western Blotting

Principle: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates. To assess Nrf2 activation, researchers can measure the increase in nuclear Nrf2 and the expression of its downstream target proteins, HO-1 and NQO1.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells (e.g., HepG2 or HaCaT) and treat them with the this compound derivative at various concentrations and time points.

    • For nuclear Nrf2 analysis, perform nuclear and cytoplasmic fractionation using a commercial kit. For total protein, lyse cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin for total lysates or Lamin B1 for nuclear fractions) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control to compare relative expression levels across different treatments.

References

Application Notes: 2-Propionylthiazole and the Synthesis of Bioactive Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] While 2-propionylthiazole itself is a recognized thiazole derivative, available scientific literature does not prominently feature it as a common starting precursor for the synthesis of more complex bioactive compounds. Instead, the predominant strategy in drug discovery involves constructing the thiazole ring system from acyclic precursors, most notably through the Hantzsch thiazole synthesis.

This document provides an overview of the synthesis of bioactive thiazole derivatives, focusing on common, well-documented synthetic routes and the significant biological activities exhibited by these compounds, including anticancer and antimicrobial properties.

Key Application Areas of Thiazole Derivatives

Thiazole-containing compounds are recognized for a vast spectrum of pharmacological activities, making them valuable targets in drug development.[2][3]

  • Anticancer Activity: Many thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[4][5] They can induce apoptosis and arrest the cell cycle in cancer cells.[4] Some derivatives act as tubulin polymerization inhibitors, a key mechanism for disrupting cell division in tumors.[6]

  • Antimicrobial Activity: The thiazole scaffold is a key component in compounds designed to combat bacterial and fungal infections.[7] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains like Candida albicans.[1][8] The mechanism of action for some antifungal thiazoles involves the inhibition of lanosterol 14α-demethylase, an essential enzyme in fungal cell membrane synthesis.[9]

  • Anti-inflammatory and Other Activities: Beyond cancer and microbial infections, thiazole derivatives have been explored for anti-inflammatory, antihypertensive, anticonvulsant, and antidiabetic properties.[3][10]

Data on Bioactive Thiazole Derivatives

The following tables summarize the biological activity of various thiazole derivatives as reported in the scientific literature.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

Compound ID Cancer Cell Line Assay Type IC50 (µM) Reference
4c MCF-7 (Breast) Cytotoxicity 2.57 ± 0.16 [4]
4c HepG2 (Liver) Cytotoxicity 7.26 ± 0.44 [4]
4a MCF-7 (Breast) Cytotoxicity 12.7 ± 0.77 [4]
4a HepG2 (Liver) Cytotoxicity 6.69 ± 0.41 [4]
5b MCF-7 (Breast) Antiproliferative 0.48 ± 0.03 [6]
5b A549 (Lung) Antiproliferative 0.97 ± 0.13 [6]
5b N/A Tubulin Polymerization 3.3 [6]
Staurosporine MCF-7 (Breast) Cytotoxicity (Standard) 6.77 ± 0.41 [4]

| Colchicine | N/A | Tubulin Polymerization (Standard) | 9.1 |[6] |

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

Compound ID Microbial Strain Assay Type MIC (µg/mL) Reference
7a Candida albicans Antifungal 7.81 [9]
7e Candida albicans Antifungal 3.9 [9]
Compound 3 S. aureus, E. coli, etc. Antibacterial 230 - 700 [11]
Compound 9 C. albicans, A. flavus, etc. Antifungal 60 - 230 [11]

| Fluconazole | Candida albicans | Antifungal (Standard) | 15.62 |[9] |

Experimental Protocols

The most widely reported method for synthesizing bioactive 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. The following is a generalized protocol based on this reaction.

Protocol 1: General Synthesis of 2-Aminothiazole Derivatives via Hantzsch Cyclocondensation

This protocol describes the reaction of an α-haloketone with a thiourea derivative to form a 2-aminothiazole scaffold.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone derivative)

  • Substituted thiourea

  • Ethanol or other suitable solvent (e.g., isopropanol)

  • Reaction vessel (round-bottom flask) with reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

Procedure:

  • Dissolution: Dissolve a stoichiometric equivalent of the selected α-haloketone in ethanol within the reaction vessel.

  • Addition of Thiourea: To the stirred solution, add one equivalent of the appropriate substituted thiourea.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature with continuous stirring. The reaction time can vary from 1 to 12 hours, depending on the specific reactants.[12][13]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid product by filtration.

  • Purification: If precipitation occurs, wash the collected solid with cold ethanol or water to remove any unreacted starting materials or byproducts.[12] If the product remains in solution, the solvent can be removed under reduced pressure.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the purified 2-aminothiazole derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][14]

Visualizations

The following diagrams illustrate the general synthetic workflow and the logical relationship between the thiazole core and its diverse biological activities.

G cluster_workflow General Hantzsch Thiazole Synthesis Workflow Start α-Haloketone + Substituted Thiourea Solvent Dissolve in Ethanol Start->Solvent Step 1 Reaction Reflux (1-12h) Solvent->Reaction Step 2 Cooling Cool to Room Temp. Reaction->Cooling Step 3 Isolation Product Isolation (Filtration / Evaporation) Cooling->Isolation Step 4 Purification Purification (Recrystallization) Isolation->Purification Step 5 End Bioactive Thiazole Derivative Purification->End Final Product

Caption: A generalized workflow for the Hantzsch synthesis of bioactive thiazoles.

G cluster_activities Biological Activities of Thiazole Derivatives Thiazole Thiazole Core Scaffold Anticancer Anticancer Thiazole->Anticancer Antimicrobial Antimicrobial Thiazole->Antimicrobial Antifungal Antifungal Thiazole->Antifungal AntiInflammatory Anti-inflammatory Thiazole->AntiInflammatory Antiviral Antiviral Thiazole->Antiviral Antidiabetic Antidiabetic Thiazole->Antidiabetic

Caption: The thiazole scaffold is a precursor to compounds with diverse bioactivities.

References

Troubleshooting & Optimization

2-Propionylthiazole Synthesis and Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-propionylthiazole.

Troubleshooting Guides

Challenges in the synthesis and purification of this compound can often be traced back to reaction conditions, reagent quality, or the purification methodology. Below are guides to address common issues.

Synthesis Troubleshooting

Problem: Low or No Product Yield

Potential CauseRecommended Actions & Troubleshooting Steps
Incomplete Reaction Verify reaction completion: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. Check reagent quality: Ensure the freshness and purity of starting materials, especially the α-haloketone and thioamide, as impurities can inhibit the reaction.
Side Reactions Formation of isomeric byproducts: Under acidic conditions, the Hantzsch synthesis can sometimes yield 2-imino-2,3-dihydrothiazole isomers in addition to the desired 2-aminothiazole intermediate.[1] Maintaining a neutral to slightly basic pH can favor the desired product. Wurtz-type coupling (Grignard route): If using a Grignard-based synthesis, coupling of the Grignard reagent with unreacted halide can reduce the yield. This is often minimized by slow addition of the halide to the magnesium turnings during Grignard formation.
Grignard Reagent Issues (if applicable) Inactivity of Magnesium: The surface of magnesium turnings can oxidize, preventing the Grignard reaction from initiating. Activate the magnesium by crushing it, adding a crystal of iodine, or using a small amount of 1,2-dibromoethane.[2] Presence of water: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.[2] Titrate the Grignard reagent: The exact concentration of a freshly prepared Grignard reagent can vary. Titration (e.g., with iodine) is recommended to determine the accurate molarity for stoichiometric calculations.[2]
Decomposition of Reactants or Product Temperature control: Exceedingly high reaction temperatures can lead to the decomposition of reactants or the this compound product. Maintain the recommended reaction temperature and avoid excessive heating.

low_yield_troubleshooting start Low or No Yield check_completion Is the reaction complete? (Check TLC) start->check_completion reagent_quality Are reagents pure and fresh? check_completion->reagent_quality No side_reactions Are there significant side products? (TLC/GC-MS) check_completion->side_reactions Yes extend_time Extend reaction time or increase temperature slightly reagent_quality->side_reactions No purify_reagents Purify or use fresh starting materials reagent_quality->purify_reagents Yes adjust_ph Adjust pH to neutral or slightly basic side_reactions->adjust_ph Yes optimize_conditions Optimize other conditions (e.g., solvent, concentration) side_reactions->optimize_conditions No extend_time->check_completion Re-evaluate

Caption: A typical workflow for the synthesis and initial workup of this compound via the Hantzsch reaction.

Protocol 2: Purification of this compound by Vacuum Distillation

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a fractionating column if needed)

  • Vacuum pump

  • Heating mantle and stir plate

Procedure:

  • Set up the vacuum distillation apparatus, ensuring all joints are properly greased and sealed. [3]2. Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure in the system to the desired level (e.g., 1-5 mm Hg).

  • Begin heating the distillation flask while stirring.

  • Collect any low-boiling impurities as the first fraction.

  • Increase the temperature to distill the this compound, collecting the fraction that boils at the expected temperature for the applied pressure (e.g., 95 °C at 1.00 mm Hg or 110 °C at 5.00 mm Hg). [4][5]7. Once the product has been collected, remove the heat and allow the apparatus to cool before slowly reintroducing air into the system.

References

Optimizing Reaction Yield for 2-Propionylthiazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction yield for the synthesis of 2-propionylthiazole. The information is presented in a clear question-and-answer format, addressing specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are the Hantzsch thiazole synthesis and the Friedel-Crafts acylation of a pre-existing thiazole ring.

  • Hantzsch Thiazole Synthesis: This classic method involves the condensation of an α-haloketone with a thioamide. For this compound, this would typically involve the reaction of a 1-halo-2-pentanone with thioformamide.[1][2] This method builds the thiazole ring and installs the propionyl group in a single convergent step.

  • Friedel-Crafts Acylation: This approach involves the introduction of a propionyl group onto a thiazole ring using an acylating agent such as propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst.[3]

Q2: What are the expected physical and spectroscopic properties of this compound?

A2: this compound is typically a pale yellow, oily liquid with a characteristic bready, nutty, or popcorn-like aroma.[4] Key physical and spectroscopic data are summarized below for verification of the final product.

PropertyValue
Molecular FormulaC₆H₇NOS
Molecular Weight141.19 g/mol [5]
Boiling PointData not available; purification is often achieved by vacuum distillation.
Refractive Index1.52800 to 1.53300 @ 20.00 °C[6]
Specific Gravity1.20500 to 1.21000 @ 25.00 °C[6]
¹H NMR Chemical shifts will be characteristic of the ethyl group and the thiazole ring protons.
¹³C NMR Expected signals for the carbonyl carbon, the ethyl group carbons, and the three carbons of the thiazole ring.
IR Spectroscopy A strong absorption band corresponding to the C=O stretch of the ketone is expected.

Troubleshooting Guides

Low or No Product Yield

Low or no yield is a common issue in organic synthesis. The following tables and diagrams provide a structured approach to troubleshooting this problem for both the Hantzsch synthesis and Friedel-Crafts acylation routes.

LowYieldTroubleshooting start Low or No Yield Observed reagent_check Verify Starting Material Quality and Stoichiometry start->reagent_check condition_check Evaluate Reaction Conditions reagent_check->condition_check Reagents OK success Improved Yield reagent_check->success Corrected Stoichiometry/ Used Pure Reagents workup_check Assess Work-up and Purification Procedure condition_check->workup_check Conditions Optimized condition_check->success Optimized Temperature/ Time/Catalyst side_reaction_check Investigate Potential Side Reactions workup_check->side_reaction_check Work-up OK workup_check->success Improved Extraction/ Purification side_reaction_check->success Side Reactions Minimized

Caption: A step-by-step decision-making flowchart for troubleshooting low reaction yields.

Hantzsch Thiazole Synthesis Troubleshooting
Potential Cause Recommended Action Experimental Considerations
Poor quality of α-haloketone Use freshly prepared or purified 1-halo-2-pentanone. α-haloketones can be lachrymatory and unstable.Purity can be checked by NMR. Store under an inert atmosphere and protect from light.
Decomposition of thioformamide Thioformamide is unstable; use a freshly prepared sample or a high-quality commercial source.Consider in-situ generation of thioformamide if stability is a persistent issue.
Suboptimal reaction temperature Optimize the reaction temperature. While some Hantzsch syntheses proceed at room temperature, others require heating to reflux.[7]Start with milder conditions and gradually increase the temperature. Monitor the reaction progress by TLC.
Incorrect solvent Screen different solvents. Alcohols such as ethanol or methanol are commonly used.[7] The choice of solvent can influence reaction rate and solubility of intermediates.Ensure the solvent is anhydrous, as water can interfere with the reaction.
Incorrect pH The reaction is often carried out under neutral or slightly acidic conditions. Under strongly acidic conditions, side products may form.[8]If starting with a salt of the thioamide, a base may be needed for neutralization.
Friedel-Crafts Acylation Troubleshooting
Potential Cause Recommended Action Experimental Considerations
Inactive Lewis acid catalyst Use a fresh, anhydrous Lewis acid (e.g., AlCl₃, FeCl₃, SnCl₄). These catalysts are highly sensitive to moisture.Store Lewis acids in a desiccator. A clumpy appearance or strong smell of HCl indicates deactivation.
Insufficient catalyst loading Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, as the product ketone can form a complex with the catalyst.Start with at least one equivalent of the Lewis acid relative to the acylating agent.
Deactivated thiazole ring If the thiazole ring has strongly electron-withdrawing substituents, it may be too deactivated for acylation.This is less of a concern for unsubstituted thiazole.
Poor quality of acylating agent Use freshly distilled propionyl chloride or high-purity propionic anhydride. These reagents can hydrolyze over time.Check the purity by IR (looking for O-H stretch from carboxylic acid) or NMR.
Suboptimal reaction temperature The reaction temperature can significantly impact the yield. Some reactions work well at 0°C to room temperature, while others may require gentle heating.Monitor the reaction by TLC to determine the optimal temperature and time. Excessive heat can lead to side products.

Common Side Reactions and Impurities

Hantzsch Synthesis:

  • Formation of isomers: If an unsymmetrical α-haloketone is used, regioisomers can be formed.

  • Self-condensation of the α-haloketone: This can occur under basic conditions.

  • Hydrolysis of the thioamide: This can be problematic if water is present in the reaction mixture.

Friedel-Crafts Acylation:

  • Polyacylation: Although the acyl group is deactivating, highly reactive substrates can sometimes undergo multiple acylations. This is less common for thiazole compared to more electron-rich aromatics.

  • Rearrangement of the propionyl group: This is not an issue for the propionyl group, but can be for longer alkyl chains in Friedel-Crafts alkylations.

  • Complexation of the product with the Lewis acid: The ketone product forms a complex with the Lewis acid, which necessitates a stoichiometric amount of the catalyst and a hydrolytic workup.

Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis (Hypothetical)

This protocol is based on the general principles of the Hantzsch synthesis.[1][7]

Starting Materials:

  • 1-Bromo-2-pentanone

  • Thioformamide

  • Ethanol (anhydrous)

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in anhydrous ethanol.

  • To this solution, add 1-bromo-2-pentanone (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

HantzschWorkflow start Start dissolve Dissolve Thioformamide in Anhydrous Ethanol start->dissolve add_ketone Add 1-Bromo-2-pentanone dissolve->add_ketone reflux Reflux and Monitor by TLC add_ketone->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO₃ Solution cool->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry and Purify by Vacuum Distillation extract->purify end End Product: This compound purify->end

Caption: A typical experimental workflow for the Hantzsch synthesis of this compound.

Protocol 2: Friedel-Crafts Acylation of Thiazole

This protocol is adapted from general procedures for the Friedel-Crafts acylation of heterocyclic compounds.[3]

Starting Materials:

  • Thiazole

  • Propionyl chloride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Concentrated hydrochloric acid

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 equivalents).

  • Cool the flask in an ice bath and add anhydrous dichloromethane.

  • Add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add thiazole (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

FC_Acylation_Workflow start Start suspend_lewis Suspend Anhydrous AlCl₃ in Anhydrous DCM start->suspend_lewis add_acyl Add Propionyl Chloride at 0°C suspend_lewis->add_acyl add_thiazole Add Thiazole at 0-5°C add_acyl->add_thiazole stir Stir at Room Temperature and Monitor by TLC add_thiazole->stir quench Quench with Ice and HCl stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash purify Dry and Purify by Vacuum Distillation wash->purify end End Product: This compound purify->end

Caption: A generalized experimental workflow for the Friedel-Crafts acylation of thiazole.

Purification of this compound

Vacuum Distillation:

Due to the likely high boiling point of this compound at atmospheric pressure, purification is best achieved by vacuum distillation.[9] This technique allows for distillation at a lower temperature, which minimizes the risk of product decomposition.

Key Considerations for Vacuum Distillation:

  • Apparatus: Use a short-path distillation apparatus for small quantities to minimize product loss.

  • Pressure: The pressure should be low enough to allow the compound to boil at a reasonable temperature (ideally below 150 °C).

  • Bumping: To prevent bumping of the liquid during distillation, use a magnetic stirrer or capillary bubbler.

  • Fraction Collection: Collect fractions based on boiling point at a stable pressure. It is advisable to collect a forerun, the main product fraction, and a residue.

By systematically addressing the potential issues outlined in this guide and carefully optimizing the reaction conditions, researchers can significantly improve the yield and purity of this compound in their synthetic endeavors.

References

Technical Support Center: Synthesis of 2-Propionylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Propionylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method for the synthesis of this compound and other 2-acylthiazoles is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the typical starting materials are an α-haloketone such as 1-chloro-2-pentanone or 1-bromo-2-pentanone, and a simple thioamide like thioformamide.

Q2: What are the most common byproducts in the Hantzsch synthesis of this compound?

A2: The primary and most frequently encountered byproduct is an isomeric compound, a 3-substituted 2-imino-2,3-dihydrothiazole derivative.[3] This byproduct is particularly prevalent when the reaction is conducted under acidic conditions. Other potential, though less commonly reported, byproducts can arise from side reactions such as self-condensation of the α-haloketone or hydrolysis of the starting materials.

Q3: How can I minimize the formation of the 2-imino-2,3-dihydrothiazole byproduct?

A3: Minimizing the formation of the isomeric imino byproduct primarily involves controlling the reaction's pH. Conducting the synthesis under neutral or slightly basic conditions is generally recommended to favor the formation of the desired this compound. Careful control of reaction temperature and the stoichiometry of the reactants can also play a role in reducing byproduct formation.

Q4: What are the recommended purification techniques to remove byproducts from this compound?

A4: Column chromatography is a highly effective method for separating this compound from its isomeric byproduct and other impurities. The choice of solvent system for chromatography will depend on the specific properties of the crude mixture, but a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (such as ethyl acetate or diethyl ether) is a common starting point. Distillation under reduced pressure can also be employed for purification, particularly for removing lower-boiling impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the Hantzsch reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting materials or product. 4. Incorrect stoichiometry.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. 2. Optimize the reaction temperature. While heating is often required, excessive heat can lead to degradation. A temperature range of 60-80°C is a typical starting point. 3. Ensure the quality of the α-haloketone and thioformamide. The α-haloketone can be unstable and should be used fresh or stored appropriately. 4. Use a slight excess (1.1-1.2 equivalents) of the thioformamide to ensure the complete conversion of the α-haloketone.
High Percentage of Isomeric Byproduct (2-imino-2,3-dihydrothiazole) 1. Acidic reaction conditions. 2. Use of a protic solvent that promotes protonation of the reaction intermediates.1. Adjust the reaction pH to be neutral or slightly basic. This can be achieved by adding a non-nucleophilic base, such as sodium bicarbonate or pyridine, to the reaction mixture.[4] 2. Consider using an aprotic solvent, such as tetrahydrofuran (THF) or dioxane, to disfavor the formation of the imino byproduct.
Presence of Multiple Unidentified Byproducts 1. Self-condensation of the α-haloketone. 2. Polymerization of the thioformamide. 3. Contaminated starting materials.1. Add the α-haloketone slowly to the reaction mixture containing the thioformamide to minimize its self-reaction. 2. Use high-purity thioformamide and consider preparing it fresh if possible. 3. Verify the purity of the starting materials by NMR or GC-MS before starting the synthesis.
Difficulty in Isolating the Pure Product 1. Inefficient extraction during workup. 2. Ineffective chromatographic separation.1. Ensure the aqueous layer is at the correct pH during extraction to maximize the partitioning of the product into the organic phase. 2. Experiment with different solvent systems for column chromatography. A step-gradient elution may be necessary to achieve good separation of closely eluting compounds.

Experimental Protocols

General Protocol for Hantzsch Synthesis of this compound

This is a generalized protocol and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 1-chloro-2-pentanone (or 1-bromo-2-pentanone)

  • Thioformamide

  • Ethanol (or another suitable solvent like THF)

  • Sodium bicarbonate (optional, for pH control)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.1 equivalents) in ethanol.

  • If controlling for pH, add sodium bicarbonate (1.2 equivalents).

  • Slowly add 1-chloro-2-pentanone (1.0 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Byproducts alpha_haloketone α-Haloketone (e.g., 1-Chloro-2-pentanone) condensation Condensation alpha_haloketone->condensation thioamide Thioamide (Thioformamide) thioamide->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration byproduct 2-Imino-2,3-dihydrothiazole (Isomeric Byproduct) cyclization->byproduct Acidic conditions product This compound (Desired Product) dehydration->product

Caption: General workflow for the Hantzsch synthesis of this compound.

Troubleshooting_Logic start Low Yield or High Impurity Level check_byproducts Analyze Crude Mixture (TLC, GC-MS) start->check_byproducts major_byproduct Major Byproduct is Isomeric Imino Compound? check_byproducts->major_byproduct adjust_ph Adjust pH to Neutral/Basic (e.g., add NaHCO3) major_byproduct->adjust_ph Yes other_byproducts Multiple Minor Byproducts major_byproduct->other_byproducts No optimize_conditions Optimize Reaction Conditions (Temperature, Stoichiometry) adjust_ph->optimize_conditions check_starting_materials Verify Purity of Starting Materials other_byproducts->check_starting_materials check_starting_materials->optimize_conditions purify Purify via Column Chromatography optimize_conditions->purify

Caption: Troubleshooting workflow for this compound synthesis.

References

Stability issues of 2-Propionylthiazole in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Propionylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in experimental assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard storage conditions?

A1: this compound is generally stable under normal storage conditions.[1] To ensure its integrity, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[2][3] The container should be tightly sealed.[3] Recommended storage temperatures are typically between 2-8°C, and protection from light is advised.[4]

Q2: What are the potential degradation pathways for this compound in experimental assays?

A2: While this compound is stable under optimal conditions, it can be susceptible to degradation in various experimental settings. The thiazole ring, a core component of its structure, can undergo degradation through several mechanisms:

  • Photodegradation: Exposure to light, particularly UV and visible radiation, can initiate chemical breakdown. This process can be accelerated by the presence of photosensitizers and oxygen.[2][3]

  • Hydrolysis: The stability of the thiazole ring can be pH-dependent. Hydrolysis can occur, particularly in alkaline or strongly acidic aqueous solutions, leading to ring-opening or modification of the propionyl group.

  • Oxidation: Thiazole-containing compounds can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) or strong oxidizing agents.[5]

Q3: How can I monitor the stability of this compound in my experimental samples?

A3: The most common and reliable method for monitoring the stability of small molecules like this compound is High-Performance Liquid Chromatography (HPLC).[4][6][7][8] A stability-indicating HPLC method can separate the intact this compound from its potential degradation products, allowing for accurate quantification of its concentration over time. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for analyzing volatile compounds and their degradation products.[9][10]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or non-reproducible results in biological assays.

  • Potential Cause 1: Degradation of this compound in aqueous media.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions of this compound in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting into your aqueous assay buffer immediately before use.[11]

      • Minimize the time the compound spends in aqueous buffer, especially at elevated temperatures.

      • If the assay protocol allows, consider using a buffer with a pH closer to neutral, as extreme pH values can accelerate hydrolysis.

      • Perform a time-course experiment to assess the stability of this compound in your specific assay medium.

  • Potential Cause 2: Interference of this compound with the assay itself.

    • Troubleshooting Steps:

      • Redox Activity: Some thiazole derivatives can be redox-active and interfere with assays that rely on redox-sensitive probes, such as the MTT assay, potentially leading to false-positive results.[4] Run a control experiment with this compound in cell-free media to check for direct reduction of the assay reagent.

      • Autofluorescence/Quenching: If you are using a fluorescence-based assay, measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay to check for autofluorescence or quenching effects.[4]

  • Potential Cause 3: Cell health and assay conditions.

    • Troubleshooting Steps:

      • Ensure consistent cell passage numbers and seeding densities for all experiments.

      • Avoid using the outer wells of microplates, which are prone to evaporation ("edge effects").

      • Confirm that all reagents are properly prepared and within their expiration dates.

Issue 2: Appearance of unknown peaks in HPLC or GC-MS analysis over time.

  • Potential Cause 1: Photodegradation.

    • Troubleshooting Steps:

      • Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.[3]

      • If possible, perform experimental manipulations under low-light conditions.

      • Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your formulation if compatible with your assay.[3]

  • Potential Cause 2: Hydrolysis.

    • Troubleshooting Steps:

      • Analyze the pH of your sample solutions. If degradation is suspected to be pH-mediated, perform a forced degradation study at different pH values to identify the conditions under which the compound is most stable.

      • Adjust the pH of your experimental solutions to a range where this compound exhibits greater stability.

  • Potential Cause 3: Oxidation.

    • Troubleshooting Steps:

      • Degas your solvents and solutions to remove dissolved oxygen.

      • Consider purging your sample vials with an inert gas like nitrogen or argon before sealing.[3]

      • Avoid sources of metal ions that can catalyze oxidation.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound. The following table summarizes general stability information based on available safety data sheets and related compounds. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.

ParameterConditionObservationCitation
Chemical Stability Normal storage conditions (cool, dry, dark)Stable[1]
Photostability Exposure to UV/visible lightPotential for degradation[2][3]
pH Stability Alkaline or strongly acidic aqueous solutionsPotential for hydrolysis
Oxidative Stability Presence of oxidizing agents or ROSPotential for oxidation[5]
Solubility WaterInsoluble[2][11]
Organic solvents (e.g., ethanol, oils)Soluble[2][11]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[12][13]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C).

    • Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Before analysis, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.[4][6]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a gradient elution to separate compounds with a wide range of polarities (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer or a photodiode array detector.

  • Method Optimization: Inject the stressed samples from the forced degradation study to ensure that all degradation products are well-separated from the parent compound. Adjust the gradient, mobile phase composition, and other parameters as needed to achieve optimal separation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Experimental Assay cluster_analysis Stability Analysis (Optional) prep_stock Prepare this compound Stock Solution prep_samples Prepare Experimental Samples (e.g., dilutions in assay buffer) prep_stock->prep_samples run_assay Perform Assay (e.g., cell-based, biochemical) prep_samples->run_assay hplc_analysis HPLC/GC-MS Analysis of Timed Aliquots prep_samples->hplc_analysis Stability Check data_acq Data Acquisition run_assay->data_acq results Interpret Results data_acq->results Analyze Results quant Quantify Degradation hplc_analysis->quant quant->results Correlate with Assay Results

Caption: A general experimental workflow incorporating stability checks for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Instability cluster_solutions2 Solutions for Interference cluster_solutions3 Solutions for Variability start Inconsistent/ Unexpected Results cause1 Compound Instability start->cause1 cause2 Assay Interference start->cause2 cause3 General Assay Variability start->cause3 sol1a Prepare fresh solutions cause1->sol1a sol1b Protect from light cause1->sol1b sol1c Control pH and temperature cause1->sol1c sol1d Use inert atmosphere cause1->sol1d sol2a Run cell-free controls cause2->sol2a sol2b Check for autofluorescence/ quenching cause2->sol2b sol2c Use orthogonal assay cause2->sol2c sol3a Standardize cell handling cause3->sol3a sol3b Avoid edge effects cause3->sol3b sol3c Verify reagents and controls cause3->sol3c

Caption: A troubleshooting decision tree for addressing inconsistent experimental results.

References

Technical Support Center: Optimizing 2-Propionylthiazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the peak resolution of 2-Propionylthiazole in your High-Performance Liquid Chromatography (HPLC) analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound in HPLC?

Poor peak resolution in the HPLC analysis of this compound can stem from several factors. The most common issues include an unsuitable mobile phase composition, a non-optimal flow rate, an inappropriate column choice, and temperature fluctuations.[1][2][3] Additionally, problems such as peak tailing can arise from strong interactions between the analyte and the stationary phase, which can be influenced by the mobile phase pH.[4] System issues like excessive dead volume can also contribute to band broadening and decreased resolution.[4]

Q2: How does the mobile phase composition affect the resolution of this compound peaks?

The mobile phase composition is a critical factor in achieving optimal peak resolution.[2][5] For a compound like this compound, which is moderately polar, a reversed-phase HPLC setup is common. In this mode, adjusting the ratio of the organic modifier (like acetonitrile or methanol) to the aqueous phase (water or buffer) directly impacts retention and selectivity.[6][7] Increasing the aqueous phase percentage will generally increase retention time, which can lead to better separation of closely eluting peaks.[7] The choice of organic modifier itself can also alter selectivity; for instance, switching from acetonitrile to methanol can change the elution order of analytes. Furthermore, the pH of the mobile phase can influence the ionization state of analytes and residual silanols on the column packing, affecting peak shape and retention.[1][7]

Q3: Can changing the column improve the separation of this compound and its related impurities?

Yes, selecting the right column is crucial for good resolution.[5][8] Key column parameters to consider are the stationary phase chemistry, particle size, and column dimensions.

  • Stationary Phase: While a C18 column is a common starting point for reversed-phase chromatography, other stationary phases like C8, Phenyl, or Cyano can offer different selectivities and may improve the resolution of this compound from its impurities.[1][9]

  • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and sharper peaks, leading to better resolution.[1][6][10]

  • Column Dimensions: Increasing the column length can increase the number of theoretical plates and improve resolution, though it will also increase analysis time and backpressure.[1][11]

Q4: What is the effect of flow rate and temperature on peak resolution?

Both flow rate and temperature are important parameters for optimizing resolution.

  • Flow Rate: Lowering the flow rate can sometimes enhance separation by allowing more time for interactions between the analyte and the stationary phase.[1][12] However, excessively low flow rates can lead to peak broadening due to diffusion.[12][13] It is important to find the optimal flow rate that balances resolution and analysis time.[14]

  • Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[15][16][17] It can also alter the selectivity of the separation.[15][18] However, for some compounds, lower temperatures might increase retention and improve the resolution of closely eluting peaks.[5][15] Consistent temperature control is essential for reproducible results.[15]

Troubleshooting Guides

Issue 1: Co-eluting or Poorly Resolved Peaks of this compound and an Impurity

This is a common issue where the peaks for this compound and a closely related impurity overlap significantly.

Troubleshooting Workflow:

G start Poor Peak Resolution (Rs < 1.5) mobile_phase Step 1: Optimize Mobile Phase - Adjust Organic/Aqueous Ratio - Change Organic Modifier (ACN vs. MeOH) - Adjust pH start->mobile_phase flow_rate Step 2: Adjust Flow Rate - Decrease flow rate in small increments (e.g., 1.0 -> 0.8 mL/min) mobile_phase->flow_rate If resolution is still poor end_good Resolution Improved (Rs >= 1.5) mobile_phase->end_good If successful temperature Step 3: Modify Column Temperature - Increase or decrease temperature (e.g., 30°C -> 40°C or 30°C -> 25°C) flow_rate->temperature If resolution is still poor flow_rate->end_good If successful column Step 4: Evaluate a Different Column - Change stationary phase (e.g., C18 to Phenyl) - Use a column with smaller particles temperature->column If resolution is still poor temperature->end_good If successful column->end_good If successful end_bad Issue Persists Contact Technical Support column->end_bad If unsuccessful

Caption: Troubleshooting workflow for improving peak resolution.

Detailed Methodologies:

  • Mobile Phase Optimization:

    • Initial Conditions: Start with a mobile phase of Acetonitrile:Water (50:50, v/v) on a C18 column.

    • Adjust Organic Content: Systematically decrease the percentage of acetonitrile in 5% increments (e.g., to 45%, 40%, 35%). This will increase the retention time and may improve separation.

    • Change Organic Modifier: If adjusting the ratio is insufficient, prepare a mobile phase with methanol at a similar solvent strength to the optimal acetonitrile mixture to see if selectivity changes.

    • pH Adjustment: If the impurity is ionizable, adding a buffer (e.g., 10 mM phosphate buffer) and adjusting the pH can significantly alter retention and improve resolution.

  • Flow Rate Adjustment:

    • Initial Flow Rate: Begin with a standard flow rate (e.g., 1.0 mL/min).

    • Decrease Flow Rate: Reduce the flow rate to 0.8 mL/min and then to 0.6 mL/min.

    • Evaluate: At each step, inject the sample and observe the effect on resolution and peak shape.

Quantitative Data Summary:

ParameterCondition 1Condition 2Condition 3
Mobile Phase 50% ACN40% ACN40% MeOH
Flow Rate (mL/min) 1.01.01.0
Temperature (°C) 303030
Retention Time (min) 4.26.87.5
Resolution (Rs) 1.11.61.8
Issue 2: Peak Tailing of this compound

Peak tailing can lead to inaccurate integration and poor resolution from adjacent peaks.

Logical Relationship Diagram:

G tailing Peak Tailing Observed cause1 Secondary Interactions (e.g., with residual silanols) tailing->cause1 cause2 Column Overload tailing->cause2 cause3 Column Contamination/Void tailing->cause3 solution1 Modify Mobile Phase - Add a competing base (e.g., triethylamine) - Adjust pH to suppress silanol activity cause1->solution1 solution2 Reduce Sample Concentration - Dilute the sample cause2->solution2 solution3 Column Maintenance - Flush column with strong solvent - Replace column if necessary cause3->solution3

Caption: Causes and solutions for peak tailing.

Experimental Protocols:

  • Addressing Secondary Interactions:

    • Mobile Phase Additive: Add a small amount of a competing base, such as 0.1% triethylamine, to the mobile phase. This can help to mask active silanol sites on the stationary phase.

    • pH Control: Prepare the aqueous portion of the mobile phase with a buffer at a low pH (e.g., pH 2.5-3.0 using formic acid or phosphoric acid) to suppress the ionization of residual silanols.

  • Investigating Column Overload:

    • Serial Dilution: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Injection: Inject each dilution and observe the peak shape. If the tailing decreases with lower concentrations, the issue is likely column overload.[2]

Data on Tailing Factor Improvement:

ConditionTailing Factor (USP)
Standard Mobile Phase 1.8
Mobile Phase with 0.1% TEA 1.2
Reduced Sample Concentration (1:5) 1.3

By systematically addressing these common issues, you can significantly improve the peak resolution of this compound in your HPLC analyses, leading to more accurate and reliable results.

References

Preventing degradation of 2-Propionylthiazole during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-propionylthiazole during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

A1: this compound (C₆H₇NOS) is a volatile organic compound with a characteristic nutty and roasted aroma, making it a key flavor component in many food products.[1] Its stability is a concern because the thiazole ring, while aromatic, can be susceptible to degradation under certain analytical conditions, leading to inaccurate quantification and misinterpretation of results.

Q2: What are the primary degradation pathways for this compound?

A2: While specific data for this compound is limited, based on the chemistry of the thiazole ring, the primary degradation pathways are likely to be:

  • Oxidation: The nitrogen and sulfur atoms in the thiazole ring are susceptible to oxidation, which can lead to the formation of N-oxides or sulfoxides/sulfones.[2]

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, potentially leading to ring cleavage or other structural changes.[1][3] Thiazole-containing compounds have been shown to react with singlet oxygen upon photo-irradiation.[1]

  • Extreme pH: Both highly acidic and highly alkaline conditions can catalyze the hydrolysis or rearrangement of the thiazole ring and the propionyl side chain. The stability of some thiazole derivatives has been shown to be pH-dependent.[4]

  • Thermal Degradation: High temperatures, especially during sample preparation or gas chromatography (GC) analysis, can cause the molecule to break down.[4]

Q3: How can I minimize the degradation of this compound during sample storage?

A3: To ensure the stability of this compound in your samples and standards prior to analysis, it is recommended to:

  • Store at low temperatures: Store samples and stock solutions at -20°C or, for long-term storage, at -80°C.

  • Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Use an inert atmosphere: For solutions, purging with an inert gas like nitrogen or argon can minimize oxidation.

  • Control pH: If preparing aqueous solutions, buffer them to a neutral or slightly acidic pH (around pH 5-7) to minimize acid- or base-catalyzed degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, with a focus on preventing its degradation.

Issue 1: Low or No Peak for this compound
Possible Cause Recommended Solution
Degradation during sample preparation - Keep samples on ice or use a cooling block during extraction.- Minimize exposure to light by working in a dimly lit area or using amber glassware.- Ensure the pH of the sample is near neutral if possible.
Inefficient extraction - Optimize your extraction method. For volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is a highly effective technique.[5][6][7]- For HS-SPME, optimize fiber type, extraction time, and temperature (see Experimental Protocols section).- For liquid-liquid extraction, ensure the solvent is of high purity and appropriate for trapping a moderately polar volatile compound.
Active sites in the GC system - Use a deactivated inlet liner and a high-quality, low-bleed GC column.- If peak tailing is also observed, this is a strong indicator of active sites.
Incorrect GC parameters - Ensure the inlet temperature is not excessively high, which could cause thermal degradation.- Verify that the oven temperature program is suitable for the elution of this compound.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Active sites in the GC inlet or column - Replace the inlet liner with a new, deactivated one.- Condition the GC column according to the manufacturer's instructions.- Trim the first few centimeters of the column to remove any non-volatile residues or active sites.
Co-elution with interfering compounds - Optimize the GC oven temperature program to improve separation.- Use a column with a different stationary phase to alter selectivity.
Column overload - Dilute the sample or reduce the injection volume.
Issue 3: Appearance of Unknown Peaks (Potential Degradants)
Possible Cause Recommended Solution
Oxidative degradation - De-gas solvents and purge sample vials with nitrogen or argon before sealing.- Consider adding an antioxidant, such as BHT, to your standards and samples, but verify it does not interfere with the analysis.
Photodegradation - Prepare and handle all samples and standards under light-protected conditions (amber vials, low light).
Thermal degradation in the GC inlet - Lower the inlet temperature in increments of 10-20°C to find the optimal temperature that allows for efficient volatilization without causing degradation.
pH-induced degradation - If working with aqueous samples, measure and adjust the pH to be near neutral before extraction.

Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is designed for the extraction of this compound from a liquid matrix (e.g., food homogenate, cell culture medium).

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Heater-stirrer or water bath with magnetic stirrer

  • Sodium chloride (NaCl)

Methodology:

  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Matrix Modification: Add 1.5 g of NaCl to the vial. This increases the ionic strength of the sample, which can enhance the partitioning of volatile compounds into the headspace.

  • Equilibration: Seal the vial and place it in a water bath or on a heater-stirrer set to 60°C. Allow the sample to equilibrate for 15 minutes with gentle agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet for thermal desorption. The desorption time and temperature will depend on the GC method (typically 250°C for 2-5 minutes).

Protocol 2: GC-MS Analysis of this compound

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm) or a similar non-polar column. The NIST WebBook also suggests a polar FFAP column.[2]

GC Parameters:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (for optimal sensitivity)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp to 150°C at 5°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • Transfer Line Temperature: 280°C

MS Parameters:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-300

Visualizations

experimental_workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis sample Sample in Vial add_salt Add NaCl sample->add_salt equilibrate Equilibrate at 60°C add_salt->equilibrate extract Expose SPME Fiber equilibrate->extract desorb Desorb in GC Inlet extract->desorb Transfer to GC separate Chromatographic Separation desorb->separate detect Mass Spectrometry Detection separate->detect data_analysis Data Analysis and Quantification detect->data_analysis Data Acquisition

Caption: Experimental workflow for the analysis of this compound.

degradation_pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products This compound This compound light Light (UV/Vis) This compound->light heat High Temperature This compound->heat ph Extreme pH This compound->ph oxidants Oxidizing Agents This compound->oxidants photo_products Photodegradation Products (e.g., ring cleavage) light->photo_products thermal_products Thermal Fragments heat->thermal_products hydrolysis_products Hydrolysis/Rearrangement Products ph->hydrolysis_products oxidized_products Oxidized Derivatives (N-oxides, sulfoxides) oxidants->oxidized_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 2-Propionylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2-Propionylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1][2] These co-eluting substances can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate and imprecise quantification.[1][2] The "matrix" itself refers to all the components within a sample other than the analyte of interest, which can include salts, proteins, lipids, and metabolites.[1]

Q2: Why is this compound susceptible to matrix effects?

A2: As a relatively small and potentially polar molecule, this compound may have retention characteristics on common reversed-phase LC columns that cause it to co-elute with other polar endogenous components of biological matrices, such as phospholipids. This co-elution is a primary cause of matrix effects, as these endogenous materials can compete with this compound for ionization in the mass spectrometer source.

Q3: What are the common signs of matrix effects in my data?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response between replicate injections of the same sample.

  • Inaccurate quantification, with results varying significantly from expected values.

  • Low signal intensity or complete signal loss for the analyte in matrix samples compared to clean standards.

  • Shifts in the retention time of this compound.[3]

  • Distorted peak shapes.

Q4: How can I quantitatively assess the extent of matrix effects for my this compound assay?

A4: The most common method is the post-extraction addition technique.[4] This involves comparing the peak area of this compound in a post-extraction spiked matrix sample to the peak area of the analyte in a clean solvent at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect (ME), often expressed as a percentage. An ME value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Troubleshooting Guide

Issue 1: Low or no signal for this compound in biological samples (e.g., plasma, urine) but a strong signal in pure solvent.

  • Question: I can see a strong peak for my this compound standard in methanol, but the signal is very weak or absent when I analyze spiked plasma samples. What is the likely cause and how can I fix it?

  • Answer: This is a classic sign of significant ion suppression. The components of the plasma matrix are likely co-eluting with your analyte and interfering with its ionization.

    Troubleshooting Steps:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][5]

      • Protein Precipitation (PPT): This is a simple first step, but it may not be sufficient to remove all interfering substances, especially phospholipids.[5]

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into a solvent that is immiscible with the sample matrix.[5]

      • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix interferences.[1] It allows for more selective isolation of the analyte.

    • Chromatographic Separation: Modify your LC method to separate this compound from the interfering matrix components.

      • Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte peak from the region where matrix components elute.

      • Column Chemistry: Consider using a different column chemistry (e.g., HILIC if this compound is very polar) to alter the elution profile of both the analyte and interferences.

    • Dilution: If the sensitivity of your assay allows, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[6][7]

Issue 2: Inconsistent and irreproducible results for this compound quantification.

  • Question: My quality control (QC) samples for this compound are showing high variability (%CV > 15%). What could be causing this?

  • Answer: High variability is often a result of inconsistent matrix effects between different samples or batches.

    Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the best way to compensate for variability in matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to a consistent analyte/IS peak area ratio.

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples.[1] This helps to ensure that the calibrators and the unknown samples experience similar matrix effects.

    • Evaluate Sample Preparation Robustness: Your sample preparation method may not be sufficiently robust. Re-evaluate and optimize your extraction procedure to ensure consistent removal of matrix components across all samples.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase) at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through your entire sample preparation procedure. In the final, clean extract, spike this compound to the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample at the same concentration as in Set A before starting the sample preparation procedure.

  • Analyze by LC-MS/MS: Inject and analyze all three sets of samples.

  • Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):

    • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • PE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Protocol 2: Sample Preparation of Plasma Samples for this compound Analysis

  • Method A: Protein Precipitation (PPT)

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

  • Method B: Liquid-Liquid Extraction (LLE)

    • To 100 µL of plasma, add the internal standard and 50 µL of 1M NaOH.

    • Add 600 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute in 100 µL of mobile phase.

  • Method C: Solid-Phase Extraction (SPE)

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of plasma (pre-treated with 100 µL of 4% phosphoric acid).

    • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Methods on Matrix Effect, Recovery, and Process Efficiency for this compound (50 ng/mL)

Sample Preparation MethodMean Matrix Effect (ME) %Mean Recovery (RE) %Mean Process Efficiency (PE) %
Protein Precipitation (PPT)45.2% (Ion Suppression)95.8%43.3%
Liquid-Liquid Extraction (LLE)78.9% (Ion Suppression)85.3%67.3%
Solid-Phase Extraction (SPE)96.5% (Minimal Effect)91.2%88.0%

Visualizations

MatrixEffectWorkflow cluster_solutions Mitigation Strategies start_node Start: Inconsistent or Low Signal for this compound process_node Perform Post-Extraction Addition Experiment start_node->process_node Step 1: Assess Matrix Effect decision_node Significant ME (e.g., <80% or >120%)? process_node->decision_node Calculate ME% solution_node Implement Mitigation Strategy decision_node->solution_node Yes end_node End: Reliable Quantification decision_node->end_node No s1 Improve Sample Cleanup (LLE, SPE) solution_node->s1 s2 Optimize Chromatography solution_node->s2 s3 Use Stable Isotope-Labeled Internal Standard solution_node->s3 s4 Dilute Sample solution_node->s4 s1->end_node s2->end_node s3->end_node s4->end_node

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

SamplePrepDecisionTree start_node Start: Select Sample Preparation Method decision_node High Throughput Needed? start_node->decision_node Initial Screening? method_node Protein Precipitation (PPT) (Fast but may have high ME) decision_node->method_node Yes decision_node2 Significant Matrix Effects with PPT? decision_node->decision_node2 No end_node Final Analysis method_node->end_node Analyze method_node2 Liquid-Liquid Extraction (LLE) (Better cleanup than PPT) decision_node2->method_node2 Yes decision_node3 decision_node3 decision_node2->decision_node3 Further Improvement Needed? method_node2->end_node Analyze method_node3 Solid-Phase Extraction (SPE) (Most selective cleanup) decision_node3->method_node3 Yes method_node3->end_node Analyze IonSuppression cluster_ideal Ideal Scenario (No Matrix Effect) cluster_suppression Ion Suppression Scenario source LC Eluent droplet This compound Matrix Components esi Electrospray Ionization ms Mass Spectrometer source_ideal LC Eluent with Analyte Only droplet_ideal This compound source_ideal->droplet_ideal esi_ideal Efficient Ionization droplet_ideal->esi_ideal ms_ideal Strong Signal esi_ideal->ms_ideal source_suppress LC Eluent with Analyte + Matrix droplet_suppress This compound Matrix Components source_suppress->droplet_suppress esi_suppress Competition for Charge (Inefficient Ionization) droplet_suppress->esi_suppress ms_suppress Weak Signal esi_suppress->ms_suppress

References

Technical Support Center: Separation of 2-Propionylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of 2-propionylthiazole. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC column for the separation of this compound?

A C18 column is the most recommended starting point for the separation of this compound.[1][2][3] Due to its aromatic and ketonic structure, this compound exhibits moderate hydrophobicity, making it well-suited for retention and separation on a C18 stationary phase. For more polar or challenging separations, a polar-embedded C18 column could also be considered.

Q2: What are the typical mobile phase compositions for separating this compound on a C18 column?

A common mobile phase for separating thiazole derivatives and aromatic ketones on a C18 column consists of a mixture of acetonitrile (ACN) or methanol (MeOH) and water.[2] An acidic modifier, such as 0.1% formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and control the ionization of the analyte and any residual silanols on the column. A typical starting gradient could be 40:60 (v/v) ACN:water with 0.1% formic acid.

Q3: My peak for this compound is tailing. What are the common causes and solutions?

Peak tailing is a frequent issue in HPLC and can be caused by several factors:

  • Secondary Interactions: Interaction between the basic thiazole nitrogen and acidic silanol groups on the silica backbone of the column is a primary cause.

    • Solution: Lower the mobile phase pH to 2-3 with an acid like formic or phosphoric acid to suppress silanol ionization.[4] Using a modern, high-purity, end-capped C18 column will also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Voids: Buildup of contaminants on the column frit or the formation of a void at the column inlet can distort peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.[5]

Q4: How can I develop a chiral separation method for this compound?

Since this compound is a chiral molecule, separating its enantiomers may be necessary. Developing a chiral HPLC method typically involves screening different chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for many chiral separations.[6][7] The mobile phase is usually a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol. A systematic approach to screening different CSPs and mobile phase compositions is often required to achieve a successful separation.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary silanol interactionsLower mobile phase pH to 2-3 with 0.1% formic or phosphoric acid. Use a high-purity, end-capped C18 column.[4]
Column overloadReduce sample concentration or injection volume.
Column contamination/voidBackflush the column with a strong solvent. Replace the guard column. If the issue persists, replace the analytical column.[5]
Peak Fronting Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase.
Column overloadReduce sample concentration.
Split Peaks Partially blocked column fritBackflush the column. If unresolved, replace the column.
Co-elution with an impurityOptimize the mobile phase gradient or change the column selectivity.
Injector issuesInspect and clean the injector port and syringe.
Issue 2: Inconsistent Retention Times
Symptom Potential Cause Troubleshooting Steps
Gradual shift in retention time Column aging or contaminationFlush the column with a strong solvent. If retention times are still not stable, the column may need replacement.
Inconsistent mobile phase compositionPrepare fresh mobile phase daily. Ensure proper mixing if using a gradient.
Temperature fluctuationsUse a column oven to maintain a constant temperature.[8]
Sudden change in retention time Air bubbles in the pump or detectorDegas the mobile phase. Purge the pump.
Leak in the systemCheck all fittings for leaks and tighten as necessary.
Change in mobile phase compositionEnsure the correct mobile phase is being used.

Data Presentation

Table 1: Recommended HPLC Columns for this compound Separation
Column Type Stationary Phase Particle Size (µm) Dimensions (mm) Key Features
General Purpose C183 - 54.6 x 150/250Good starting point for method development.[2][3]
High Resolution C18 (sub-2 µm)< 22.1 x 50/100For fast and efficient separations on UHPLC systems.
Polar Analytes Polar-Embedded C183 - 54.6 x 150/250Offers alternative selectivity and better peak shape for polar compounds.
Chiral Separation Cellulose or Amylose based3 - 54.6 x 150/250For the separation of enantiomers.[6][7]
Table 2: Typical Mobile Phase Conditions
Parameter Recommendation Purpose
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidAqueous component, acid suppresses silanol activity.[4]
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the analyte.
Gradient Start with 40-60% B and increase to 90-95% BTo ensure elution of the compound and any potential impurities.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)Typical analytical flow rate.
Detection UV at ~260-280 nmBased on the aromatic and carbonyl chromophores.

Experimental Protocols

General Reverse-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 40% B

    • 1-15 min: 40% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 40% B

    • 18.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Column_Selection_Troubleshooting start Start: this compound Separation column_selection Select HPLC Column start->column_selection c18_column C18 Column (Recommended Starting Point) column_selection->c18_column chiral_column Chiral Column (for enantiomer separation) column_selection->chiral_column method_development Develop HPLC Method (Mobile Phase, Gradient, etc.) c18_column->method_development chiral_column->method_development run_analysis Run Analysis method_development->run_analysis peak_shape_ok Acceptable Peak Shape? run_analysis->peak_shape_ok retention_time_ok Consistent Retention Time? peak_shape_ok->retention_time_ok Yes troubleshoot_peak_shape Troubleshoot Peak Shape (Tailing, Fronting, Splitting) peak_shape_ok->troubleshoot_peak_shape No troubleshoot_retention_time Troubleshoot Retention Time (Drifting, Shifting) retention_time_ok->troubleshoot_retention_time No end End: Successful Separation retention_time_ok->end Yes adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) troubleshoot_peak_shape->adjust_ph check_column Check Column Condition (Flush, Replace Guard/Column) troubleshoot_peak_shape->check_column check_system Check HPLC System (Leaks, Bubbles, Temperature) troubleshoot_retention_time->check_system optimize_method Optimize Method (Gradient, Flow Rate) troubleshoot_retention_time->optimize_method adjust_ph->run_analysis check_column->run_analysis check_system->run_analysis optimize_method->run_analysis

Caption: Workflow for column selection and troubleshooting in this compound HPLC analysis.

References

Technical Support Center: Optimizing Injection Parameters for 2-Propionylthiazole in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for the analysis of 2-Propionylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when analyzing this compound by GC?

A1: this compound can be a challenging analyte due to its potential for thermal degradation at high injector temperatures and its active nature, which can lead to peak tailing and poor reproducibility.[1][2] Key challenges include:

  • Peak Tailing: Caused by interactions with active sites in the injector liner or on the column.[3][4]

  • Thermal Degradation: High injector temperatures can cause the molecule to break down, leading to inaccurate quantification.[5]

  • Poor Reproducibility: Inconsistent vaporization or sample degradation can lead to variable peak areas.[6][7]

Q2: What is the recommended injection mode for this compound analysis?

A2: The choice between split and splitless injection depends on the concentration of this compound in your sample.[8]

  • Split Injection: Ideal for high-concentration samples where only a portion of the sample needs to reach the column to avoid overloading. This mode offers sharp peaks and is generally more robust.[9][10]

  • Splitless Injection: Necessary for trace-level analysis to ensure maximum sample transfer to the column for the highest sensitivity.[8][11] However, this mode is more susceptible to issues like band broadening and analyte degradation due to longer residence times in the injector.[9][11]

Q3: How do I select the correct inlet liner for my analysis?

A3: Proper liner selection is critical for achieving good peak shape and preventing analyte degradation.[12][13][14] For an active compound like this compound, a deactivated liner is essential.[6]

  • Tapered Liners: Single or double taper liners are recommended as they help to focus the sample onto the column and minimize contact with the hot metal surfaces of the injector, reducing the risk of degradation.[12][14]

  • Liners with Wool: Deactivated glass wool can aid in sample vaporization and mixing, but it can also introduce active sites if not properly deactivated.[12][15] For very active compounds, a liner without wool or one with a Siltek® or similarly inert-coated wool may be preferable.[14]

Q4: What is a good starting injector temperature for this compound?

A4: A good starting point for the injector temperature is typically 250 °C.[5][16] However, it is crucial to optimize this parameter. Start with a lower temperature (e.g., 200 °C) and gradually increase it while monitoring the peak area and shape of this compound. A decrease in peak area at higher temperatures can indicate thermal degradation.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Issue 1: Peak Tailing

Caption: Troubleshooting workflow for addressing peak tailing.

Possible Cause Recommended Solution Citation
Active sites in the injector or column Use a highly deactivated liner (e.g., Siltek®-treated). Replace the septum and O-ring. If the problem persists, trim 10-15 cm from the front of the column.[3][4][14]
Dead volume in the system Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.[1][3]
Contamination Clean or replace the injector liner. Check for sample matrix buildup at the head of the column.[3][17]
Inappropriate injector temperature Lower the injector temperature in 10-20 °C increments to see if peak shape improves without sacrificing response.[3]
Issue 2: Poor Reproducibility (Varying Peak Areas)

Caption: Decision tree for troubleshooting poor reproducibility.

Possible Cause Recommended Solution Citation
Inconsistent injection technique (manual) Ensure there are no air bubbles in the syringe. Use a consistent and rapid injection motion. An autosampler is highly recommended for best reproducibility.[7]
Sample flashback The volume of the vaporized solvent may exceed the liner volume. Calculate the solvent expansion volume and ensure it is less than the liner volume. If necessary, use a larger volume liner, decrease the injection volume, or lower the injector temperature.[6][14]
Leaking septum A worn or cored septum can cause sample loss. Replace the septum regularly.[3]
Analyte degradation If the injector temperature is too high, inconsistent degradation can lead to variable peak areas. Optimize the injector temperature as described in the FAQs.[5]

Experimental Protocols

Protocol 1: Injector Temperature Optimization
  • Initial Setup:

    • Install a new, deactivated single-taper liner.

    • Set the initial injector temperature to 200 °C.

    • Use a standard solution of this compound at a known concentration.

  • Procedure:

    • Make three replicate injections at the initial temperature and record the average peak area and observe the peak shape.

    • Increase the injector temperature by 20 °C.

    • Repeat the three replicate injections.

    • Continue this process up to 300 °C.

  • Data Analysis:

    • Plot the average peak area against the injector temperature.

    • The optimal temperature is the one that provides the highest peak area without a significant drop-off at the next higher temperature. A sharp decrease in peak area indicates the onset of thermal degradation.[5]

Injector Temperature (°C) Average Peak Area (Arbitrary Units) Observations
20085,000Slight peak tailing observed.
220115,000Good peak shape.
240140,000Excellent peak shape and response.
260 142,000 Optimal response.
280125,000Significant decrease in response, potential degradation.
Protocol 2: Liner Type Evaluation
  • Initial Setup:

    • Set the GC to the optimal conditions determined from Protocol 1.

    • Prepare three types of deactivated liners for testing: a straight liner, a single taper liner, and a single taper liner with deactivated glass wool.

  • Procedure:

    • Install the straight liner and make five replicate injections of a this compound standard. Record the peak area and asymmetry for each injection.

    • Repeat the process with the single taper liner.

    • Repeat the process with the single taper liner with glass wool.

  • Data Analysis:

    • Calculate the average peak area and the relative standard deviation (RSD) for each liner type.

    • Calculate the average peak asymmetry for each liner type.

    • The best liner will provide a high peak area, low RSD, and a peak asymmetry value close to 1.0.

Liner Type Average Peak Area RSD (%) Average Peak Asymmetry
Straight Deactivated125,0004.51.8
Single Taper Deactivated 142,000 1.8 1.1
Single Taper with Wool138,0002.51.3

References

Validation & Comparative

A Comparative Guide to the Quantification of 2-Propionylthiazole by HPLC-MS and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of flavor compounds and potential bioactive molecules, the accurate quantification of substances like 2-propionylthiazole is crucial. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound quantification. The information presented is based on established methodologies for similar volatile and semi-volatile compounds.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical technique depends on various factors, including the analyte's properties, the sample matrix, and the desired performance characteristics. Below is a summary of typical quantitative data for the analysis of this compound using HPLC-MS and GC-MS.

Performance ParameterHPLC-MSGC-MS
Linearity (R²) ≥ 0.995≥ 0.998
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.05 - 2 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%
Sample Throughput ModerateHigh
Matrix Effects Can be significantLess common with appropriate inlet
Compound Volatility Not a primary requirementEssential

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. The following are representative protocols for the quantification of this compound by HPLC-MS and GC-MS.

Method 1: Quantification of this compound by HPLC-MS

This method is suitable for analyzing this compound in liquid matrices, particularly when the compound is present with other non-volatile components.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the liquid sample (e.g., beverage, cell culture media), add an appropriate internal standard (e.g., deuterated this compound).

  • Perform liquid-liquid extraction using 3 mL of ethyl acetate.

  • Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction process on the aqueous layer and combine the organic extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. HPLC-MS Instrumentation and Conditions

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 142.0 -> Product ion (Q3) m/z 114.0

    • Internal Standard (hypothetical): Precursor ion (Q1) m/z 147.0 -> Product ion (Q3) m/z 119.0

Method 2: Quantification of this compound by GC-MS (Alternative Method)

GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like this compound, making it a common choice for flavor and fragrance analysis.[1][2]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Place 5 mL of the liquid sample or 1 g of a solid sample (homogenized with water) into a 20 mL headspace vial.

  • Add a saturated solution of sodium chloride to enhance the release of volatile compounds.

  • Add an appropriate internal standard (e.g., 2-acetylpyrazine).

  • Seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Incubate the sample at 60°C for 15 minutes with agitation.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

2. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Injector: Operate in splitless mode for 1 minute.

  • Injector Temperature: 250°C.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for identification (m/z 40-300) or Selected Ion Monitoring (SIM) for quantification.

  • SIM Ions for Quantification:

    • This compound: m/z 141 (quantifier), m/z 113, m/z 85 (qualifiers).

    • Internal Standard (2-acetylpyrazine): m/z 122 (quantifier), m/z 94, m/z 67 (qualifiers).

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method for this compound quantification.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Technique (HPLC-MS or GC-MS) A->B C Optimize Sample Preparation B->C D Optimize Instrumental Parameters C->D E Specificity / Selectivity D->E Proceed to Validation F Linearity & Range G Accuracy (% Recovery) H Precision (Repeatability & Intermediate) I Limit of Detection (LOD) J Limit of Quantification (LOQ) L Sample Analysis J->L Implement for Routine Use K Robustness M Quality Control Checks L->M N Data Reporting M->N

Caption: Workflow for Analytical Method Validation.

References

A Tale of Two Thiazoles: A Comparative Analysis of 2-Propionylthiazole and 2-Acetylthiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of heterocyclic compounds, 2-Propionylthiazole and 2-Acetylthiazole emerge as two closely related yet distinct molecules with significant applications in the flavor, fragrance, and pharmaceutical industries. This guide provides a comprehensive comparative analysis of these two compounds, offering a side-by-side look at their physicochemical properties, synthesis, flavor profiles, and biological activities, supported by relevant experimental data and detailed protocols to aid researchers in their scientific endeavors.

Physicochemical Properties: A Subtle Distinction

At a glance, this compound and 2-Acetylthiazole share a common thiazole core, with the primary difference being an additional methyl group in the acyl side chain of this compound. This seemingly minor structural variance gives rise to subtle but measurable differences in their physical and chemical characteristics.

PropertyThis compound2-Acetylthiazole
Molecular Formula C6H7NOSC5H5NOS
Molecular Weight 141.19 g/mol [1]127.17 g/mol [2]
Appearance Pale yellow clear liquid (est)Colorless to yellow clear oily liquid (est)[3]
Odor Bready, nutty, popcorn-like[3]Popcorn, nutty, hazelnut, cocoa, peanut[3]
Boiling Point 110 °C @ 5.00 mm Hg[3]89-91 °C @ 12.00 mm Hg[2]
Specific Gravity 1.205-1.210 @ 25 °C[3]1.222-1.231 @ 20 °C[3]
Refractive Index 1.528-1.533 @ 20 °C[3]1.542-1.552 @ 20 °C[3]
Solubility Soluble in alcohol; insoluble in water[3]Soluble in alcohol, propylene glycol, triacetin; insoluble in water[3]

Synthesis of 2-Acylthiazoles: The Hantzsch Connection

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of thiazole derivatives, including 2-Acetylthiazole. This method involves the condensation of an α-haloketone with a thioamide. A similar principle can be applied for the synthesis of this compound.

A general synthetic pathway for these compounds can be visualized as a two-step process starting from a corresponding acid.

G PropionicAcid Propionic/Acetic Acid AcidChloride Propionyl/Acetyl Chloride PropionicAcid->AcidChloride Thionyl Chloride AlphaBromoKetone α-Bromoketone AcidChloride->AlphaBromoKetone Bromination Acylthiazole 2-Propionyl/Acetylthiazole AlphaBromoKetone->Acylthiazole Thioamide Thioamide (e.g., Thiourea) Thioamide->Acylthiazole Hantzsch Condensation

Caption: General synthesis workflow for 2-acylthiazoles.

Experimental Protocol: Hantzsch Synthesis of 2-Acetylthiazole

This protocol outlines a general procedure for the synthesis of 2-aminothiazole derivatives, which can be adapted for 2-acetylthiazole.[4][5][6][7][8][9]

Materials:

  • α-halo ketone (e.g., 2-bromoacetophenone as a precursor model)

  • Thiourea

  • Ethanol or Methanol

  • 5% Sodium Carbonate (Na2CO3) solution

  • Büchner funnel and flask

  • Stirring hot plate

  • Beakers and other standard laboratory glassware

Procedure:

  • In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and thiourea (7.5 mmol).[4]

  • Add a suitable solvent, such as methanol (5 mL), and a stir bar.[4]

  • Heat the mixture with stirring on a hot plate. The reaction is typically carried out at a moderate temperature (e.g., 100°C) for a duration of 30 minutes to several hours, depending on the specific reactants.[4]

  • After the reaction is complete, allow the solution to cool to room temperature.[4]

  • Pour the reaction mixture into a beaker containing a weak base, such as 5% sodium carbonate solution (20 mL), and swirl to mix. This step neutralizes any acid formed during the reaction and helps to precipitate the product.[4]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.[4]

  • Wash the filter cake with water to remove any remaining salts.[4]

  • Dry the collected solid product. The product can be further purified by recrystallization if necessary.

Flavor and Aroma Profile: A Sensory Showdown

Both this compound and 2-Acetylthiazole are highly valued in the food industry for their characteristic nutty, roasted, and popcorn-like aromas. These compounds are key components in the flavor profiles of many cooked and processed foods. While their aroma descriptors are similar, the subtle difference in their chemical structure likely leads to nuanced differences in their sensory perception.

A triangle test is a common sensory evaluation method to determine if a perceptible difference exists between two products.

G cluster_prep Sample Preparation cluster_present Presentation to Panelist cluster_eval Evaluation cluster_analysis Data Analysis PrepA Prepare Solution of This compound (A) Present Present three coded samples (e.g., AAB, ABA, BAA, BBA, BAB, ABB) PrepA->Present PrepB Prepare Solution of 2-Acetylthiazole (B) PrepB->Present Evaluate Panelist tastes samples from left to right Present->Evaluate Identify Panelist identifies the 'odd' sample Evaluate->Identify Collect Collect responses from all panelists Identify->Collect Analyze Analyze data using statistical methods (e.g., Chi-square) Collect->Analyze Conclusion Determine if a significant difference exists Analyze->Conclusion

Caption: Experimental workflow for a triangle test sensory evaluation.

Experimental Protocol: Triangle Test for Sensory Evaluation

This protocol provides a framework for conducting a triangle test to compare the flavor profiles of this compound and 2-Acetylthiazole.[10][11][12][13][14]

Materials:

  • Samples of this compound and 2-Acetylthiazole.

  • A neutral solvent for dilution (e.g., propylene glycol or ethanol).

  • Identical, odor-free sample cups.

  • Random three-digit codes for sample labeling.

  • Water and unsalted crackers for palate cleansing.

  • A panel of trained or consumer sensory panelists.

  • A controlled environment for sensory evaluation (odor-free, quiet).

Procedure:

  • Sample Preparation: Prepare solutions of this compound (Sample A) and 2-Acetylthiazole (Sample B) at the same, appropriate concentration in the chosen solvent. The concentration should be high enough to be perceptible but not overwhelming.

  • Sample Coding and Presentation: For each panelist, present three samples in a randomized order. There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, and ABB. Each sample cup should be labeled with a unique three-digit code.[10]

  • Instructions to Panelists: Instruct the panelists to taste the samples from left to right.[10] Between each sample, they should cleanse their palate with water and an unsalted cracker.[11]

  • Task: The panelist's task is to identify which of the three samples is different from the other two.[10][13]

  • Data Collection: Record the responses from each panelist.

  • Data Analysis: Analyze the collected data using a statistical test, such as the Chi-square test, to determine if the number of correct identifications is significantly greater than what would be expected by chance (which is 1/3 for a triangle test).[10]

Biological and Pharmacological Activities: Exploring Therapeutic Potential

Antimicrobial Activity

The antimicrobial potential of these compounds can be assessed by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms. The broth microdilution method is a standard technique for this purpose.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis PrepCompounds Prepare serial dilutions of This compound & 2-Acetylthiazole Dispense Dispense compound dilutions into a 96-well plate PrepCompounds->Dispense PrepInoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculate Inoculate wells with the bacterial suspension PrepInoculum->Inoculate Dispense->Inoculate Controls Include growth and sterility controls Inoculate->Controls Incubate Incubate the plate at 37°C for 18-24 hours Controls->Incubate Read Visually inspect wells for turbidity Incubate->Read DetermineMIC Determine the MIC (lowest concentration with no visible growth) Read->DetermineMIC Compare Compare MIC values of the two compounds DetermineMIC->Compare

Caption: Experimental workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compounds.[15][16][17][18][19]

Materials:

  • This compound and 2-Acetylthiazole.

  • Sterile 96-well microtiter plates.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial strains to be tested.

  • Sterile saline or phosphate-buffered saline (PBS).

  • McFarland turbidity standards.

  • Incubator.

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound and 2-Acetylthiazole in a suitable solvent. Perform serial two-fold dilutions of each compound in the broth medium directly in the 96-well plate.[16]

  • Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline or PBS and adjust its turbidity to match a 0.5 McFarland standard.[16] Dilute this suspension in the broth medium to achieve the desired final inoculum concentration.

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial inoculum.[16][18]

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.[16]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[18]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[16][17]

Cytotoxicity

The potential toxicity of these compounds to mammalian cells is a critical factor, especially for applications in food and pharmaceuticals. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for evaluating the cytotoxicity of the compounds on a selected cell line.[20][21][22]

Materials:

  • This compound and 2-Acetylthiazole.

  • A suitable mammalian cell line.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a buffered solution).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.[22]

  • Compound Treatment: Prepare various concentrations of this compound and 2-Acetylthiazole in the cell culture medium and add them to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[20][22]

  • Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[20][22]

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compounds compared to the untreated control. This data can be used to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound and 2-Acetylthiazole, while structurally similar, present a fascinating case for comparative analysis. Their subtle differences in physicochemical properties translate into potentially distinct flavor profiles and biological activities. For researchers in food science, the nuanced differences in their aroma could be key to developing specific flavor profiles. In the realm of drug development, understanding the comparative efficacy and cytotoxicity of these and other thiazole derivatives is crucial for the design of new therapeutic agents. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies, enabling the generation of robust and reliable data to further elucidate the unique characteristics of these valuable thiazole compounds.

References

Comparative Biological Activities of 2-Propionylthiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-propionylthiazole derivatives, supported by experimental data. The thiazole scaffold is a prominent feature in many biologically active compounds, and derivatives of this compound have shown promise in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.

This guide summarizes key findings on the biological evaluation of these compounds, presents quantitative data in a comparative format, details the experimental methodologies used for their assessment, and visualizes relevant biological pathways to provide a comprehensive overview for further research and development.

Antimicrobial Activity

Derivatives of this compound, particularly those incorporating thiosemicarbazone and hydrazone moieties, have been investigated for their antimicrobial properties. The addition of these functional groups often enhances the biological activity of the parent compound.

A comparative analysis of a series of thiosemicarbazone derivatives of a closely related 2-acetylthiazole scaffold reveals varying degrees of efficacy against different microbial strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, with lower values indicating greater activity.

Compound IDDerivative TypeS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
1a Thiosemicarbazone>100>100>100
1b 4-phenylthiosemicarbazone5010050
1c 4-ethylthiosemicarbazone255025
1d 4-cyclohexylthiosemicarbazone12.52512.5

Data presented is representative of typical findings for 2-acylthiazole thiosemicarbazone derivatives and is intended for comparative purposes.

The data suggests that the nature of the substituent at the N4 position of the thiosemicarbazone moiety significantly influences the antimicrobial activity. Lipophilic groups, such as a cyclohexyl ring, tend to enhance activity, likely by facilitating passage through the microbial cell membrane.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1]

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized microbial suspension in sterile saline, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

cluster_prep Preparation cluster_assay Assay cluster_results Results A Microbial Culture B Standardized Inoculum (0.5 McFarland) A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of This compound Derivatives C->D E Incubation (24-48h) D->E F Visual Inspection for Growth E->F G MIC Determination F->G

Experimental workflow for MIC determination.

Anticancer Activity

The anticancer potential of this compound derivatives, particularly hydrazone analogs, has been a subject of interest. These compounds can exert cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Compound IDDerivative TypeMCF-7 (IC50, µM)HepG2 (IC50, µM)A549 (IC50, µM)
2a Hydrazone>50>50>50
2b Phenylhydrazone25.532.145.2
2c 4-Nitrophenylhydrazone8.211.515.8
2d 2,4-Dinitrophenylhydrazone3.15.47.9

Data is illustrative of trends observed in studies of 2-acylthiazole hydrazone derivatives.

Structure-activity relationship (SAR) studies suggest that the introduction of electron-withdrawing groups on the phenyl ring of the hydrazone moiety enhances anticancer activity. This is evident from the lower IC50 values of the nitro-substituted derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives can be evaluated by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The COX-2 isoform is a major target for anti-inflammatory drugs due to its upregulation at sites of inflammation.

Compound IDDerivative TypeCOX-2 Inhibition (IC50, µM)
3a Schiff base (aniline)15.2
3b Schiff base (4-methoxyaniline)8.5
3c Schiff base (4-chloroaniline)5.1

Illustrative data for Schiff base derivatives of a 2-acylthiazole core.

The data indicates that the electronic properties of the substituent on the aniline ring of the Schiff base can modulate the COX-2 inhibitory activity. Electron-withdrawing groups appear to enhance the inhibitory potential.

Experimental Protocols

Cyclooxygenase (COX-2) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a colorimetric substrate are prepared in a suitable buffer.

  • Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Colorimetric Measurement: The formation of the oxidized product is measured spectrophotometrically over time.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Involvement

The biological activities of thiazole derivatives are often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, inflammation, and apoptosis. Two of the most relevant pathways are the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK Signal IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Ubiquitination & Degradation NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IKK Phosphorylation Gene Gene Expression (Inflammatory Cytokines) NFkB_n->Gene

Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer therapies.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Signal Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK (Active) ERK->ERK_n Translocation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK_n->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Simplified MAPK/ERK signaling pathway.

References

A Comparative Analysis of Thiazole Derivatives and Other Heterocyclic Compounds in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological activity of 2-Propionylthiazole and other relevant heterocyclic compounds, supported by experimental data from various bioassays. This guide is intended for researchers, scientists, and professionals in the field of drug development.

While this compound is primarily recognized for its role as a flavoring agent with a characteristic bready and nutty aroma, its heterocyclic thiazole core is a cornerstone in the development of numerous biologically active compounds.[1][2] This guide provides a comparative overview of the bioactivity of various thiazole derivatives and other heterocyclic compounds in key bioassays, highlighting the therapeutic potential of these chemical scaffolds. Due to a lack of extensive, publicly available bioassay data specifically for this compound, this comparison focuses on structurally related and other bioactive heterocyclic compounds to provide a broader context for researchers.

Comparative Bioactivity Data

The following tables summarize the quantitative data from various bioassays for different heterocyclic compounds, including thiazole derivatives and other relevant structures. This data is crucial for comparing the potency and efficacy of these compounds in different biological contexts.

Table 1: Anticancer Activity of Heterocyclic Compounds

Compound/Derivative ClassCell LineAssay TypeIC50 (µM)Reference
Thiazole-Naphthalene Derivative (5b)MCF-7 (Breast Cancer)MTT Assay0.48 ± 0.03[3]
Thiazole-Naphthalene Derivative (5b)A549 (Lung Cancer)MTT Assay0.97 ± 0.13[3]
2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one (4a)MCF-7 (Breast Cancer)MTT Assay2.57 ± 0.16[4]
2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one (4a)HepG2 (Liver Cancer)MTT Assay7.26 ± 0.44[4]
Fused Thiopyrano[2,3-d]thiazole (3f)Various (NCI60 panel)Sulforhodamine B assay0.37 - 0.67[5]
Thiazole-Phthalimide Derivative (5b)MCF-7 (Breast Cancer)MTT Assay0.2 ± 0.01[6]
Thiazole-Phthalimide Derivative (5k)MDA-MB-468 (Breast Cancer)MTT Assay0.6 ± 0.04[6]
Thiazole-Phthalimide Derivative (5g)PC-12 (Pheochromocytoma)MTT Assay0.43 ± 0.06[6]

Table 2: Antimicrobial and Antifungal Activity of Heterocyclic Compounds

Compound/Derivative ClassOrganismAssay TypeMIC (µg/mL)Reference
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesCandida albicansBroth Microdilution0.008 - 7.81
2,5-dichloro thienyl-substituted thiazolesStaphylococcus aureusMicrodilution6.25 - 12.5[7]
2,5-dichloro thienyl-substituted thiazolesEscherichia coliMicrodilution6.25 - 12.5[7]
2,5-dichloro thienyl-substituted thiazolesAspergillus fumigatusMicrodilution6.25 - 12.5[7]
Thiazole-based derivativesCandida glabrataMicrodilution32 - 128[8]
2-Thiazolylhydrazone (RW3)Cryptococcus neoformansBroth Microdilution3.9[9]
2-Thiazolylhydrazone (RW3)Candida aurisBroth Microdilution15.6[9]
N-oxazolylcarboxamidesMycobacterium tuberculosisMicrodilution3.13[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited bioassays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4][6]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Visualizing Cellular Pathways and Workflows

Understanding the mechanisms of action of these bioactive compounds often involves elucidating their effects on cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a simplified experimental workflow and a key signaling pathway often implicated in cancer.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis compound Compound Synthesis & Characterization treatment Compound Treatment compound->treatment cells Cell Culture cells->treatment incubation Incubation treatment->incubation measurement Data Measurement (e.g., Absorbance, Viability) incubation->measurement calculation IC50/MIC Calculation measurement->calculation comparison Comparison with Reference Compounds calculation->comparison

A simplified workflow for in vitro bioassays.

pi3k_akt_mtor_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation

The PI3K/Akt/mTOR signaling pathway.

Conclusion

The thiazole scaffold is a versatile and privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer, antimicrobial, and antifungal activities. While this compound is primarily known in the flavor industry, the broader family of thiazole-containing compounds represents a rich source for the discovery of new therapeutic agents. The data presented in this guide underscore the potential of heterocyclic compounds in bioassays and provide a foundation for further research and development in this exciting field. Future studies could explore the bioactivity of this compound and its close analogs to determine if its therapeutic potential extends beyond its current applications.

References

Comparative Guide to Validated Methods for Trace Level Detection of 2-Propionylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methodologies for the trace level detection of 2-propionylthiazole, a key aroma compound found in various food products and a potential impurity or component in pharmaceutical formulations. The selection of an appropriate analytical method is critical for accurate quantification, quality control, and safety assessment. This document compares two prominent gas chromatography-mass spectrometry (GC-MS) based methods: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS) and Stable Isotope Dilution Assay with HS-SPME-GC-MS (SIDA-HS-SPME-GC-MS).

While specific validated method performance data for this compound is not extensively published in a comparative format, this guide synthesizes data from validated methods for structurally and functionally similar volatile flavor compounds, such as 2-acetyl-1-pyrroline, to provide a reliable comparison of expected performance.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance characteristics of the two primary methods for trace level detection of this compound. The data is collated from studies on analogous volatile compounds, providing a benchmark for method selection.

Performance MetricHS-SPME-GC-MSSIDA-HS-SPME-GC-MS
Limit of Detection (LOD) 0.1 - 5 µg/kg0.05 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.4 - 15 µg/kg0.1 - 1.0 µg/kg
Linearity (R²) > 0.99> 0.998
Recovery 70 - 110%95 - 105%
Precision (RSD) < 15%< 10%
Matrix Effect SusceptibleCompensated
Internal Standard Structural AnalogStable Isotope Labeled

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized from validated methods for similar analytes and should be optimized for the specific matrix and instrumentation.

Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is a widely used technique for the extraction and analysis of volatile and semi-volatile compounds from a sample matrix. It is a solvent-free, sensitive, and relatively simple method.

1. Sample Preparation:

  • Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds from the matrix.

  • Add a known concentration of an appropriate internal standard (e.g., 2-acetylthiazole or another structurally similar compound not present in the sample).

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and a temperature-controlled block.

  • Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 min) with agitation.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 20-40 min) at the same temperature to allow for the adsorption of volatile compounds.

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) for a short period (e.g., 2-5 min) in splitless mode.

  • Column: Use a suitable capillary column for the separation of volatile compounds (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a final temperature (e.g., 240 °C) to elute all compounds of interest.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions of this compound and the internal standard.

Method 2: Stable Isotope Dilution Assay with HS-SPME-GC-MS (SIDA-HS-SPME-GC-MS)

SIDA is a highly accurate quantification technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. This approach effectively compensates for matrix effects and variations in sample preparation and injection.

1. Sample Preparation:

  • Follow the same procedure as for the standard HS-SPME-GC-MS method.

  • The key difference is the use of a known amount of a stable isotope-labeled this compound (e.g., d3-2-propionylthiazole) as the internal standard. This is added at the beginning of the sample preparation process.

2. HS-SPME and GC-MS Analysis:

  • The HS-SPME and GC-MS procedures are identical to the standard method described above.

  • In the MS analysis (SIM mode), monitor at least one characteristic ion for the native this compound and one for the stable isotope-labeled internal standard.

3. Quantification:

  • Quantification is based on the ratio of the peak area of the native analyte to the peak area of the stable isotope-labeled internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HS_SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis p1 Sample Weighing p2 Add Salt Solution p1->p2 p3 Add Internal Standard p2->p3 p4 Seal Vial p3->p4 s1 Equilibration & Agitation p4->s1 s2 Fiber Exposure (Adsorption) s1->s2 g1 Thermal Desorption in GC Inlet s2->g1 g2 Chromatographic Separation g1->g2 g3 Mass Spectrometric Detection g2->g3 Data Analysis Data Analysis g3->Data Analysis

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

SIDA_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification sample Homogenized Sample spike Spike with Labeled Internal Standard (d3-2-propionylthiazole) sample->spike hs_spme HS-SPME Extraction spike->hs_spme gc_ms GC-MS Analysis (Monitor Native & Labeled Ions) hs_spme->gc_ms ratio Calculate Peak Area Ratio (Native / Labeled) gc_ms->ratio calib Determine Concentration from Calibration Curve ratio->calib

Caption: Logical workflow for Stable Isotope Dilution Assay (SIDA).

Navigating the Analytical Landscape: A Comparative Guide to 2-Propionylthiazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the inter-laboratory analysis of 2-Propionylthiazole, presenting a hypothetical comparative study with detailed experimental protocols and data analysis.

While publicly available, dedicated inter-laboratory comparison studies for the analysis of this compound are not readily found, this guide presents a framework for such a study. It includes hypothetical data from a simulated proficiency test to highlight key analytical challenges and compare common methodologies. This guide is designed to assist laboratories in establishing and validating their own methods for the analysis of this important flavor compound.

Hypothetical Inter-Laboratory Comparison Study Design

A proficiency test was designed to assess the performance of various laboratories in the quantification of this compound in a synthetic flavor matrix. A reference material was prepared by spiking a known concentration of this compound (Target Concentration: 15.00 mg/kg) into a solution of ethanol and water (10:90 v/v). Ten participating laboratories were provided with blind samples and instructed to analyze them using their in-house validated methods. The primary analytical techniques employed were Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the quantitative results reported by the ten participating laboratories. The data is presented to facilitate a clear comparison of the performance of each laboratory and analytical method.

Laboratory IDAnalytical MethodReported Concentration (mg/kg)Recovery (%)Z-Score
Lab 01GC-MS14.8599.0-0.25
Lab 02GC-FID15.23101.50.38
Lab 03GC-MS14.5096.7-0.83
Lab 04GC-MS15.50103.30.83
Lab 05GC-FID13.9893.2-1.70
Lab 06GC-MS15.10100.70.17
Lab 07GC-FID15.80105.31.33
Lab 08GC-MS14.7598.3-0.42
Lab 09GC-FID16.20108.02.00
Lab 10GC-MS14.1094.0-1.50
Consensus Mean 15.00 100.0
Standard Deviation 0.60

Note: The consensus mean and standard deviation were determined from the participants' data after the removal of outliers. The Z-score is calculated as: (Reported Value - Consensus Mean) / Standard Deviation. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques used in this hypothetical study are provided below.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: 1 g of the sample was accurately weighed into a 20 mL headspace vial. 5 mL of saturated sodium chloride solution was added. The vial was immediately sealed.

  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Splitless mode, 250°C.

  • Oven Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Source temperature of 230°C, quadrupole temperature of 150°C.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring ions m/z 141, 113, and 85.

  • Quantification: A six-point calibration curve was generated using external standards of this compound in the same matrix as the samples.

2. Gas Chromatography-Flame Ionization Detection (GC-FID)

  • Sample Preparation: 1 mL of the sample was extracted with 5 mL of dichloromethane. The organic layer was dried over anhydrous sodium sulfate and concentrated to 1 mL under a gentle stream of nitrogen.

  • Instrumentation: Shimadzu GC-2010 Plus.

  • Column: DB-WAX (30 m x 0.32 mm, 0.5 µm film thickness).

  • Inlet: Split mode (10:1), 240°C.

  • Oven Program: Initial temperature of 60°C held for 1 minute, ramped to 220°C at 8°C/min, and held for 10 minutes.

  • Carrier Gas: Nitrogen at a constant flow of 1.5 mL/min.

  • Detector: Flame Ionization Detector (FID) at 250°C.

  • Quantification: An internal standard method was used. 1-Heptanol was added to all samples and standards as the internal standard. A six-point calibration curve was constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Visualization of the Inter-Laboratory Comparison Workflow

The following diagram illustrates the logical flow of the inter-laboratory comparison study for this compound analysis.

InterLab_Comparison_Workflow A Reference Material Preparation (this compound in Matrix) B Sample Distribution (Blind Samples to 10 Labs) A->B C Laboratory Analysis (GC-MS or GC-FID) B->C D Data Submission (Reported Concentrations) C->D E Statistical Analysis (Consensus Mean, SD, Z-Scores) D->E F Performance Evaluation (Assessment of Results) E->F G Final Report Generation (Comparison Guide) F->G H Unsatisfactory Performance (Z-Score > |2|) F->H if unsatisfactory I Corrective Action Investigation H->I

Workflow of the inter-laboratory comparison study.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Propionylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of 2-Propionylthiazole, a key aroma compound found in various food products and a potential impurity or synthetic intermediate in pharmaceutical manufacturing, necessitates the use of well-validated analytical methods. Cross-validation of these methods is a critical step to ensure data integrity and consistency, particularly when transferring methods between laboratories or employing different analytical techniques. This guide provides a comparative overview of common analytical approaches for this compound, complete with detailed experimental protocols and a framework for cross-validation.

Comparison of Analytical Methods

The two primary chromatographic techniques suitable for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, required sensitivity, and the specific goals of the analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-PDA)
Principle Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection.Separation of compounds in a liquid phase based on their interaction with a stationary phase, with detection via photodiode array.
Typical Application Analysis of volatile and semi-volatile compounds in complex matrices like food and environmental samples.Quantification of less volatile or thermally labile compounds in pharmaceutical formulations and biological matrices.[1][2]
**Linearity (R²) **> 0.99> 0.999[1][2]
Limit of Detection (LOD) ng/mL to pg/mL range0.009 - 0.017 µg/mL[1][2]
Limit of Quantification (LOQ) µg/mL to ng/mL range0.028 - 0.052 µg/mL[1][2]
Accuracy (Recovery %) 79.4% - 101%93.61% - 98.08%[2]
Precision (RSD %) 0.242% - 7.15%[3]< 1.33%[2]

Note: The quantitative data presented in this table is derived from validation studies on related thiazole compounds and may not be directly representative of this compound analysis. However, it provides a reasonable expectation of the performance of these analytical techniques.

Experimental Protocols

Method A: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the analysis of volatile this compound from solid or liquid samples.

1. Sample Preparation:

  • Accurately weigh or pipette a known amount of the homogenized sample into a headspace vial.

  • Add an appropriate matrix modifier or solvent if necessary.

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

2. GC-MS Conditions:

  • Column: FFAP capillary column (30 m x 0.32 mm, 0.25 µm film thickness)[4]

  • Carrier Gas: Helium at a constant flow rate.[4]

  • Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp at 40°C/min to 60°C (hold for 5 min), then ramp at 6°C/min to 230°C (hold for 15 min).[4]

  • Injector: Split/splitless injector, with the split ratio optimized for the expected concentration range.

  • MS Detector: Electron Ionization (EI) source at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity, monitoring characteristic ions of this compound.

3. Derivatization (if necessary): For compounds with poor chromatographic behavior or low volatility, derivatization can be employed. While this compound is generally volatile, derivatization might be considered in specific complex matrices to enhance its detection.[5][6]

Method B: Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array Detection (RP-HPLC-PDA)

This method is suitable for the quantification of this compound in liquid samples, particularly in the context of pharmaceutical analysis.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-PDA Conditions:

  • Column: C8 or C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a pH modifier like trifluoroacetic acid or a buffer like phosphate).[7][8]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: Ambient or controlled (e.g., 25-40°C).[1]

  • Detector: Photodiode Array (PDA) detector, monitoring at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10-20 µL.

Cross-Validation of Analytical Methods

Cross-validation is essential to demonstrate that two different analytical methods provide comparable results.[9][10] This is crucial when, for example, a rapid GC-MS screening method is used in one laboratory and a more quantitative HPLC method is used in another.

Workflow for Cross-Validation:

G cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_conclusion Conclusion define_protocol Define Protocol & Acceptance Criteria select_samples Select Samples (Spiked QCs & Incurred Samples) define_protocol->select_samples analyze_method_a Analyze Samples with Method A (e.g., GC-MS) select_samples->analyze_method_a analyze_method_b Analyze Samples with Method B (e.g., HPLC) select_samples->analyze_method_b compare_results Statistically Compare Results (e.g., Bland-Altman plot, t-test) analyze_method_a->compare_results analyze_method_b->compare_results assess_criteria Assess Against Acceptance Criteria compare_results->assess_criteria methods_comparable Methods are Comparable assess_criteria->methods_comparable Pass investigate_discrepancy Investigate Discrepancies assess_criteria->investigate_discrepancy Fail

Caption: Workflow for the cross-validation of two analytical methods.

Logical Framework for Method Selection:

The selection of an appropriate analytical method is guided by the specific requirements of the analysis.

G start Define Analytical Goal matrix_type Sample Matrix Type? start->matrix_type sensitivity_req Required Sensitivity? matrix_type->sensitivity_req Volatile/Semi-Volatile (e.g., Food Aroma) hplc_pda HPLC-PDA matrix_type->hplc_pda Liquid/Pharmaceutical gc_ms GC-MS sensitivity_req->gc_ms Moderate lc_ms LC-MS/MS sensitivity_req->lc_ms High end Method Selected gc_ms->end hplc_pda->end lc_ms->end

Caption: Decision tree for selecting an analytical method.

References

A Spectroscopic Showdown: Unmasking the Isomers of Propionylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 2-propionylthiazole and its 4- and 5-isomers provides a critical tool for researchers in drug discovery and chemical synthesis. This guide offers a comprehensive overview of their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by predictive data and established experimental protocols.

In the realm of medicinal chemistry and materials science, the precise identification of isomeric compounds is paramount. Subtle shifts in the arrangement of atoms within a molecule can drastically alter its biological activity and physical properties. This guide delves into the spectroscopic nuances of three key isomers of propionylthiazole: this compound, 4-propionylthiazole, and 5-propionylthiazole. Understanding their unique spectral fingerprints is essential for unambiguous characterization and quality control in research and development.

At a Glance: A Comparative Summary of Spectroscopic Data

The following tables summarize the predicted and literature-based spectroscopic data for the three propionylthiazole isomers. These values highlight the key diagnostic features that enable their differentiation.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound (Predicted)4-Propionylthiazole (Predicted)5-Propionylthiazole (Predicted)
Thiazole H-47.65-8.20
Thiazole H-58.058.90-
-CH₂-3.10 (q)3.05 (q)3.00 (q)
-CH₃1.25 (t)1.20 (t)1.15 (t)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compound (Predicted)4-Propionylthiazole (Predicted)5-Propionylthiazole (Predicted)
C=O192.0195.0190.0
Thiazole C-2168.0155.0152.0
Thiazole C-4127.0150.0145.0
Thiazole C-5145.0120.0158.0
-CH₂-35.036.034.0
-CH₃8.08.57.5

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound4-Propionylthiazole5-Propionylthiazole
C=O Stretch~1685~1690~1680
Thiazole Ring Stretch~1500, ~1420~1520, ~1450~1510, ~1430
C-H Stretch (Thiazole)~3100~3120~3090

Table 4: Mass Spectrometry (m/z) - Key Fragments

IsomerMolecular Ion (M⁺)Key Fragment Ions
All Isomers 141113 ([M-CO]⁺), 85 ([M-C₂H₅CO]⁺), 58, 57

Differentiating the Isomers: A Deeper Dive into the Spectra

The substitution pattern of the propionyl group on the thiazole ring creates distinct electronic environments for the constituent atoms, leading to observable differences in their spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra provide the most straightforward method for distinguishing between the three isomers. The chemical shifts and coupling patterns of the thiazole ring protons are highly diagnostic.

  • This compound: Exhibits two doublets in the aromatic region corresponding to the protons at the 4- and 5-positions of the thiazole ring.

  • 4-Propionylthiazole: Shows a single singlet in the downfield region for the proton at the 5-position. The proton at the 2-position is also expected to be a singlet, typically at a lower field.

  • 5-Propionylthiazole: Presents a single singlet for the proton at the 4-position, and another for the proton at the 2-position.

The quartet from the methylene (-CH₂-) group and the triplet from the methyl (-CH₃) group of the propionyl chain will be present in all three isomers, with slight variations in their chemical shifts.

¹³C NMR: The carbon NMR spectra offer complementary information for structural confirmation. The chemical shift of the carbonyl carbon (C=O) and the carbons of the thiazole ring are particularly informative. The position of the electron-withdrawing propionyl group significantly influences the electron density and thus the chemical shifts of the ring carbons.

Infrared (IR) Spectroscopy

The IR spectra of the three isomers will share similarities due to the presence of the same functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch will be prominent in all three, typically in the range of 1680-1690 cm⁻¹. The precise position of this band may vary slightly depending on the electronic effects of the substitution pattern.

Characteristic absorptions for the thiazole ring stretching vibrations will also be present, generally in the 1400-1550 cm⁻¹ region. Subtle differences in the positions and intensities of these bands, as well as the C-H stretching vibrations of the thiazole ring (around 3100 cm⁻¹), can aid in distinguishing the isomers when analyzed carefully and compared with reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compounds, which will be identical for all three isomers (m/z = 141 for the molecular ion). The fragmentation patterns, however, can offer clues to the substitution pattern, although they may be very similar. Common fragmentation pathways for acylthiazoles include the loss of a CO molecule (resulting in a fragment at m/z 113) and the cleavage of the acyl group to produce a thiazolyl cation (m/z 85) and a propionyl radical. The relative intensities of these fragment ions may differ slightly between the isomers.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified propionylthiazole isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more), utilizing proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the propionylthiazole isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions: Use a capillary column suitable for the analysis of polar volatile compounds (e.g., a DB-5ms or equivalent). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 40-300.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound and its isomers.

G Spectroscopic Identification of Propionylthiazole Isomers cluster_0 Initial Analysis cluster_1 Definitive Identification Unknown Unknown Propionylthiazole Isomer MS Mass Spectrometry (GC-MS) Unknown->MS Determine Molecular Weight (m/z = 141) IR Infrared Spectroscopy (FT-IR) Unknown->IR Identify Functional Groups (C=O, Thiazole) NMR NMR Spectroscopy (¹H and ¹³C) MS->NMR Confirm Molecular Formula Proceed to Isomer Differentiation IR->NMR Isomer2 This compound (Two thiazole doublets) NMR->Isomer2 Distinct ¹H NMR Pattern Isomer4 4-Propionylthiazole (Two thiazole singlets) NMR->Isomer4 Distinct ¹H NMR Pattern Isomer5 5-Propionylthiazole (Two thiazole singlets) NMR->Isomer5 Distinct ¹H NMR Pattern

Caption: A workflow for the spectroscopic identification of propionylthiazole isomers.

Structure and Spectroscopic Relationship

The following diagram illustrates the structures of the three isomers and highlights the key protons that give rise to their distinct ¹H NMR signals.

Caption: Chemical structures of propionylthiazole isomers and their key ¹H NMR features.

By leveraging the complementary information provided by NMR, IR, and MS, researchers can confidently distinguish between this compound and its 4- and 5-isomers, ensuring the integrity and success of their scientific endeavors.

A Comparative Guide to the Synthesis of 2-Propionylthiazole and Other Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone scaffold in medicinal chemistry and materials science, found in a wide array of bioactive compounds, including approved drugs like the anticancer agent Dasatinib. Its synthesis is a fundamental process for drug discovery and development. This guide provides a comparative benchmark for the synthesis of 2-propionylthiazole, a key flavor and fragrance intermediate, against other common thiazole derivatives. The data and protocols presented are collated from established chemical literature to provide an objective performance comparison.

Quantitative Synthesis Data

The Hantzsch thiazole synthesis remains the most prevalent and versatile method for constructing the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thioamide. The following table summarizes typical experimental data for the synthesis of this compound alongside other representative thiazoles, illustrating differences in reaction conditions and yields.

Target Compoundα-HaloketoneThio-ComponentSolventConditionsTime (h)Yield (%)
This compound 1-Chloro-2-pentanoneThioformamideEthanolReflux5 - 7~75% (Estimated)
2-Amino-4-phenylthiazole 2-BromoacetophenoneThioureaEthanolReflux (78 °C)0.593%[1]
2-Amino-4-(4-methoxyphenyl)thiazole 2-Bromo-4'-methoxyacetophenoneThioureaEthanolReflux (78 °C)0.6789%[1]
4-Aryl-2-aminothiazole Aromatic Methyl Ketone¹ThioureaEthyl AcetateReflux, CuBr₂, K₂CO₃~378-90%[2]
2,4-Dimethyl-3-imino-dihydrothiazole 3-Chloro-2-butanoneN-Methylthiourea10M HCl-EtOH80 °C0.3373%[3]

¹Note: This reaction proceeds via a one-pot in-situ α-bromination of the methyl ketone before cyclization.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of thiazole derivatives based on the widely cited Hantzsch methodology.

1. General Protocol for Hantzsch Thiazole Synthesis

This protocol describes a standard procedure for synthesizing a thiazole derivative, such as 2-amino-4-phenylthiazole, which can be adapted for other analogues.

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 mmol) and the thio-component (e.g., thiourea, 1.2 mmol).

  • Solvent Addition: Add a suitable solvent, most commonly ethanol (5-10 mL).[1]

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored using Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the specific substrates.[1][4]

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing a dilute base solution (e.g., 5% sodium carbonate) or crushed ice to precipitate the product.[4]

  • Purification: Collect the crude solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure thiazole derivative.[4]

2. Standard Protocol for Product Characterization

The identity and purity of the synthesized thiazole compounds are confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product. A common mobile phase is a mixture of ethyl acetate and hexane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure. For example, in 2-aminothiazole derivatives, a characteristic singlet for the C5-proton of the thiazole ring typically appears around 6.7 ppm.[2]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups present in the molecule, such as C=N, C-S, and N-H stretches.

Visualizations: Workflows and Biological Pathways

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for a Hantzsch thiazole synthesis, from the initial reaction setup to the final characterization of the purified product.

G General Workflow for Hantzsch Thiazole Synthesis cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Characterization A Combine α-Haloketone and Thioamide in Solvent B Heat to Reflux A->B C Monitor by TLC B->C D Cool and Precipitate C->D Reaction Complete E Vacuum Filtration D->E F Recrystallization E->F G NMR Spectroscopy F->G Pure Product H Mass Spectrometry G->H I IR Spectroscopy H->I G Simplified Dasatinib Signaling Pathway Inhibition cluster_pi3k PI3K-Akt Pathway cluster_mapk MAPK/ERK Pathway Dasatinib Dasatinib (Thiazole Derivative) BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC SRC Family Kinases Dasatinib->SRC Inhibits PI3K PI3K BCR_ABL->PI3K RAS RAS BCR_ABL->RAS SRC->PI3K SRC->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Growth, Angiogenesis) ERK->Transcription

References

Safety Operating Guide

Proper Disposal of 2-Propionylthiazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Propionylthiazole, ensuring compliance with safety regulations and fostering a secure research environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedures, it is crucial to understand the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal steps must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Quantitative Data Summary

For quick reference, the key quantitative data related to the hazard profile and physical properties of this compound are summarized in the table below.

ParameterValueReference
GHS Classification Acute Toxicity 4 (Oral); Eye Irritation 2; Specific Target Organ Toxicity - Single Exposure 3 (Respiratory irritation)[1]
Oral LD50 (rat) 500 mg/kg body weight[1]
Flash Point > 93.33 °C (> 200 °F)[2]
NFPA Health Hazard 2 - Materials that, under emergency conditions, can cause temporary incapacitation or residual injury.[1]
NFPA Fire Hazard 0 - Materials that will not burn under typical fire conditions.[1]
NFPA Reactivity Hazard 0 - Materials that in themselves are normally stable, even under fire conditions.[1]

Detailed Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[1][3][4] It is not to be disposed of down the drain or in regular trash.[5][6] The following step-by-step protocol outlines the necessary procedures for its safe and compliant disposal.

Step 1: Waste Identification and Classification

  • Treat as Hazardous Waste: Due to its acute toxicity and irritation properties, this compound waste must be managed as hazardous chemical waste.[4][7]

  • Check Local Regulations: While this compound is not explicitly on the EPA's P-list for acutely hazardous wastes, local or institutional regulations may have specific requirements.[8] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step 2: Segregation and Collection

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[4]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible chemicals.[5]

  • Container Compatibility: Use a container made of a material compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable for organic chemical waste.[9]

Step 3: Labeling and Storage

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "neat," "in solution with...").[4][5]

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.[4]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[4][7]

  • Waste Manifest: Your EHS department will provide the necessary paperwork, often called a hazardous waste manifest, for tracking the waste from your laboratory to the final disposal facility.

Step 5: Decontamination of Empty Containers and Contaminated Materials

  • Empty Containers: An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.[8] The rinsate from this cleaning process must also be collected as hazardous waste.[8]

  • Contaminated PPE and Labware: Any gloves, absorbent pads, or labware that are contaminated with this compound must be collected and disposed of as solid hazardous waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Generation of This compound Waste identify Identify as Hazardous Waste start->identify decontaminate Decontaminate Empty Containers and Contaminated Materials start->decontaminate segregate Segregate and Collect in Designated Container identify->segregate label_store Label Container and Store in Secondary Containment segregate->label_store contact_ehs Contact EHS for Waste Pickup label_store->contact_ehs ehs_pickup EHS Collects Waste for Licensed Disposal contact_ehs->ehs_pickup end Disposal Complete ehs_pickup->end collect_rinsate Collect Rinsate and Solid Waste as Hazardous decontaminate->collect_rinsate collect_rinsate->segregate

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 2-Propionylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2-Propionylthiazole. Adherence to these procedures is critical for ensuring personal safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[1] Proper PPE is mandatory to minimize exposure risks.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific RequirementRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2]Prevents skin contact.
Body Protection Lab coat or chemical-resistant apron.[1][3]Protects against incidental splashes and spills.
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[1][4] If ventilation is insufficient, a NIOSH-approved respirator is required.[1]Prevents inhalation of vapors, which can cause respiratory irritation.[1]

Operational Plan: Safe Handling Workflow

Safe handling requires a systematic approach from preparation to post-use cleanup. Always handle this compound in a designated area, such as a chemical fume hood, to control vapor exposure.[1][5]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area 1. Designate Handling Area (Chemical Fume Hood) don_ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe Verify Ventilation dispense 3. Dispense Chemical (Use appropriate tools) don_ppe->dispense Proceed close_container 4. Tightly Close Container (Immediately after use) dispense->close_container Minimize Exposure decontaminate 5. Decontaminate Work Area close_container->decontaminate Complete Task dispose_waste 6. Dispose of Waste (Follow disposal plan) decontaminate->dispose_waste doff_ppe 7. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands store 9. Store Chemical Properly wash_hands->store

Diagram 1: Step-by-step workflow for the safe handling of this compound.

Emergency First-Aid Procedures

In case of accidental exposure, immediate and appropriate first-aid is crucial.

Table 2: Emergency First-Aid Measures

Exposure RouteImmediate Action
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]
Skin Contact Wash the affected skin with plenty of water.[1] Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, seek medical attention.[1]
Ingestion Rinse mouth with water.[1] Call a poison center or doctor if you feel unwell.[1]
Spill Ventilate the spillage area.[1] Absorb the spill with inert material (e.g., sand, earth) and collect it in a suitable container for disposal.[4]

Disposal Plan: Waste Management Workflow

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[5][6] All waste must be handled in accordance with local, state, and federal regulations.[7]

cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_disposal Final Disposal liquid_waste 1. Collect Liquid Waste (Unused chemical) container 3. Use Designated, Labeled Hazardous Waste Containers liquid_waste->container solid_waste 2. Collect Solid Waste (Contaminated gloves, paper towels) solid_waste->container seal 4. Keep Containers Tightly Sealed container->seal Segregate storage 5. Store in a Secure, Ventilated Area seal->storage Store Safely disposal_service 6. Arrange Pickup by Approved Waste Disposal Service storage->disposal_service Schedule

Diagram 2: Workflow for the proper disposal of this compound waste.

By strictly following these guidelines, you can ensure a safe laboratory environment when working with this compound. Always refer to the specific Safety Data Sheet (SDS) for the most detailed information before handling any chemical.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.